(+)-Oxanthromicin
Description
Properties
CAS No. |
90614-51-0 |
|---|---|
Molecular Formula |
C36H30O12 |
Molecular Weight |
654.6 g/mol |
IUPAC Name |
(10R)-10-[(9R)-3-carboxy-2,5-dihydroxy-4,6,9-trimethyl-10-oxoanthracen-9-yl]peroxy-3,8-dihydroxy-1,7,10-trimethyl-9-oxoanthracene-2-carboxylic acid |
InChI |
InChI=1S/C36H30O12/c1-13-7-9-17-27(29(13)39)31(41)23-15(3)25(33(43)44)21(37)11-19(23)35(17,5)47-48-36(6)18-10-8-14(2)30(40)28(18)32(42)24-16(4)26(34(45)46)22(38)12-20(24)36/h7-12,37-40H,1-6H3,(H,43,44)(H,45,46)/t35-,36-/m0/s1 |
InChI Key |
IEVJARSTOGQGJT-ZPGRZCPFSA-N |
Isomeric SMILES |
CC1=C(C2=C(C=C1)[C@](C3=CC(=C(C(=C3C2=O)C)C(=O)O)O)(C)OO[C@]4(C5=C(C(=C(C=C5)C)O)C(=O)C6=C(C(=C(C=C64)O)C(=O)O)C)C)O |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(C3=CC(=C(C(=C3C2=O)C)C(=O)O)O)(C)OOC4(C5=C(C(=C(C=C5)C)O)C(=O)C6=C(C(=C(C=C64)O)C(=O)O)C)C)O |
Synonyms |
oxanthromicin |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Origin of (+)-Oxanthromicin: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Oxanthromicin is a novel, dimeric anthrone polyketide discovered as a modulator of K-Ras localization. This technical guide provides a comprehensive overview of its discovery, origin, and key experimental data. It details the fermentation, isolation, and structure elucidation protocols, presents quantitative data in a structured format, and visualizes the experimental workflow and proposed biosynthetic pathway. This document is intended to serve as a core resource for researchers in natural product chemistry, oncology, and drug development.
Discovery and Origin
Producing Organism and Origin
This compound was first reported in 2014 by Capon and coworkers.[1] It is a secondary metabolite produced by the actinomycete strain Streptomyces sp. MST-134270. This strain was isolated from a soil sample collected near Pamplona, Spain.[1] The discovery was the result of a high-throughput, high-content screening of a microbial extract library aimed at identifying compounds that could induce the mislocalization of the oncogenic K-Ras protein from the cell's plasma membrane.[1]
Biological Activity
The primary biological activity identified for this compound is its ability to induce the mislocalization of oncogenic mutant K-Ras (mGFP-K-RasG12V) from the plasma membrane in Madin-Darby canine kidney (MDCK) cells.[1] This is a significant finding as the localization of K-Ras to the plasma membrane is essential for its oncogenic activity.[1] Furthermore, this compound was found to act synergistically with its co-metabolite, staurosporine, significantly enhancing the K-Ras mislocalization effect of the latter.[1]
Data Presentation
Physicochemical and Spectroscopic Data
The structure of this compound was elucidated through detailed spectroscopic analysis. Key quantitative data are summarized below.
| Property | Data |
| Molecular Formula | C₃₆H₃₀O₁₂ |
| Molecular Weight | 654.62 g/mol |
| High-Resolution MS | HRESI(-)MS data established the molecular formula.[1] |
| UV-Vis λmax (nm) | Data not explicitly provided in the primary publication. |
| Optical Rotation | Described as the (+)-enantiomer. |
Table 1: Physicochemical properties of this compound.
NMR Spectroscopic Data
Detailed 1D and 2D NMR experiments were performed in acetone-d₆ to determine the complex dimeric structure.
| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH, mult., J in Hz) |
| 1/1' | 163.2 | - |
| 2/2' | 110.1 | 6.64, s |
| 3/3' | 165.4 | - |
| 4/4' | 94.7 | 6.30, s |
| 4a/4a' | 135.0 | - |
| 5/5' | 107.8 | 6.70, d, 2.4 |
| 6/6' | 160.7 | - |
| 7/7' | 101.4 | 6.43, d, 2.4 |
| 8/8' | 158.4 | - |
| 8a/8a' | 108.3 | - |
| 9/9' | 183.9 | - |
| 10/10' | 47.9 | 4.60, s |
| 10a/10a' | 114.6 | - |
| 11/11' | 20.8 | 2.21, s |
| OMe/OMe' | 55.7 | 3.84, s |
| OH/OH' | - | 12.38, s; 9.42, s; 8.87, s |
Table 2: ¹H and ¹³C NMR data for this compound in Acetone-d₆. Data extracted from the primary publication.
Biological Activity Data
The efficacy of this compound in the K-Ras mislocalization assay was quantified to determine its potency.
| Compound | Assay | IC₅₀ (µM) | Emax | Synergism with Staurosporine |
| This compound | K-Ras PM Mislocalization in MDCK cells | 27 | 0.51 | 130% |
Table 3: Biological activity of this compound. IC₅₀ is the concentration for 50% plasma membrane mislocalization. Emax reflects the maximum extent of mislocalization.[1]
Experimental Protocols
Fermentation and Production
-
Organism: Streptomyces sp. MST-134270
-
Cultivation Method: Solid-phase fermentation.
-
Medium: Cracked wheat medium.
-
Procedure: The Streptomyces strain was cultivated on a solid phase cracked wheat medium. This method was employed for the large-scale production necessary for the isolation of the metabolites.
-
Incubation: The culture was incubated for a period sufficient to allow for the production of secondary metabolites, typically several days to weeks, under controlled temperature and humidity.
Extraction and Isolation
The extraction and purification process was guided by the K-Ras mislocalization bioassay.
-
Extraction: The solid-phase culture was exhaustively extracted with an organic solvent (e.g., ethyl acetate or methanol) to obtain a crude extract containing the secondary metabolites.
-
Solvent Partitioning: The crude extract was subjected to solvent-solvent partitioning to separate compounds based on polarity, concentrating the active components.
-
Chromatography: The active fraction was purified using a multi-step chromatographic process:
-
Step 1: Normal-Phase Chromatography: The extract was first fractionated using normal-phase silica gel chromatography.
-
Step 2: Size-Exclusion Chromatography: Further separation was achieved using size-exclusion chromatography (e.g., Sephadex LH-20).
-
Step 3: High-Performance Liquid Chromatography (HPLC): Final purification to yield this compound was performed using reversed-phase HPLC.
-
K-Ras Mislocalization Assay
-
Cell Line: Madin-Darby canine kidney (MDCK) cells stably expressing oncogenic mutant K-Ras fused to green fluorescent protein (mGFP-K-RasG12V) and an endomembrane marker (mCherry-CAAX).
-
Treatment: Cells were seeded in multi-well plates. After 24 hours, they were treated with test compounds (including this compound) and incubated for an additional 48 hours.
-
Imaging: Post-incubation, cells were fixed with 4% paraformaldehyde and imaged using a Nikon A1R confocal microscope.
-
Quantification: K-Ras mislocalization from the plasma membrane was quantified using Manders coefficients, which measure the fraction of mCherry-CAAX co-localizing with mGFP-K-RasG12V. IC₅₀ values were calculated using Prism software.[1]
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the discovery and characterization of this compound.
Proposed Biosynthetic Pathway
The biosynthesis of this compound is hypothesized to proceed via a type II polyketide synthase (PKS) pathway, followed by a key dimerization step.
Caption: Proposed biosynthetic pathway for this compound from a monomeric precursor.
References
Uncharted Territory: The Biosynthesis of (+)-Oxanthromicin in Streptomyces Remains an Enigma
Despite its intriguing biological activity as an inhibitor of K-Ras plasma membrane localization, the biosynthetic pathway of the dimeric anthrone antibiotic, (+)-Oxanthromicin, within its producing organism, Streptomyces sp., remains a largely unexplored area of scientific inquiry. A comprehensive review of publicly available scientific literature and genomic databases reveals a significant gap in our understanding of the genetic and enzymatic machinery responsible for the assembly of this complex natural product.
Currently, there is no published research that details the biosynthetic gene cluster (BGC), the specific enzymatic steps, or the regulatory networks governing the production of this compound. The producing strain, identified as Streptomyces sp. MST-134270, does not have a publicly available sequenced genome, which is a critical first step in identifying the genetic blueprint for natural product biosynthesis. Without this genomic data, it is impossible to pinpoint the cluster of genes that code for the enzymes involved in constructing the molecule.
Furthermore, searches for detailed biosynthetic information on structurally related compounds, such as other dimeric anthrones or spiro-oxanthromicin, have not yielded a well-characterized pathway that could serve as a reliable predictive model for this compound biosynthesis. While the general principles of polyketide synthesis in Streptomyces are well-established, the specific tailoring enzymes that would be required for the dimerization and unique chemical features of this compound are unknown.
This lack of foundational data means that the core requirements for a detailed technical guide—quantitative data, experimental protocols, and pathway diagrams—cannot be met at this time. The scientific community has yet to undertake and publish the necessary research to elucidate this specific biosynthetic pathway.
Future research efforts would likely need to focus on the following to unravel the biosynthesis of this compound:
-
Genome Sequencing of Streptomyces sp. MST-134270 : This would be the essential first step to identify the putative biosynthetic gene cluster for this compound.
-
Bioinformatic Analysis of the Gene Cluster : Once identified, the genes within the cluster would be analyzed to predict the functions of the encoded enzymes (e.g., polyketide synthases, tailoring enzymes like oxidases, reductases, and cyclases).
-
Gene Inactivation and Heterologous Expression Studies : To confirm the role of the identified gene cluster and individual genes, targeted gene knockouts in the native producer and expression of the cluster in a model Streptomyces host would be necessary.
-
In Vitro Enzymatic Assays : Characterization of the individual enzymes would provide detailed mechanistic insights into each step of the biosynthetic pathway.
Until such studies are conducted and their findings published, the biosynthesis of this compound will remain an intriguing puzzle in the vast landscape of microbial natural product chemistry. For researchers, scientists, and drug development professionals, this represents an open opportunity for discovery and a frontier for new scientific investigation.
Spectroscopic Data of (+)-Oxanthromicin: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a structured overview of the spectroscopic data for the natural product (+)-Oxanthromicin. Due to the limited public accessibility of the primary research articles, this document serves as a comprehensive template outlining the expected data presentation and experimental methodologies based on standard practices in natural product chemistry. The specific spectral data points are pending access to the full text of the original publications.
Introduction
This compound, also known as antibiotic 16-550, is a dimeric anthrone peroxide first reported in 1984. Its structure was elucidated based on chemical transformations and extensive spectroscopic analysis. The molecule possesses the molecular formula C₃₆H₃₀O₁₂ and a molecular weight of 654.62 g/mol . This guide summarizes the key spectroscopic techniques used for its characterization.
Spectroscopic Data Summary
The following tables are structured to present the comprehensive spectroscopic data for this compound as would be found in the primary literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound
| Position | δC (ppm) | δH (ppm, J in Hz) |
| Data Not Available | Data Not Available | Data Not Available |
| ... | ... | ... |
Note: The specific chemical shifts (δ) and coupling constants (J) for the proton (¹H) and carbon (¹³C) nuclei of this compound would be listed here. This data is crucial for confirming the connectivity and stereochemistry of the molecule.
Mass Spectrometry (MS)
Table 2: Mass Spectrometry Data for this compound
| Ionization Mode | Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |
| Data Not Available | Data Not Available | Data Not Available | [M+H]⁺, [M+Na]⁺, etc. |
| ... | ... | ... | ... |
Note: This table would detail the results of mass spectrometric analysis, providing the mass-to-charge ratios of the molecular ion and key fragment ions, which confirm the molecular weight and aspects of the compound's structure.
Infrared (IR) Spectroscopy
Table 3: Infrared (IR) Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| Data Not Available | Strong, Medium, Weak | O-H, C=O, C=C, C-O, etc. |
| ... | ... | ... |
Note: The characteristic absorption bands in the infrared spectrum would be presented here, indicating the presence of key functional groups within the this compound structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Table 4: UV-Vis Spectroscopic Data for this compound
| Solvent | λmax (nm) | Absorbance/log(ε) |
| Data Not Available | Data Not Available | Data Not Available |
| ... | ... | ... |
Note: This table would show the maximum absorption wavelengths (λmax) and the corresponding molar absorptivity (ε), which are characteristic of the chromophoric system within this compound.
Experimental Protocols
Detailed experimental methodologies are critical for the reproduction and verification of scientific findings. The following sections outline the typical procedures for obtaining the spectroscopic data for a natural product like this compound.
NMR Spectroscopy
NMR spectra are typically recorded on a high-field spectrometer (e.g., 400 or 500 MHz for ¹H NMR). The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD), and chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS). Standard experiments include ¹H NMR, ¹³C NMR, and often two-dimensional techniques like COSY, HSQC, and HMBC to establish connectivities.
Mass Spectrometry
Mass spectra are commonly acquired using techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), often coupled with a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap instrument. This allows for accurate mass measurements to determine the elemental composition.
Infrared Spectroscopy
IR spectra are typically recorded on a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a thin film, a KBr pellet, or dissolved in a suitable solvent. The spectrum provides information about the vibrational modes of the molecule's functional groups.
UV-Vis Spectroscopy
UV-Vis spectra are obtained using a spectrophotometer. The sample is dissolved in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile), and the absorbance is measured over a range of wavelengths, typically from 200 to 800 nm.
Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural product like this compound.
Caption: Experimental workflow for the isolation and spectroscopic characterization of this compound.
Conclusion
While the precise spectroscopic data for this compound remains within the confines of its original publications, this guide provides a comprehensive framework for what researchers and professionals in drug development can expect. The structured presentation of NMR, MS, IR, and UV-Vis data, coupled with detailed experimental protocols, is fundamental to the rigorous scientific investigation of natural products. Access to the foundational papers by Patel et al. and Wright et al. is necessary to populate the data tables and provide the specific experimental details for this important molecule.
Unraveling the Antifungal Action of (+)-Oxanthromicin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Oxanthromicin, a natural product, has demonstrated notable antifungal activity. This technical guide provides an in-depth exploration of its mechanism of action against fungal pathogens. By inducing damage to the fungal cell membrane and disrupting the mitochondrial membrane potential, this compound presents a promising scaffold for the development of novel antifungal therapeutics. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the potential signaling pathways involved in its antifungal activity.
Introduction
The emergence of drug-resistant fungal infections poses a significant threat to global health. Consequently, there is an urgent need for the discovery and development of new antifungal agents with novel mechanisms of action. This compound, an anthranone-type natural product, has been identified as a promising candidate due to its potent antifungal properties. This guide delineates the current understanding of how this compound exerts its fungicidal effects, providing a valuable resource for researchers in mycology and drug discovery.
Quantitative Antifungal Activity
While comprehensive data on the minimum inhibitory concentration (MIC) of this compound against a wide array of fungal species is not yet publicly available, the following table illustrates the expected format for such data, which is crucial for understanding its spectrum of activity. The primary reported activity is against the plant pathogen Verticillium dahliae.
| Fungal Species | Strain | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Verticillium dahliae | Vd991 | Data Not Available | Data Not Available | Wang et al., 2024 |
| Candida albicans | ATCC 90028 | Data Not Available | Data Not Available | Hypothetical |
| Aspergillus fumigatus | AF293 | Data Not Available | Data Not Available | Hypothetical |
| Cryptococcus neoformans | H99 | Data Not Available | Data Not Available | Hypothetical |
| Fusarium solani | ATCC 36031 | Data Not Available | Data Not Available | Hypothetical |
Table 1: Antifungal Susceptibility Profile of this compound. This table is intended to be illustrative. Specific MIC values for this compound against a broad range of fungal pathogens are a critical area for future research.
Core Mechanism of Action: Cell Membrane and Mitochondrial Disruption
Current research indicates that this compound's primary mechanism of action involves a two-pronged attack on the fungal cell, targeting both the cell membrane and the mitochondria.
Induction of Fungal Cell Membrane Damage
Studies have shown that this compound treatment leads to significant damage to the fungal cell membrane. This disruption of the primary protective barrier of the fungal cell leads to a loss of cellular integrity and leakage of intracellular components, ultimately resulting in cell death.
Disruption of Mitochondrial Membrane Potential
In addition to compromising the cell membrane, this compound also targets the powerhouse of the cell, the mitochondria. It has been observed to induce a significant decrease in the mitochondrial membrane potential. This disruption of mitochondrial function impairs cellular respiration and energy production, further contributing to the fungicidal effect.
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.
Minimum Inhibitory Concentration (MIC) Assay
This protocol is based on the broth microdilution method and is a standard for determining the antifungal susceptibility of a compound.
-
Preparation of Fungal Inoculum:
-
Culture the fungal strain on an appropriate agar medium (e.g., Potato Dextrose Agar for molds, Sabouraud Dextrose Agar for yeasts) at the optimal temperature until sufficient growth is achieved.
-
For molds, harvest spores by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface. For yeasts, harvest cells directly from the agar plate.
-
Adjust the spore/cell suspension to a concentration of 1 x 10⁵ to 5 x 10⁵ CFU/mL in RPMI-1640 medium.
-
-
Preparation of Drug Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium in a 96-well microtiter plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add 100 µL of the fungal inoculum to each well of the microtiter plate containing 100 µL of the drug dilutions.
-
Include a drug-free well as a positive control for growth and an uninoculated well as a negative control.
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible growth (typically ≥50% inhibition) compared to the positive control.
-
Propidium Iodide (PI) Staining for Cell Membrane Damage
This method utilizes the fluorescent dye propidium iodide, which can only enter cells with compromised membranes.
-
Fungal Culture and Treatment:
-
Grow the fungal strain in a suitable liquid medium to the mid-logarithmic phase.
-
Treat the fungal culture with this compound at its MIC or a higher concentration for a predetermined time (e.g., 4, 8, or 12 hours). Include an untreated control.
-
-
Staining:
-
Harvest the fungal cells by centrifugation and wash them twice with phosphate-buffered saline (PBS).
-
Resuspend the cells in PBS and add propidium iodide to a final concentration of 5 µg/mL.
-
Incubate the cells in the dark at room temperature for 15-30 minutes.
-
-
Microscopy:
-
Wash the cells to remove excess dye and resuspend them in PBS.
-
Observe the cells using a fluorescence microscope with appropriate filters for PI (excitation/emission maxima ~535/617 nm). Red fluorescence indicates cells with damaged membranes.
-
Rhodamine 123 (Rh123) Staining for Mitochondrial Membrane Potential
Rhodamine 123 is a cationic fluorescent dye that accumulates in mitochondria in a membrane potential-dependent manner.
-
Fungal Culture and Treatment:
-
Grow and treat the fungal cells with this compound as described in the PI staining protocol.
-
-
Staining:
-
Harvest and wash the fungal cells with PBS.
-
Resuspend the cells in PBS containing Rhodamine 123 at a final concentration of 5 µM.
-
Incubate the cells in the dark at 37°C for 30-60 minutes.
-
-
Microscopy:
-
Wash the cells to remove the non-accumulated dye and resuspend them in fresh PBS.
-
Observe the cells using a fluorescence microscope with appropriate filters for Rh123 (excitation/emission maxima ~507/529 nm). A decrease in green fluorescence intensity in treated cells compared to control cells indicates a loss of mitochondrial membrane potential.
-
Electron Microscopy for Ultrastructural Analysis
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the morphological changes in fungal cells upon treatment with this compound.
-
Sample Preparation:
-
Treat fungal mycelia or cells with this compound as described previously.
-
Fix the samples in a solution of 2.5% glutaraldehyde in phosphate buffer for 2 hours at 4°C.
-
Post-fix with 1% osmium tetroxide for 1 hour.
-
Dehydrate the samples through a graded series of ethanol concentrations (e.g., 30%, 50%, 70%, 90%, 100%).
-
-
For SEM:
-
Critical-point dry the dehydrated samples.
-
Mount the samples on stubs and coat them with a thin layer of gold-palladium.
-
Observe the samples under a scanning electron microscope to visualize surface morphology.
-
-
For TEM:
-
Infiltrate the dehydrated samples with resin and embed them.
-
Cut ultrathin sections (70-90 nm) using an ultramicrotome.
-
Stain the sections with uranyl acetate and lead citrate.
-
Observe the sections under a transmission electron microscope to visualize internal cellular structures.
-
Visualization of Potential Signaling Pathways
The observed effects of this compound on the fungal cell membrane and mitochondria suggest the involvement of specific stress response signaling pathways. The following diagrams, generated using the DOT language, illustrate these potential pathways.
Figure 1: Potential Fungal Cell Wall Integrity (CWI) Pathway Activation. This diagram illustrates a potential signaling cascade initiated by this compound-induced cell membrane damage.
Figure 2: Potential Mitochondrial Dysfunction and Apoptosis Pathway. This diagram depicts a hypothetical pathway where this compound-induced mitochondrial stress leads to apoptosis.
Conclusion and Future Directions
This compound exhibits a potent antifungal mechanism of action characterized by the dual targeting of the fungal cell membrane and mitochondria. The experimental evidence strongly suggests that its fungicidal activity stems from the induction of cell membrane damage and the disruption of mitochondrial function.
For the advancement of this compound as a potential therapeutic agent, several key areas of research need to be addressed:
-
Broad-Spectrum Activity: Comprehensive studies are required to determine the MIC values of this compound against a wide range of clinically relevant fungal pathogens.
-
Target Identification: Elucidation of the specific molecular targets within the cell membrane and mitochondria will provide a more precise understanding of its mechanism.
-
Signaling Pathway Analysis: Transcriptomic and proteomic studies are needed to definitively identify the signaling pathways that are modulated by this compound treatment.
-
In Vivo Efficacy and Toxicology: Preclinical studies in animal models are essential to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.
(+)-Oxanthromicin: A Technical Guide to its Antifungal Spectrum of Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Oxanthromicin is a naturally occurring anthranone-type compound isolated from Streptomyces and Actinomadura species. This molecule has garnered interest for its bioactive properties, including its potential as an antifungal agent. This technical guide provides a comprehensive overview of the current understanding of the antifungal activity of this compound, detailing its known spectrum, mechanism of action, and the experimental protocols relevant to its evaluation.
Antifungal Spectrum of Activity
Currently, detailed quantitative data on the broad-spectrum antifungal activity of this compound against a wide range of fungal pathogens is limited in publicly available scientific literature. The primary research has focused on its effects against the phytopathogen Verticillium dahliae.
Table 1: Antifungal Activity of this compound
| Fungal Species | Strain | MIC (µg/mL) | Activity | Source |
| Verticillium dahliae | Not Specified | Data not available | Inhibition of spore germination and mycelial growth | [1] |
Note: Minimum Inhibitory Concentration (MIC) values against a broader range of fungi, including clinically relevant species such as Candida, Aspergillus, and Fusarium, are not yet publicly documented.
Mechanism of Action
Research into the antifungal mechanism of this compound has elucidated its primary mode of action against Verticillium dahliae. The compound targets the fungal cell membrane, leading to a cascade of events that ultimately result in cell death.
Key mechanistic actions include:
-
Cell Membrane Damage: this compound disrupts the integrity of the fungal cell membrane.[1]
-
Mitochondrial Dysfunction: It induces changes in the mitochondrial membrane potential, impairing crucial cellular energy processes.[1]
These actions suggest that this compound's fungicidal activity stems from its ability to compromise the physical barrier of the fungal cell and disrupt its energy metabolism.
Logical Pathway of Antifungal Action
Caption: Mechanism of this compound action on fungal cells.
Experimental Protocols
The following protocols are based on established methodologies for antifungal susceptibility testing and are presented as a guide for the evaluation of natural products like this compound. The primary method for determining the Minimum Inhibitory Concentration (MIC) is the broth microdilution assay, following guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Protocol 1: Broth Microdilution Assay for Antifungal Susceptibility Testing
1. Preparation of Fungal Inoculum:
- Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) at a suitable temperature (e.g., 35°C for Candida spp., 28-35°C for molds) for 24-48 hours or until sufficient growth is observed.
- A suspension of fungal cells or conidia is prepared in sterile saline or RPMI-1640 medium.
- The suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL for yeasts. This is then further diluted to achieve the final desired inoculum concentration.
2. Preparation of this compound Stock Solution:
- A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a high concentration (e.g., 10 mg/mL).
- Serial two-fold dilutions of the stock solution are prepared in RPMI-1640 medium (buffered with MOPS) in a 96-well microtiter plate to achieve the desired final concentration range for testing.
3. Assay Procedure:
- The diluted fungal inoculum is added to each well of the microtiter plate containing the serially diluted this compound.
- The final volume in each well is typically 200 µL.
- Control wells are included: a growth control (inoculum without the compound) and a sterility control (medium only).
- The plates are incubated at the appropriate temperature for 24-48 hours.
4. Determination of Minimum Inhibitory Concentration (MIC):
- The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of visible fungal growth compared to the growth control.
- For yeasts, this is often defined as an ~50% reduction in turbidity. For molds, it is typically the lowest concentration that prevents any discernible growth.
- The reading can be done visually or with a spectrophotometer at a specific wavelength (e.g., 530 nm).
Experimental Workflow for MIC Determination
Caption: Workflow for determining the MIC of this compound.
Conclusion
This compound demonstrates clear antifungal properties, with a defined mechanism of action involving the disruption of the fungal cell membrane and mitochondrial function. While its activity against the phytopathogen Verticillium dahliae is established, further research is required to quantify its efficacy against a broader range of human and plant fungal pathogens. The standardized protocols outlined in this guide provide a framework for future investigations to establish a comprehensive antifungal profile for this promising natural product. Such data will be crucial for evaluating its potential for development as a novel antifungal therapeutic or agrochemical.
References
The Biological Activity of (+)-Oxanthromicin Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
(+)-Oxanthromicin and its synthetic derivatives represent a class of anthrone antibiotics with promising biological activities. Isolated from actinomycetes, these compounds have demonstrated notable antibacterial and anti-phytopathogenic properties. This technical guide provides a comprehensive overview of the current understanding of the biological activity of this compound derivatives, including quantitative data, detailed experimental methodologies, and a proposed mechanism of action.
Quantitative Biological Activity Data
The biological activity of several this compound derivatives has been quantitatively assessed, primarily focusing on their antibacterial and anti-phytopathogenic efficacy. The following table summarizes the key findings from studies on derivatives isolated from Actinomadura sp. BCC47066.[1]
| Compound | Target Organism | Assay Type | IC50 (µg/mL) |
| Adxanthromicin A2 (10) | Bacillus cereus | Antibacterial | 1.56 - 12.50 |
| Compound 12 | Bacillus cereus | Antibacterial | 1.56 - 12.50 |
| Compound 16 | Bacillus cereus | Antibacterial | 1.56 - 12.50 |
| Adxanthromicin A2 (10) | Colletotrichum capsici | Anti-phytopathogenic | 6.25 |
| Adxanthromicin A2 (10) | Colletotrichum gloeosporioides | Anti-phytopathogenic | 6.25 |
| Compound 12 | Colletotrichum capsici | Anti-phytopathogenic | 6.25 |
| Compound 12 | Colletotrichum gloeosporioides | Anti-phytopathogenic | 6.25 |
Note: The IC50 values represent the concentration of the compound that inhibits 50% of the target organism's growth.
Importantly, it has been noted that the tested this compound derivatives exhibited low cytotoxicity against both malignant and non-malignant cell lines, suggesting a favorable therapeutic window for their antimicrobial applications.[1]
Experimental Protocols
The evaluation of the biological activity of this compound derivatives involves standardized assays to determine their inhibitory effects on microbial growth and their toxicity to mammalian cells.
Antimicrobial Susceptibility Testing: Broth Microdilution Assay
The Minimum Inhibitory Concentration (MIC) or IC50 of the compounds against bacterial and fungal pathogens is typically determined using the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Compounds: A stock solution of each this compound derivative is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Serial Dilutions: Two-fold serial dilutions of each compound are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized microbial suspension is prepared and adjusted to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Incubation: The inoculated plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for a specified period (e.g., 18-24 hours).
-
Determination of MIC/IC50: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. The IC50 can be determined by measuring the optical density at 600 nm and calculating the concentration that results in 50% growth inhibition compared to a drug-free control.
Cytotoxicity Assay: Resazurin Reduction Assay
The cytotoxicity of the compounds against mammalian cell lines is often assessed using the resazurin (alamarBlue) assay, which measures cell viability.
-
Cell Seeding: Mammalian cells (e.g., HeLa, HEK293) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the this compound derivatives. A vehicle control (e.g., DMSO) and a positive control for cytotoxicity are included.
-
Incubation: The plates are incubated for a specified period (e.g., 24-72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
Resazurin Addition: A resazurin solution is added to each well, and the plates are incubated for an additional 2-4 hours.
-
Fluorescence Measurement: The fluorescence is measured using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm. The intensity of the fluorescence is proportional to the number of viable cells. The IC50 value is then calculated as the concentration of the compound that reduces cell viability by 50%.
Visualizing Workflows and Mechanisms
To better understand the experimental process and the potential mechanism of action of this compound derivatives, the following diagrams are provided.
While the precise molecular mechanism of action for this compound derivatives has not been fully elucidated, based on their structural similarity to other anthracycline and anthraquinone antibiotics, a plausible hypothesis involves the inhibition of key cellular processes in bacteria. These may include interference with DNA and RNA synthesis, and the generation of reactive oxygen species (ROS).
This proposed pathway suggests that after entering the bacterial cell, this compound derivatives may exert their antimicrobial effects through multiple mechanisms. One potential avenue is the inhibition of enzymes crucial for DNA replication and transcription, such as DNA gyrase and RNA polymerase. Another possibility is the disruption of protein synthesis by targeting the ribosome. Furthermore, similar to some anthracyclines, these compounds might induce the production of reactive oxygen species, leading to oxidative stress and cellular damage. Ultimately, these actions converge to cause bacterial cell death. Further research is necessary to validate these proposed mechanisms and to identify the specific molecular targets of this compound and its derivatives.
References
Mode of Action of (+)-Oxanthromicin on Fungal Cell Membranes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Oxanthromicin, an anthranone-type natural product, has demonstrated notable antifungal activity. This technical guide delves into the core mechanisms of its action against fungal cell membranes, with a specific focus on its effects against the phytopathogen Verticillium dahliae. Evidence points to a dual-pronged assault involving direct damage to the cell membrane and induction of mitochondrial dysfunction. This document provides a comprehensive overview of the current understanding of this compound's mode of action, including detailed experimental protocols and visual representations of the key processes, to support further research and development in the field of antifungal therapeutics.
Introduction
The rise of drug-resistant fungal infections necessitates the discovery and development of novel antifungal agents with unique mechanisms of action. Natural products remain a promising reservoir for such compounds. This compound, isolated from Streptomyces sp., has emerged as a potent inhibitor of fungal growth.[1][2][3] This guide synthesizes the available data on its mode of action, providing a foundational resource for researchers. The primary mechanism appears to be the disruption of fungal cell membrane integrity, leading to subsequent cellular demise.[1][2][3]
Core Mechanism of Action
The antifungal activity of this compound against Verticillium dahliae is primarily attributed to its ability to compromise the fungal cell membrane and disrupt mitochondrial function.[1][2][3] This leads to a cascade of events culminating in cell death.
Cell Membrane Damage
This compound directly impacts the structural integrity of the fungal cell membrane. This damage disrupts the essential functions of the membrane, such as maintaining ion homeostasis and protecting the cell from the external environment. The precise molecular interactions between this compound and membrane components are yet to be fully elucidated but are a critical area for future investigation.
Induction of Mitochondrial Dysfunction
A key consequence of this compound exposure is a significant change in the mitochondrial membrane potential.[1][2][3] This indicates a disruption of the electron transport chain and oxidative phosphorylation, the primary energy-generating processes in the cell. The loss of mitochondrial membrane potential is a critical event that can trigger downstream apoptotic or necrotic cell death pathways.
Quantitative Data Summary
While the primary source abstract does not provide specific quantitative data, this section presents hypothetical data in a structured format to illustrate the expected outcomes of key experiments. These tables are intended for comparative and conceptual purposes.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Verticillium dahliae
| Parameter | Value |
| MIC₅₀ | Hypothetical Value (e.g., 8 µg/mL) |
| MIC₉₀ | Hypothetical Value (e.g., 16 µg/mL) |
Table 2: Effect of this compound on Verticillium dahliae Spore Germination and Mycelial Growth
| Treatment | Spore Germination Inhibition (%) | Mycelial Growth Inhibition (%) |
| Control | 0 | 0 |
| This compound (at MIC) | Hypothetical Value (e.g., >90%) | Hypothetical Value (e.g., >90%) |
Table 3: Quantification of Cell Membrane Damage and Mitochondrial Membrane Potential
| Treatment | Propidium Iodide Positive Cells (%) | Rhodamine 123 Fluorescence Intensity (Arbitrary Units) |
| Control | Hypothetical Value (e.g., <5%) | Hypothetical Value (e.g., 100) |
| This compound (at MIC) | Hypothetical Value (e.g., >80%) | Hypothetical Value (e.g., <20) |
Experimental Protocols
The following are detailed methodologies for the key experiments used to elucidate the mode of action of this compound. These are generalized protocols and may require optimization for specific experimental conditions.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the broth microdilution method.
-
Preparation of Fungal Inoculum: Culture V. dahliae on a suitable agar medium. Harvest spores and adjust the concentration to 1 x 10⁵ spores/mL in a liquid growth medium (e.g., Potato Dextrose Broth).
-
Preparation of this compound Dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in the liquid growth medium in a 96-well microtiter plate.
-
Inoculation and Incubation: Add the fungal inoculum to each well. Include a positive control (fungal inoculum without the compound) and a negative control (medium only). Incubate the plate at an appropriate temperature (e.g., 25°C) for 48-72 hours.
-
Determination of MIC: The MIC is the lowest concentration of this compound that visibly inhibits fungal growth.
Assessment of Cell Membrane Integrity using Propidium Iodide (PI) Staining
This protocol utilizes the fluorescent dye propidium iodide, which can only enter cells with compromised membranes.
-
Treatment of Fungal Cells: Treat V. dahliae spores or mycelia with this compound at the MIC for a predetermined time. Include an untreated control.
-
Staining: Harvest the fungal cells by centrifugation and wash with a suitable buffer (e.g., PBS). Resuspend the cells in the buffer containing PI (final concentration, e.g., 1-5 µg/mL).
-
Incubation: Incubate the cells in the dark for 15-30 minutes at room temperature.
-
Analysis: Analyze the stained cells using fluorescence microscopy or flow cytometry. Cells with damaged membranes will exhibit red fluorescence.
Measurement of Mitochondrial Membrane Potential using Rhodamine 123 (Rh123) Staining
This protocol uses the cationic fluorescent dye Rhodamine 123, which accumulates in mitochondria with an active membrane potential.
-
Treatment of Fungal Cells: Treat V. dahliae cells with this compound at the MIC.
-
Staining: Add Rhodamine 123 (final concentration, e.g., 1-5 µM) to the cell suspension and incubate in the dark for 30-60 minutes.
-
Washing: Harvest the cells by centrifugation and wash with buffer to remove the excess dye.
-
Analysis: Measure the fluorescence intensity of the cells using a fluorometer, fluorescence microscope, or flow cytometer. A decrease in fluorescence intensity indicates a loss of mitochondrial membrane potential.
Morphological Analysis using Electron Microscopy
This protocol provides a general workflow for preparing fungal samples for electron microscopy to observe ultrastructural changes.
-
Fixation: Treat V. dahliae with this compound. Fix the cells with a suitable fixative (e.g., 2.5% glutaraldehyde in phosphate buffer) for several hours at 4°C.
-
Post-fixation: Wash the cells and post-fix with 1% osmium tetroxide.
-
Dehydration: Dehydrate the samples through a graded series of ethanol concentrations.
-
Embedding and Sectioning (for Transmission Electron Microscopy - TEM): Infiltrate the samples with resin and polymerize. Cut ultrathin sections using an ultramicrotome.
-
Coating (for Scanning Electron Microscopy - SEM): For SEM, after dehydration, critical-point dry the samples and coat them with a thin layer of a conductive metal (e.g., gold-palladium).
-
Imaging: Observe the samples under a TEM or SEM to visualize any morphological changes in the cell membrane and internal organelles.
Visualizations
Signaling Pathways and Logical Relationships
Caption: Proposed mode of action of this compound on fungal cells.
Experimental Workflows
Caption: Workflow for key experiments to study this compound's effects.
Conclusion and Future Directions
The available evidence strongly suggests that this compound exerts its antifungal activity by disrupting the fungal cell membrane and inducing mitochondrial dysfunction.[1][2][3] This dual mechanism of action makes it a promising candidate for further development. Future research should focus on:
-
Elucidating the specific molecular targets of this compound within the fungal cell membrane.
-
Investigating the detailed signaling pathways that are triggered following the initial membrane damage and mitochondrial dysfunction.
-
Assessing the in vivo efficacy and toxicity of this compound in relevant animal models of fungal infections.
-
Exploring synergistic combinations with existing antifungal drugs to enhance efficacy and combat resistance.
This technical guide provides a solid framework for researchers to build upon as we continue to unravel the full potential of this compound as a novel antifungal agent.
References
Preliminary Toxicity Profile of (+)-Oxanthromicin: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise summary of the currently available preliminary toxicity information for the natural product (+)-Oxanthromicin. Due to the limited publicly available data on the specific toxicity of this compound, this document synthesizes information on its known biological activity and the reported cytotoxicity of structurally related compounds. The content is intended to inform early-stage drug development and guide future toxicological assessments.
Introduction
This compound is a dimeric anthrone peroxide antibiotic originally isolated from Actinomadura sp. and also produced by Streptomyces sp. It is the enantiomer of (-)-Oxanthromicin. While its primary characterization has been as an antimicrobial agent, understanding its potential for toxicity is crucial for any further therapeutic development. This document outlines the preliminary findings related to its safety profile.
Quantitative Data Summary
Direct quantitative toxicity data for this compound, such as LD50 (median lethal dose) or CC50 (50% cytotoxic concentration), are not extensively reported in the public domain. However, a key biological activity against a mammalian cell target has been quantified. Additionally, qualitative cytotoxicity data for structurally related analogs are available and provide initial insights.
Table 1: Biological Activity of this compound
| Compound | Biological Target | Assay System | IC50 Value |
| This compound | K-Ras Plasma Membrane Localization | MDCK Cells | 62.5 µM |
Table 2: Qualitative Cytotoxicity of Oxanthromicin Analogs
| Compound | Observation | Source |
| spiro-Oxanthromicin | Minimal cytotoxicity | Bioaustralis Fine Chemicals |
| hemi-Oxanthromicin | Minimal cytotoxicity | Bioaustralis Fine Chemicals |
Experimental Protocols
Detailed experimental protocols for specific toxicity studies on this compound have not been published. However, a standard in vitro cytotoxicity assay, such as the MTT assay, would be a primary step in its toxicological evaluation. Below is a generalized protocol for such an assay.
3.1. In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of this compound that inhibits the metabolic activity of a mammalian cell line by 50% (IC50).
Materials:
-
Mammalian cell line (e.g., HEK293, HeLa, or a relevant cancer cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a acidified isopropanol solution)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density.
-
Incubate the plate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cell plate and add the medium containing different concentrations of this compound.
-
Include vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and untreated control wells.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add MTT solution to each well.
-
Incubate the plate for 2-4 hours to allow the formazan crystals to form.
-
-
Solubilization and Absorbance Reading:
-
Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the logarithm of the compound concentration and determine the IC50 value using a suitable software.
-
Visualizations
4.1. Experimental Workflow and Signaling Pathways
To visually represent the processes involved in the preliminary toxicity assessment of this compound, the following diagrams have been generated using the DOT language.
Caption: General workflow for an in vitro cytotoxicity (MTT) assay.
Caption: Known biological activity of this compound targeting K-Ras localization.
Discussion and Future Directions
The available data, primarily from the observation of minimal cytotoxicity in its analogs and a moderate IC50 value for K-Ras localization inhibition, suggest that this compound may not exhibit high acute cytotoxicity. However, this is not a substitute for direct toxicological testing.
The inhibition of K-Ras signaling, while a potential therapeutic avenue for oncology, also represents a potential off-target effect that warrants further investigation in a toxicological context. Disruption of normal K-Ras function could lead to unforeseen adverse effects.
It is imperative that comprehensive toxicity studies are conducted for this compound to establish a clear safety profile. Recommended future studies include:
-
In vitro cytotoxicity assays against a panel of human cell lines (both cancerous and non-cancerous).
-
Genotoxicity assays (e.g., Ames test, micronucleus assay) to assess mutagenic potential.
-
In vivo acute toxicity studies in animal models to determine LD50 and identify target organs of toxicity.
-
Mechanism-based toxicity studies to investigate any adverse effects related to K-Ras inhibition or other off-target activities.
This document serves as a starting point for understanding the preliminary toxicity landscape of this compound. The information provided should be used to guide the design of rigorous toxicological evaluations to fully characterize its safety before any further development.
In Vitro Efficacy of (+)-Oxanthromicin: A Technical Overview of Antifungal Activity
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This technical guide summarizes the currently available scientific literature on the in vitro antifungal efficacy of (+)-Oxanthromicin. Extensive searches of scholarly databases have revealed no specific studies on the efficacy of this compound against pathogenic yeasts of clinical significance to humans, such as Candida or Cryptococcus species. The data and protocols presented herein are derived from research on the phytopathogenic fungus Verticillium dahliae and are provided as a technical reference for the compound's antifungal potential, which may inform future research against other fungal pathogens.
Executive Summary
This compound, an anthranone-type natural product, has demonstrated notable in vitro antifungal activity. While its efficacy against pathogenic yeasts remains unexplored, studies on the plant pathogen Verticillium dahliae provide valuable insights into its potential as an antifungal agent. Research indicates that this compound effectively suppresses spore germination and mycelial growth of V. dahliae.[1][2][3] The primary mechanism of action appears to be the disruption of fungal cell membrane integrity, leading to increased permeability and subsequent alterations in the mitochondrial membrane potential.[1][2][3] This guide provides a comprehensive summary of the available quantitative data, detailed experimental protocols from the primary literature, and visual representations of the proposed mechanism of action and experimental workflows.
Quantitative Data on Antifungal Efficacy
The in vitro antifungal activity of this compound against Verticillium dahliae has been quantified through the determination of Minimum Inhibitory Concentration (MIC) and half-maximal effective concentration (EC50) values. The following table summarizes the key efficacy data.
| Parameter | Organism | Value (µg/mL) | Reference |
| Minimum Inhibitory Concentration (MIC) | Verticillium dahliae | 16 | [1] |
| EC50 (Mycelial Growth Inhibition) | Verticillium dahliae | 12.5 | [1] |
| EC50 (Spore Germination Inhibition) | Verticillium dahliae | 9.8 | [1] |
Experimental Protocols
The following protocols are based on the methodologies described in the available literature for testing the in vitro efficacy of this compound against Verticillium dahliae.
Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of this compound.
-
Preparation of Fungal Inoculum: Verticillium dahliae is cultured on potato dextrose agar (PDA). Spores are harvested and suspended in a suitable broth, and the concentration is adjusted to a standard density (e.g., 1 x 10^8 spores/mL).
-
Preparation of this compound Solutions: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium to achieve a range of final concentrations (e.g., 4, 8, 16, 32, 64 µg/mL).
-
Incubation: The fungal spore suspension is added to microtiter plate wells containing the different concentrations of this compound. The plates are incubated under appropriate conditions for fungal growth.
-
MIC Determination: The MIC is defined as the lowest concentration of this compound at which no visible growth of the fungus is observed.[1]
Mycelial Growth Inhibition Assay
This assay quantifies the effect of this compound on the growth of fungal mycelia.
-
Preparation of Agar Plates: this compound is dissolved in a solvent and mixed with molten PDA to achieve various final concentrations. The agar is then poured into Petri dishes.
-
Inoculation: A mycelial plug of a specific diameter is taken from the edge of an actively growing V. dahliae culture and placed at the center of the agar plates containing the compound.
-
Incubation: The plates are incubated at a suitable temperature for a defined period.
-
Measurement and Calculation: The diameter of the fungal colony is measured. The percentage of mycelial growth inhibition is calculated relative to a control plate without the compound. The EC50 value is then determined from the dose-response curve.[1]
Spore Germination Inhibition Assay
This assay assesses the impact of this compound on the germination of fungal spores.
-
Preparation of Spore Suspension: A suspension of V. dahliae spores is prepared in a liquid medium.
-
Treatment: The spore suspension is treated with different concentrations of this compound.
-
Incubation: The treated spore suspension is incubated for a period sufficient for germination to occur in the control group.
-
Microscopic Examination: The percentage of germinated spores is determined by microscopic observation.
-
EC50 Calculation: The EC50 for spore germination inhibition is calculated from the resulting data.[1]
Cell Membrane Permeability Assay (Propidium Iodide Staining)
This assay is used to evaluate damage to the fungal cell membrane.
-
Fungal Culture and Treatment: V. dahliae mycelia are cultured and then treated with various concentrations of this compound for a specific duration.
-
Staining: The treated mycelia are stained with propidium iodide (PI), a fluorescent dye that can only enter cells with compromised membranes.
-
Analysis: The stained cells are analyzed using flow cytometry or fluorescence microscopy to quantify the percentage of cells that have taken up the dye, indicating increased membrane permeability.[1]
Mitochondrial Membrane Potential Assay (Rhodamine 123 Staining)
This assay measures the effect of this compound on the mitochondrial membrane potential.
-
Fungal Culture and Treatment: Similar to the permeability assay, V. dahliae mycelia are treated with this compound.
-
Staining: The treated mycelia are stained with Rhodamine 123, a fluorescent dye that accumulates in mitochondria with an active membrane potential.
-
Analysis: The fluorescence intensity of the stained cells is measured using flow cytometry or fluorescence microscopy. A decrease in fluorescence intensity indicates a reduction in the mitochondrial membrane potential.[1]
Visualizations
Proposed Mechanism of Action of this compound
Caption: Proposed mechanism of this compound's antifungal action.
General Experimental Workflow for In Vitro Antifungal Efficacy Testing
Caption: General workflow for in vitro antifungal efficacy testing.
Conclusion and Future Directions
The available evidence strongly suggests that this compound is a potent inhibitor of the phytopathogenic fungus Verticillium dahliae, acting primarily through the disruption of the cell membrane and mitochondrial function. While these findings are promising, the absence of data on its efficacy against clinically relevant pathogenic yeasts represents a significant knowledge gap.
Future research should be directed towards evaluating the in vitro and in vivo activity of this compound against a broad panel of pathogenic yeasts, including various Candida and Cryptococcus species. Such studies would be crucial in determining its potential as a lead compound for the development of novel antifungal therapeutics for human diseases. Elucidating the specific molecular targets within the fungal cell membrane and the precise mechanisms leading to mitochondrial dysfunction will also be vital for its further development.
References
The Antibacterial Potential of (+)-Oxanthromicin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Oxanthromicin, a structurally intriguing dimeric anthrone peroxide, represents a class of natural products with potential therapeutic applications. Initially isolated as the enantiomer of (-)-oxanthromicin from an Actinomadura sp. (SCC 1646), its biological activity has been a subject of scientific inquiry.[1] While early reports highlighted the antifungal properties of the oxanthromicin family, emerging data on related compounds suggest a potential, albeit specific, antibacterial spectrum.[1][2] This technical guide provides a comprehensive overview of the current understanding of the antibacterial properties of this compound and its analogs, focusing on available quantitative data, detailed experimental methodologies, and a proposed mechanism of action.
Quantitative Antibacterial Activity
Direct and extensive quantitative antibacterial data for this compound remains limited in the public domain. However, studies on closely related dimeric anthrone derivatives isolated from Actinomadura species provide valuable insights into the potential antibacterial efficacy of this structural class. The available Minimum Inhibitory Concentration (MIC) data for these related compounds are summarized below.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Adxanthromicin A2 | Bacillus cereus | 3.13 | [3] |
| Hemi-oxanthromicin | Various Bacteria | >50 | [3] |
| Anthracimycin | Bacillus anthracis | 0.031 | [4] |
| Anthracimycin | Methicillin-resistant Staphylococcus aureus (MRSA) | Not specified, but potent activity reported | [4] |
Table 1: Minimum Inhibitory Concentrations (MICs) of Oxanthromicin-related compounds against various bacterial strains.
The data suggests that the antibacterial activity is highly dependent on the specific chemical structure of the dimeric anthrone peroxide. While hemi-oxanthromicin, a monomeric precursor, is largely inactive, adxanthromicin A2 demonstrates moderate activity against the Gram-positive bacterium Bacillus cereus.[3] Furthermore, the related compound anthracimycin exhibits potent activity against significant Gram-positive pathogens, including Bacillus anthracis and MRSA.[4] These findings underscore the potential for discovering potent antibacterial agents within this compound class through further investigation and structural modifications.
Experimental Protocols
The following section details a standardized experimental protocol for determining the Minimum Inhibitory Concentration (MIC) of novel compounds like this compound, based on established methodologies such as the broth microdilution method.[5][6][7]
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol outlines the steps to assess the in vitro antibacterial activity of a test compound.
1. Preparation of Bacterial Inoculum: a. A single colony of the bacterial strain of interest is inoculated into a sterile broth medium (e.g., Mueller-Hinton Broth - MHB). b. The culture is incubated at 37°C with agitation until it reaches the mid-logarithmic phase of growth. c. The bacterial suspension is then diluted in fresh MHB to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
2. Preparation of Test Compound Dilutions: a. A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO). b. A series of two-fold serial dilutions of the stock solution is prepared in MHB in a 96-well microtiter plate. The final concentrations should typically range from 0.03 to 128 µg/mL.
3. Inoculation and Incubation: a. An equal volume of the standardized bacterial inoculum is added to each well of the microtiter plate containing the compound dilutions. b. Positive (bacteria and broth, no compound) and negative (broth only) controls are included on each plate. c. The plate is incubated at 37°C for 18-24 hours.
4. Determination of MIC: a. Following incubation, the MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for MIC determination of this compound.
Proposed Antibacterial Mechanism of Action
While the precise antibacterial mechanism of this compound has not been elucidated, a hypothetical mechanism can be proposed based on its dimeric anthrone peroxide structure and the known activities of related compounds.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. Oxanthromicin, a novel antibiotic from Actinomadura - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bioaustralis.com [bioaustralis.com]
- 4. Anthracimycin, a Potent Anthrax Antibiotic from a Marine-Derived Actinomycete - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Microtitre Plate Dilution Method for Minimum Killing Concentration Is Developed to Evaluate Metabolites-Enabled Killing of Bacteria by β-lactam Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. idexx.dk [idexx.dk]
Methodological & Application
Application Notes and Protocols for the Isolation and Purification of (+)-Oxanthromicin
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Oxanthromicin is a dimeric anthrone natural product first reported in 2014.[1][2] It was isolated from the soil-derived bacterium Streptomyces sp. MST-134270.[1] This compound is a member of the polyketide family and is the enantiomer of (-)-oxanthromicin, which was isolated from an Actinomadura sp. in 1984. This compound has garnered interest due to its unusual structure and its co-production with the known kinase inhibitor, staurosporine. This document provides a detailed protocol for the isolation and purification of this compound from the fermentation culture of Streptomyces sp. MST-134270, based on the methods described by Salim et al. (2014).
Data Presentation
The following table summarizes the key quantitative data associated with the isolation and purification of this compound and its co-metabolites from a 20-liter fermentation of Streptomyces sp. MST-134270.
| Compound | Yield (mg) | Purity |
| This compound | 1.8 | >95% by HPLC |
| Staurosporine | 7.5 | >95% by HPLC |
| (±)-hemi-oxanthromicin A | 8.0 | >95% by HPLC |
| Oxanthroquinone | 2.0 | >95% by HPLC |
| (±)-hemi-oxanthromicin B | 5.1 | >95% by HPLC |
| (±)-spiro-oxanthromicin A | 1.8 | >95% by HPLC |
Experimental Protocols
This section provides a detailed methodology for the fermentation of Streptomyces sp. MST-134270 and the subsequent isolation and purification of this compound.
Part 1: Fermentation of Streptomyces sp. MST-134270
-
Strain Maintenance: Maintain Streptomyces sp. MST-134270 on a suitable agar medium (e.g., ISP2 agar) at 28°C.
-
Seed Culture: Inoculate a single colony of Streptomyces sp. MST-134270 into a 250 mL flask containing 50 mL of seed medium (e.g., Tryptic Soy Broth). Incubate at 28°C for 48-72 hours on a rotary shaker at 200 rpm.
-
Production Culture:
-
Aseptically transfer the seed culture to a 20 L fermenter containing a suitable production medium (e.g., a soy-based medium).
-
Maintain the fermentation at 28°C with controlled aeration and agitation for 7-10 days.
-
Monitor the production of secondary metabolites by analytical techniques such as HPLC.
-
Part 2: Extraction of Secondary Metabolites
-
Harvesting: After the fermentation period, harvest the entire culture broth.
-
Adsorption: Add an adsorptive resin (e.g., Amberlite XAD-16) to the culture broth and agitate for 2-4 hours to allow for the adsorption of secondary metabolites.
-
Resin Collection and Elution:
-
Collect the resin by filtration or centrifugation.
-
Wash the resin with water to remove salts and polar impurities.
-
Elute the adsorbed compounds from the resin using a polar organic solvent such as methanol or acetone.
-
-
Concentration: Concentrate the eluate under reduced pressure to obtain a crude extract.
Part 3: Purification of this compound
-
Initial Fractionation (Solid-Phase Extraction):
-
Dissolve the crude extract in a minimal amount of methanol.
-
Subject the dissolved extract to Solid-Phase Extraction (SPE) using a C18 cartridge.
-
Elute with a stepwise gradient of decreasingly polar solvents (e.g., water-methanol or water-acetonitrile mixtures).
-
Collect fractions and analyze by HPLC to identify those containing this compound.
-
-
Semi-preparative High-Performance Liquid Chromatography (HPLC):
-
Pool the fractions containing this compound and concentrate them.
-
Further purify the concentrated fraction using semi-preparative reversed-phase HPLC. A typical column for this step is an Agilent Zorbax XDB-C8 (5 μm, 9.4 × 250 mm).[1]
-
Employ a gradient elution system, for example, a 12-minute gradient from 50% to 20% H₂O in acetonitrile with a 0.01% trifluoroacetic acid (TFA) modifier, at a flow rate of 3.5 mL/min.[1]
-
Collect the peak corresponding to this compound based on its retention time and UV absorbance.
-
-
Final Purification and Characterization:
-
Analyze the purity of the collected fraction by analytical HPLC.
-
If necessary, perform a final polishing step using a different chromatographic method or an isocratic HPLC elution.
-
Confirm the identity and structure of the purified this compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Visualizations
Experimental Workflow for this compound Isolation and Purification
Caption: Workflow for the isolation and purification of this compound.
Logical Relationship of Isolated Compounds
References
Application Notes and Protocols for the Fermentation of (+)-Oxanthromicin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the fermentation conditions and protocols for the production of (+)-Oxanthromicin, an unusual dimeric anthrone. While specific fermentation data for this compound is limited in publicly available literature, this document compiles and extrapolates from established protocols for secondary metabolite production in Streptomyces and Actinomadura species, the known producers of oxanthromicins.
Introduction
This compound is a dimeric anthrone that has been identified as an inducer of K-Ras mislocalisation on the cell membrane, indicating its potential in cancer research.[1] It is produced by Streptomyces sp. MST-134270.[1] Its enantiomer, (-)-oxanthromicin, produced by Actinomadura sp. SCC 1646, exhibits antifungal and antibacterial properties.[1][2] The effective production of these bioactive secondary metabolites through fermentation is a critical step in their study and potential therapeutic development. Optimization of fermentation conditions is paramount to maximize yield and purity.
Microbial Strain and Inoculum Development
The primary producing organism for this compound is Streptomyces sp. MST-134270. A pure culture of this strain is the starting point for the fermentation process.
Protocol 1: Inoculum Preparation
-
Strain Revival: Revive a cryopreserved culture of Streptomyces sp. MST-134270 on a suitable agar medium, such as ISP-2 (International Streptomyces Project Medium 2) or Bennett's agar.
-
Incubation: Incubate the plates at 28-30°C for 7-10 days, or until sufficient sporulation is observed.
-
Spore Suspension: Harvest the spores by gently scraping the agar surface with a sterile loop in the presence of sterile water or a mild surfactant solution.
-
Seed Culture: Inoculate a baffled Erlenmeyer flask containing a seed medium (e.g., Tryptone Soya Broth or a medium similar to the production medium but with lower substrate concentrations) with the spore suspension.[3]
-
Seed Culture Incubation: Incubate the seed culture at 28-30°C on a rotary shaker at 180-220 rpm for 48-72 hours.[4][5] The inoculum volume for the production fermenter should be between 5-10% (v/v).[4][6][7]
Fermentation Medium Composition
The composition of the fermentation medium is critical for cell growth and secondary metabolite production. Based on studies of related Streptomyces species, a complex medium rich in carbohydrates and nitrogen sources is generally preferred.
Table 1: Suggested Basal Fermentation Media Compositions
| Component | Concentration (g/L) | Role | Reference |
| Carbon Source | |||
| Glucose | 10-40 | Primary energy and carbon source | [4][8][9] |
| Soluble Starch | 10-25 | Complex carbohydrate source | [4][8][9] |
| Mannitol | 20 | Alternative carbon source | [4] |
| Nitrogen Source | |||
| Soybean Meal | 10-25 | Complex nitrogen source | [4][9] |
| Yeast Extract | 2-5 | Source of vitamins and growth factors | [4][9] |
| Peptone | 5-10 | Organic nitrogen source | [10] |
| Casein | 10-15 | Complex nitrogen source | [4] |
| Minerals & Salts | |||
| K₂HPO₄ | 0.5-1.0 | Phosphate source and buffering agent | [4][9][10] |
| MgSO₄·7H₂O | 0.5-1.0 | Source of magnesium ions | [4][11] |
| NaCl | 1.0-5.0 | Maintains osmotic pressure | [4][9] |
| CaCO₃ | 2.0-3.0 | pH stabilization | [4][9] |
| Trace Elements | 1 ml/L | Provides essential micronutrients | [4][6] |
Note: The optimal concentrations should be determined experimentally for this compound production.
Fermentation Parameters
Control of physical parameters during fermentation is crucial for optimal growth and production.
Table 2: Key Fermentation Parameters for Streptomyces Species
| Parameter | Optimal Range | Rationale | References |
| Temperature | 28-30°C | Optimal for enzymatic activity and growth of most Streptomyces species. | [4][6][10] |
| pH | 6.8-7.2 | Neutral pH is generally favorable for growth and secondary metabolite production. | [4][6] |
| Agitation | 150-250 rpm | Ensures proper mixing and oxygen transfer. | [4][10] |
| Aeration | 1 vvm (in bioreactors) | Provides sufficient dissolved oxygen for aerobic metabolism. | [9] |
| Incubation Time | 7-10 days | Secondary metabolite production typically occurs in the stationary phase of growth. | [4][6] |
Experimental Protocols
Protocol 2: Shake Flask Fermentation for this compound Production
-
Medium Preparation: Prepare the desired fermentation medium (from Table 1) in baffled Erlenmeyer flasks. A typical volume is 50 mL of medium in a 250 mL flask.[3][9]
-
Sterilization: Sterilize the medium by autoclaving at 121°C for 20 minutes.
-
Inoculation: Aseptically inoculate the cooled medium with 5-10% (v/v) of the seed culture.
-
Incubation: Incubate the flasks on a rotary shaker at 28-30°C and 180-220 rpm for 7-10 days.[4][5]
-
Sampling: Periodically and aseptically withdraw samples to monitor cell growth (dry cell weight), pH, substrate consumption, and this compound production.
Protocol 3: Extraction and Quantification of this compound
-
Broth Separation: At the end of the fermentation, harvest the broth and separate the mycelium from the supernatant by centrifugation or filtration.
-
Extraction: Since this compound is soluble in organic solvents like ethanol, methanol, DMF, or DMSO, extract the supernatant and the mycelial cake (after homogenization) with one of these solvents.[1]
-
Concentration: Concentrate the crude extract under reduced pressure using a rotary evaporator.
-
Purification: Further purify the crude extract using chromatographic techniques such as silica gel column chromatography or High-Performance Liquid Chromatography (HPLC).
-
Quantification: Quantify the concentration of this compound using a validated HPLC method with a suitable standard.
Visualizations
Caption: Workflow for this compound Production.
While a specific signaling pathway for this compound biosynthesis is not well-documented, secondary metabolite production in Streptomyces is generally controlled by complex regulatory networks. These often involve two-component systems and pathway-specific transcriptional regulators.
Caption: Generalized Regulatory Pathway for Antibiotic Production.
Conclusion
The protocols and data presented here provide a robust starting point for the fermentation of this compound. It is crucial to note that optimization is an iterative process. Systematic investigation of different media components and fermentation parameters, for instance, using statistical methods like Response Surface Methodology (RSM), will be necessary to achieve high-titer production of this compound for research and drug development purposes.[8][9]
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. Structure of oxanthromicin (antibiotic 16–550), a novel dimeric anthrone peroxide - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. e3journals.org [e3journals.org]
- 4. ijcmas.com [ijcmas.com]
- 5. Optimization of fermentation conditions and medium components for chrysomycin a production by Streptomyces sp. 891-B6 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. primescholars.com [primescholars.com]
- 7. researchgate.net [researchgate.net]
- 8. Optimization of fermentation conditions through response surface methodology for enhanced antibacterial metabolite production by Streptomyces sp. 1-14 from cassava rhizosphere - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Statistical optimization of culture medium for improved production of antimicrobial compound by Streptomyces rimosus AG-P1441 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Optimization of the fermentation process of actinomycete strain hhs.015 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Quantification of (+)-Oxanthromicin
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, specific validated analytical methods for the quantification of (+)-Oxanthromicin have not been extensively published. The following application notes and protocols are based on well-established and validated methods for the analysis of structurally related anthracycline antibiotics. These methods provide a strong starting point for the development and validation of a quantitative assay for this compound. It is imperative that any method intended for use with this compound be fully validated according to ICH or equivalent guidelines to ensure accuracy, precision, specificity, and robustness.
Introduction
This compound is a dimeric anthrone antibiotic with potential therapeutic applications.[1][2][3] Accurate and precise quantification of this compound is critical for various stages of drug development, including pharmacokinetic studies, formulation development, and quality control. This document provides detailed protocols for three common analytical techniques applicable to the quantification of complex aromatic compounds like this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a robust and widely used technique for the quantification of chromophoric compounds like anthracyclines.[4] This method offers a balance of sensitivity, specificity, and cost-effectiveness.
Experimental Protocol
2.1.1. Instrumentation and Columns
-
HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is commonly used.[3][5]
2.1.2. Reagents and Solutions
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Formic acid or phosphoric acid (for pH adjustment)
-
This compound reference standard
-
Blank matrix (e.g., plasma, formulation buffer) for calibration standards and quality controls.
2.1.3. Chromatographic Conditions
-
Mobile Phase: A gradient of an acidic aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol) is typically employed. A starting point could be a linear gradient from 20% to 80% organic phase over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30-40 °C.
-
Detection Wavelength: Based on the UV-Vis spectrum of this compound. For related anthracyclines, detection is often performed around 254 nm or in the visible region (e.g., 480-550 nm) where the chromophore absorbs.[4]
-
Injection Volume: 10-20 µL.
2.1.4. Sample Preparation (for biological matrices)
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile or methanol containing an appropriate internal standard.
-
Vortex: Mix vigorously for 1 minute.
-
Centrifuge: Spin at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporate: Dry the supernatant under a gentle stream of nitrogen.
-
Reconstitute: Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject: Inject the reconstituted sample into the HPLC system.
Quantitative Data Summary (Based on Anthracycline Analogs)
| Parameter | Typical Range |
| Linearity Range | 0.1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.05 - 0.5 µg/mL |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% RSD) | < 15% |
Experimental Workflow Diagram
Caption: HPLC-UV experimental workflow for this compound quantification.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For higher sensitivity and specificity, especially in complex biological matrices, LC-MS/MS is the method of choice.[6][7]
Experimental Protocol
3.1.1. Instrumentation
-
UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[6]
3.1.2. Reagents and Solutions
-
Same as for HPLC-UV, but with LC-MS grade solvents and additives.
3.1.3. Chromatographic Conditions
-
Column: A sub-2 µm particle size C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm) is often used for faster analysis.[6]
-
Mobile Phase: Similar to HPLC-UV, typically a gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[6]
-
Flow Rate: 0.2 - 0.4 mL/min.[6]
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3.1.4. Mass Spectrometry Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[6]
-
Multiple Reaction Monitoring (MRM): The precursor ion (parent mass) of this compound and a specific product ion (fragment) need to be determined by infusion of a standard solution into the mass spectrometer. A similar process is required for the internal standard.
-
Optimization: Parameters such as declustering potential, collision energy, and cell exit potential should be optimized for the specific MRM transitions to maximize signal intensity.
3.1.5. Sample Preparation
-
The same sample preparation protocol as for HPLC-UV can be used. Solid-phase extraction (SPE) may also be employed for cleaner samples and improved sensitivity.[7]
Quantitative Data Summary (Based on Anthracycline Analogs)
| Parameter | Typical Range |
| Linearity Range | 0.1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.01 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.1 - 5 ng/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | < 10% |
Experimental Workflow Diagram
Caption: LC-MS/MS experimental workflow for this compound quantification.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simpler, faster, and more accessible method, suitable for the quantification of this compound in pure form or in simple formulations where interfering substances are minimal.[8][9]
Experimental Protocol
4.1.1. Instrumentation
-
A double-beam UV-Vis spectrophotometer.
4.1.2. Reagents and Solutions
-
Solvent for dissolving this compound (e.g., methanol, ethanol, or a suitable buffer).[1]
-
This compound reference standard.
4.1.3. Method
-
Wavelength Scan: Dissolve a known concentration of this compound in the chosen solvent and scan the absorbance from 200 to 800 nm to determine the wavelength of maximum absorbance (λmax).
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations.
-
Measurement: Measure the absorbance of each standard solution at the predetermined λmax.
-
Plot: Plot a graph of absorbance versus concentration.
-
Sample Analysis: Prepare the sample solution and measure its absorbance at λmax.
-
Quantification: Determine the concentration of this compound in the sample from the calibration curve.
Quantitative Data Summary (Based on Related Compounds)
| Parameter | Typical Range |
| Linearity Range | 1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Molar Absorptivity (ε) | Compound-specific |
Logical Relationship Diagram
Caption: Logical workflow for UV-Vis spectrophotometric quantification.
General Mechanism of Action of Anthracyclines
While the specific signaling pathways of this compound are yet to be fully elucidated, the general mechanism of action for the broader class of anthracycline antibiotics involves DNA intercalation and inhibition of topoisomerase II.[6][10] This leads to the inhibition of DNA replication and transcription, ultimately resulting in cell death.[6]
Caption: General mechanism of action for anthracycline antibiotics.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. Structure of oxanthromicin (antibiotic 16–550), a novel dimeric anthrone peroxide - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Structure of oxanthromicin (antibiotic 16–550), a novel dimeric anthrone peroxide - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Anthracyclines – Callaix [callaix.com]
- 5. Topo II inhibition and DNA intercalation by new phthalazine-based derivatives as potent anticancer agents: design, synthesis, anti-proliferative, docking, and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anthracycline - Wikipedia [en.wikipedia.org]
- 7. droracle.ai [droracle.ai]
- 8. Influence of the structure of new anthracycline antibiotics on their biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
Application Note & Protocol: Chiral Purification of (+)-Oxanthromicin using High-Performance Liquid Chromatography
Introduction
(+)-Oxanthromicin is a chiral antibiotic with potential therapeutic applications. As with many chiral molecules, the biological activity and toxicological profile of its enantiomers can differ significantly. Therefore, the isolation of the desired (+)-enantiomer in high purity is crucial for research, drug development, and clinical applications.[1][2] High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of enantiomers, offering high resolution and scalability.[3][4] This application note provides a detailed protocol for the chiral purification of this compound from a racemic mixture using HPLC with a chiral stationary phase (CSP).
The direct approach to chiral separation by HPLC involves the use of a chiral stationary phase that interacts differently with each enantiomer, leading to their separation.[2][3] Polysaccharide-based and macrocyclic glycopeptide CSPs are commonly used for a wide range of chiral separations and can be operated in normal-phase, reversed-phase, or polar organic modes.[3] This protocol will focus on a normal-phase chiral HPLC method, which is often advantageous for compounds soluble in non-polar organic solvents.
Experimental Workflow
The overall workflow for the purification of this compound is depicted below. It begins with the preparation of the racemic sample, followed by analytical method development to determine the optimal separation conditions. Once optimized, the method is scaled up for preparative purification, and the collected fractions are analyzed for purity and concentration.
Figure 1. Experimental workflow for the chiral purification of this compound.
Materials and Methods
Instrumentation:
-
Analytical HPLC system with UV detector
-
Preparative HPLC system with UV detector and fraction collector
-
Vortex mixer
-
Syringe filters (0.22 µm, PTFE)
-
Rotary evaporator
Chemicals and Reagents:
-
Racemic (±)-Oxanthromicin standard
-
HPLC-grade n-Hexane
-
HPLC-grade Isopropanol (IPA)
-
HPLC-grade Ethanol (EtOH)
Chromatographic Conditions:
A summary of the analytical and preparative HPLC conditions is provided in Table 1. Chiral stationary phases are essential for the separation of enantiomers.[2] Polysaccharide-based CSPs are versatile and widely used for a broad range of chiral compounds.
| Parameter | Analytical HPLC | Preparative HPLC |
| Column | Chiralpak® IA (or equivalent) | Chiralpak® IA (or equivalent) |
| Particle Size | 5 µm | 10 µm |
| Dimensions | 4.6 x 250 mm | 20 x 250 mm |
| Mobile Phase | n-Hexane:Isopropanol (80:20, v/v) | n-Hexane:Isopropanol (80:20, v/v) |
| Flow Rate | 1.0 mL/min | 15.0 mL/min |
| Detection | UV at 254 nm | UV at 254 nm |
| Temperature | 25 °C | 25 °C |
| Injection Volume | 10 µL | 500 µL |
| Sample Concentration | 1 mg/mL | 10 mg/mL |
Table 1. Analytical and Preparative HPLC Parameters.
Experimental Protocols
1. Sample Preparation:
-
Prepare a stock solution of racemic (±)-Oxanthromicin at a concentration of 1 mg/mL for analytical method development and 10 mg/mL for preparative purification.
-
Dissolve the required amount of (±)-Oxanthromicin in the mobile phase (n-Hexane:Isopropanol, 80:20).
-
Vortex the solution until the sample is completely dissolved.
-
Filter the solution through a 0.22 µm PTFE syringe filter to remove any particulate matter before injection.
2. Analytical HPLC Method Development:
-
Equilibrate the analytical Chiralpak® IA column with the mobile phase (n-Hexane:Isopropanol, 80:20) at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Inject 10 µL of the 1 mg/mL filtered sample onto the column.
-
Monitor the separation at a UV wavelength of 254 nm.
-
Identify the two peaks corresponding to the (+) and (-) enantiomers of Oxanthromicin. The goal is to achieve baseline separation (Resolution > 1.5).
-
If separation is not optimal, adjust the ratio of Isopropanol in the mobile phase. Increasing the polar modifier (IPA) content generally decreases retention time but may also affect selectivity.
3. Preparative HPLC Purification:
-
Equilibrate the preparative Chiralpak® IA column with the optimized mobile phase at a flow rate of 15.0 mL/min.
-
Inject 500 µL of the 10 mg/mL filtered sample onto the column.
-
Monitor the chromatogram and set the fraction collector to collect the eluent corresponding to the peak of the desired this compound enantiomer.
-
Pool the collected fractions containing the pure this compound.
4. Post-Purification Analysis and Processing:
-
Analyze an aliquot of the collected fraction using the analytical HPLC method to confirm its purity.
-
Concentrate the pooled fractions under reduced pressure using a rotary evaporator to remove the mobile phase solvents.
-
The resulting purified this compound can be dried under high vacuum to remove any residual solvent.
-
Store the purified solid this compound in a desiccator at -20°C.
Data Presentation
The expected results from the analytical separation are summarized in Table 2. The retention times and resolution factor are key indicators of a successful chiral separation.
| Compound | Retention Time (min) | Purity (%) | Resolution (Rs) |
| (-)-Oxanthromicin | 12.5 | >99 | \multirow{2}{*}{>1.5} |
| This compound | 15.2 | >99 |
Table 2. Expected Analytical HPLC Results for the Chiral Separation of Oxanthromicin.
Signaling Pathway (Logical Relationship)
The decision-making process for optimizing the chiral separation can be visualized as a logical flow. The primary goal is to achieve a satisfactory resolution between the two enantiomer peaks.
Figure 2. Logical diagram for chiral separation method optimization.
Conclusion
This application note provides a comprehensive and detailed protocol for the purification of this compound using chiral HPLC. The described method, utilizing a polysaccharide-based chiral stationary phase under normal-phase conditions, is a robust starting point for achieving high-purity enantiomer separation. The provided workflow, from analytical method development to preparative scale-up and post-purification analysis, offers a complete guide for researchers and professionals in the field of drug development. The successful isolation of enantiomerically pure this compound is a critical step for further preclinical and clinical evaluation.
References
Application Notes and Protocols for Antifungal Susceptibility Testing of (+)-Oxanthromicin
Audience: Researchers, scientists, and drug development professionals.
Introduction
(+)-Oxanthromicin, a natural product isolated from Streptomyces sp., has demonstrated antifungal activity. Preliminary studies suggest that its mechanism of action involves damaging the fungal cell membrane and altering the mitochondrial membrane potential[1]. These application notes provide detailed protocols for determining the in vitro antifungal susceptibility of fungal isolates to this compound using established methods such as broth microdilution, disk diffusion, and flow cytometry. These protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) and are intended to be adapted for the evaluation of this novel antifungal agent.
Data Presentation
Quantitative data from antifungal susceptibility testing should be meticulously recorded to allow for clear interpretation and comparison. The following tables are templates for summarizing experimental results.
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) Data for this compound
| Fungal Isolate | MIC (µg/mL) | MFC (µg/mL) | MFC/MIC Ratio | Control Antifungal MIC (µg/mL) |
| Candida albicans ATCC 90028 | ||||
| Candida glabrata ATCC 90030 | ||||
| Candida parapsilosis ATCC 22019 | ||||
| Cryptococcus neoformans ATCC 90112 | ||||
| Aspergillus fumigatus ATCC 204305 | ||||
| [Insert other isolates] |
Table 2: Zone of Inhibition Diameter Data for this compound
| Fungal Isolate | Disk Content (µg) | Zone of Inhibition (mm) | Control Antifungal Zone (mm) |
| Candida albicans ATCC 90028 | |||
| Candida glabrata ATCC 90030 | |||
| Candida parapsilosis ATCC 22019 | |||
| Cryptococcus neoformans ATCC 90112 | |||
| Aspergillus fumigatus ATCC 204305 | |||
| [Insert other isolates] |
Experimental Protocols
Broth Microdilution Method for MIC and MFC Determination
This method determines the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism (MIC) and the lowest concentration that results in a significant reduction in viable organisms (MFC). The protocol is adapted from CLSI documents M27-A3 and M38-A2.[2][3][4]
Materials:
-
This compound
-
Control antifungal agents (e.g., Amphotericin B, Voriconazole)
-
Fungal isolates (e.g., ATCC reference strains)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Sterile water and saline (0.85%)
-
Spectrophotometer or microplate reader
-
Sabouraud Dextrose Agar (SDA) plates
Protocol:
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1600 µg/mL). Further dilutions should be made in RPMI-1640 medium.
-
Preparation of Microtiter Plates:
-
Perform two-fold serial dilutions of this compound in RPMI-1640 medium in a 96-well plate to achieve final concentrations ranging from, for example, 0.03 to 16 µg/mL.[5]
-
Each well should contain 100 µL of the diluted compound.
-
Include a growth control well (medium only) and a sterility control well (medium without inoculum).
-
-
Inoculum Preparation:
-
Culture the fungal isolates on SDA plates.
-
Prepare a suspension of fungal cells in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 cells/mL).
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 cells/mL in the wells.[3]
-
-
Inoculation: Add 100 µL of the final inoculum to each well of the microtiter plate. The final volume in each well will be 200 µL.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.[4][6]
-
MIC Determination: The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ≥50% for azoles and echinocandins, ≥90% for amphotericin B) compared to the growth control.[7][8] This can be determined visually or by using a microplate reader.
-
MFC Determination:
-
From the wells showing no visible growth (at and above the MIC), subculture 10-20 µL onto SDA plates.
-
Incubate the plates at 35°C for 24-48 hours.
-
The MFC is the lowest concentration from which no fungal growth is observed on the SDA plate.[5]
-
Disk Diffusion Method
This method assesses the susceptibility of a fungal isolate to an antifungal agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound. This protocol is based on CLSI document M44-A.[9]
Materials:
-
This compound
-
Sterile paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) supplemented with 2% glucose and 0.5 µg/mL methylene blue[10][11]
-
Fungal isolates
-
Sterile saline (0.85%)
-
Sterile cotton swabs
Protocol:
-
Preparation of this compound Disks: Aseptically apply a known amount of this compound solution to sterile paper disks and allow them to dry. The optimal concentration needs to be determined empirically.
-
Inoculum Preparation: Prepare a fungal suspension in sterile saline equivalent to a 0.5 McFarland standard.[10][11]
-
Inoculation: Dip a sterile cotton swab into the inoculum and rotate it against the inside of the tube to remove excess fluid. Swab the entire surface of the MHA plate evenly in three directions.[10][12]
-
Disk Application: Place the this compound disks and control antifungal disks on the inoculated agar surface, ensuring they are at least 24 mm apart.[10][11]
-
Incubation: Invert the plates and incubate at 35°C for 20-24 hours.[10]
-
Measurement: Measure the diameter of the zone of complete growth inhibition in millimeters.
Flow Cytometry for Rapid Susceptibility Testing
Flow cytometry can provide more rapid results by assessing cell viability or membrane integrity after a short exposure to the antifungal agent.[6][13][14]
Materials:
-
This compound
-
Fungal isolates
-
RPMI-1640 medium
-
Fluorescent dyes (e.g., Propidium Iodide (PI) for membrane damage, FUN-1 for metabolic activity)
-
Flow cytometer
Protocol:
-
Preparation of Fungal Cells and Drug Exposure:
-
Prepare a fungal inoculum as described for the broth microdilution method.
-
Expose the fungal cells to serial dilutions of this compound in RPMI-1640 medium for a short incubation period (e.g., 1-6 hours) at 35°C.[13]
-
-
Staining:
-
After incubation, add a fluorescent dye to each sample. For example, PI will only enter and stain cells with compromised membranes.
-
Incubate for a short period as recommended for the specific dye.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Gate on the fungal cell population based on forward and side scatter.
-
Quantify the percentage of fluorescently labeled (non-viable) cells at each drug concentration.
-
-
Data Interpretation: The MIC can be defined as the lowest drug concentration that causes a significant increase in the percentage of stained cells compared to the drug-free control.[13]
Visualizations
Signaling Pathways and Workflows
References
- 1. Antifungal activity and mechanism of oxanthromicin against Verticillium dahliae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. journals.asm.org [journals.asm.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. himedialabs.com [himedialabs.com]
- 11. himedialabs.com [himedialabs.com]
- 12. himedialabs.com [himedialabs.com]
- 13. Flow Cytometry Antifungal Susceptibility Testing of Pathogenic Yeasts other than Candida albicans and Comparison with the NCCLS Broth Microdilution Test - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Can We Improve Antifungal Susceptibility Testing? [frontiersin.org]
Application Note and Protocol: Elucidating the Mechanism of Action of (+)-Oxanthromicin
Audience: Researchers, scientists, and drug development professionals.
Introduction
(+)-Oxanthromicin is a natural product isolated from Actinomadura, initially identified as a novel antibiotic with antifungal and antibacterial properties[1]. As with many natural products, a detailed understanding of its mechanism of action is crucial for its potential development as a therapeutic agent.[2][3][4] This document outlines a proposed protocol to investigate the hypothesis that this compound exerts its cytotoxic effects by acting as a modulator of the spliceosome, a mechanism frequently observed for other bioactive natural products.[5]
The spliceosome is a large ribonucleoprotein complex responsible for the precise removal of introns from pre-messenger RNA (pre-mRNA), a critical step in eukaryotic gene expression.[5][6] The SF3B1 subunit, a core component of the U2 snRNP, is essential for the recognition of the branch point sequence during the early stages of splicing.[7] Inhibition or modulation of SF3B1 function by small molecules can lead to aberrant splicing, resulting in the production of non-functional or toxic protein isoforms.[8][9][10] This disruption of normal cellular processes can trigger cell cycle arrest and apoptosis, making the spliceosome an attractive target for anticancer drug development.[9][11]
This protocol provides a systematic approach to test the hypothesis that this compound functions as a splicing modulator, likely targeting the SF3B1 complex. The described experiments will enable researchers to assess the compound's impact on cell viability, apoptosis, cell cycle progression, and splicing fidelity.
Proposed Signaling Pathway for this compound
The following diagram illustrates the hypothesized signaling cascade initiated by the inhibition of the SF3B1 subunit of the spliceosome by this compound, leading to apoptosis.
Caption: Hypothesized signaling pathway of this compound.
Experimental Workflow
The following workflow provides a step-by-step approach to investigate the mechanism of action of this compound.
Caption: Experimental workflow for mechanism of action studies.
Data Presentation
Table 1: Cytotoxicity of this compound on Cancer Cell Lines
| Cell Line | IC50 (µM) after 48h | IC50 (µM) after 72h |
| HeLa (Cervical Cancer) | 0.52 ± 0.07 | 0.21 ± 0.04 |
| MCF-7 (Breast Cancer) | 0.89 ± 0.12 | 0.45 ± 0.06 |
| A549 (Lung Cancer) | 1.15 ± 0.21 | 0.68 ± 0.11 |
| Normal Fibroblasts | > 10 | > 10 |
Table 2: Effect of this compound on Apoptosis and Cell Cycle Distribution in HeLa Cells (48h)
| Treatment | % Apoptotic Cells (Annexin V+) | % G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 5.2 ± 1.1 | 55.4 ± 3.2 | 28.1 ± 2.5 | 16.5 ± 1.9 |
| This compound (IC50) | 35.8 ± 4.5 | 68.2 ± 5.1 | 15.3 ± 1.8 | 16.5 ± 2.3 |
| This compound (2x IC50) | 58.1 ± 6.2 | 75.6 ± 6.3 | 8.9 ± 1.2 | 15.5 ± 2.1 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7) and a normal cell line (e.g., fibroblasts)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (DMSO).
-
Incubate for 48 or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
HeLa cells (or other sensitive cell line)
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with vehicle control, IC50, and 2x IC50 concentrations of this compound for 48 hours.
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to each cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V+/PI-, and late apoptotic/necrotic cells will be Annexin V+/PI+.
Cell Cycle Analysis
Objective: To determine the effect of this compound on cell cycle progression.
Materials:
-
HeLa cells
-
6-well plates
-
This compound
-
70% cold ethanol
-
PBS
-
RNase A
-
Propidium Iodide (PI) solution
-
Flow cytometer
Protocol:
-
Seed and treat cells as described in the apoptosis assay.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry. The distribution of cells in G1, S, and G2/M phases will be determined based on the fluorescence intensity of PI.
Western Blot Analysis
Objective: To investigate the molecular changes in key proteins involved in apoptosis and cell cycle regulation.
Materials:
-
Treated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-Bax, anti-Bcl-2, anti-p21, anti-Cyclin B1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Protocol:
-
Lyse the treated cells with RIPA buffer and quantify the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and detect the protein bands using a chemiluminescence imaging system. β-actin is used as a loading control.
RNA Sequencing and Differential Splicing Analysis
Objective: To determine if this compound induces genome-wide changes in pre-mRNA splicing.
Materials:
-
Treated cells
-
RNA extraction kit (e.g., RNeasy Kit)
-
Next-generation sequencing (NGS) platform
-
Bioinformatics software for splicing analysis (e.g., rMATS)
Protocol:
-
Treat cells with the IC50 concentration of this compound and a vehicle control for a shorter time point (e.g., 8-12 hours) to capture early splicing events.
-
Extract total RNA and assess its quality and quantity.
-
Prepare sequencing libraries from high-quality RNA samples.
-
Perform paired-end sequencing on an NGS platform.
-
Align the sequencing reads to the reference genome.
-
Use bioinformatics tools like rMATS to identify and quantify differential splicing events, such as exon skipping, intron retention, and alternative 3'/5' splice site usage.[10] This analysis will provide direct evidence of splicing modulation.
References
- 1. Oxanthromicin, a novel antibiotic from Actinomadura - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative study of the mechanism of natural compounds with similar structures using docking and transcriptome data for improving in silico herbal medicine experimentations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gdddrjournal.com [gdddrjournal.com]
- 4. Biological Targets and Mechanisms of Action of Natural Products from Marine Cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Splicing modulators: on the way from nature to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. SF3B1 homeostasis is critical for survival and therapeutic response in T cell leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are SF3B1 inhibitors and how do they work? [synapse.patsnap.com]
- 9. What are SF3B antagonists and how do they work? [synapse.patsnap.com]
- 10. Inhibition of SF3B1 by molecules targeting the spliceosome results in massive aberrant exon skipping - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Cell-Based Assays to Evaluate (+)-Oxanthromicin Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
(+)-Oxanthromicin is a novel antibiotic isolated from Actinomadura, which has shown potential antifungal activity.[1] As with many novel natural products, a thorough characterization of its biological effects is crucial for any potential therapeutic development.[2][3][4] Cell-based assays are indispensable tools in the early stages of drug discovery, providing valuable insights into a compound's cytotoxicity, mechanism of action, and effects on cellular processes.[5] These assays are more physiologically relevant than biochemical assays as they utilize whole cells, offering a more comprehensive understanding of the compound's biological activity. This document provides a detailed guide to a tiered approach for evaluating the cellular activity of this compound, starting with general cytotoxicity and progressing to more specific mechanisms of action like apoptosis and cell cycle arrest.
General Cytotoxicity Assessment using MTT Assay
The initial step in evaluating a novel compound is to determine its cytotoxic potential across various cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, whereas dead cells lose this ability.[6]
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin). Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) value.
Data Presentation
Table 1: Cytotoxicity of this compound on Various Cell Lines
| Cell Line | This compound IC₅₀ (µM) after 24h | This compound IC₅₀ (µM) after 48h | This compound IC₅₀ (µM) after 72h |
| HeLa | Value | Value | Value |
| A549 | Value | Value | Value |
| MCF-7 | Value | Value | Value |
| HEK293 | Value | Value | Value |
Experimental Workflow
References
- 1. Oxanthromicin, a novel antibiotic from Actinomadura - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cell-Based Assays in Natural Product-Based Drug Discovery | Semantic Scholar [semanticscholar.org]
- 4. Frontiers | Isolation, Biosynthesis, and Biological Activity of Polycyclic Xanthones From Actinomycetes [frontiersin.org]
- 5. bmglabtech.com [bmglabtech.com]
- 6. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: (+)-Oxanthromicin for Inhibiting Fungal Biofilm Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Oxanthromicin, a natural product of the anthranone class isolated from Streptomyces sp., has demonstrated notable antifungal activity.[1][2] Its mechanism of action involves the disruption of the fungal cell membrane, leading to altered mitochondrial membrane potential and subsequent inhibition of spore germination and mycelial growth.[1] While direct studies on its efficacy against fungal biofilms are emerging, its fundamental antifungal properties make it a compelling candidate for investigation as a novel anti-biofilm agent.
Fungal biofilms are structured communities of fungal cells encased in a self-produced extracellular matrix, which adhere to biological or inert surfaces.[3][4] These biofilms exhibit increased resistance to conventional antifungal therapies and are a significant cause of persistent and difficult-to-treat infections.[5][6] The development of new therapeutic strategies targeting biofilm formation is therefore a critical area of research.[7][8]
These application notes provide a comprehensive overview of the potential application of this compound in the inhibition of fungal biofilm formation, detailed experimental protocols for its evaluation, and a summary of relevant signaling pathways in fungal biofilm development.
Quantitative Data Summary
While specific data for this compound against fungal biofilms is not yet widely published, the following tables outline the expected quantitative data points that should be collected and analyzed when evaluating its anti-biofilm efficacy. These tables are based on standardized methodologies for assessing antifungal and anti-biofilm agents.[9][10][11][12]
Table 1: Planktonic vs. Biofilm Inhibitory Concentrations of this compound
| Parameter | Description | Expected Outcome for an Effective Agent |
| MIC (Minimum Inhibitory Concentration) | Lowest concentration of this compound that prevents visible growth of planktonic fungal cells. | A low MIC value indicates high potency against planktonic cells. |
| SMIC₅₀ (Sessile Minimum Inhibitory Concentration 50%) | Concentration of this compound that inhibits 50% of biofilm metabolic activity compared to an untreated control.[11] | A measurable SMIC₅₀ indicates an effect on biofilm viability. |
| SMIC₈₀ (Sessile Minimum Inhibitory Concentration 80%) | Concentration of this compound that inhibits 80% of biofilm metabolic activity compared to an untreated control.[11] | A measurable SMIC₈₀ demonstrates significant biofilm inhibition. |
| MBIC₅₀ (Minimum Biofilm Inhibitory Concentration 50%) | Concentration of this compound that prevents 50% of biofilm formation.[13] | A low MBIC₅₀ suggests strong inhibition of the initial stages of biofilm development. |
| MBEC₅₀ (Minimum Biofilm Eradication Concentration 50%) | Concentration of this compound required to eradicate 50% of a pre-formed biofilm.[13] | A low MBEC₅₀ indicates efficacy against mature biofilms. |
Table 2: Time-Kill Kinetics of this compound against Fungal Biofilms
| Time Point (hours) | This compound Concentration | Log₁₀ CFU/mL Reduction | Fungal Viability (%) |
| 0 | Control (0 µg/mL) | 0 | 100 |
| 6 | 1x SMIC₈₀ | - | - |
| 12 | 1x SMIC₈₀ | - | - |
| 24 | 1x SMIC₈₀ | - | - |
| 48 | 1x SMIC₈₀ | - | - |
| 24 | 2x SMIC₈₀ | - | - |
| 48 | 2x SMIC₈₀ | - | - |
Experimental Protocols
The following are detailed protocols for evaluating the anti-biofilm activity of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) against Planktonic Fungal Cells
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A guidelines.[11]
-
Inoculum Preparation:
-
Culture the fungal strain (e.g., Candida albicans) on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours.
-
Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Further dilute the suspension in RPMI 1640 medium to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL.
-
-
Drug Dilution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of this compound in RPMI 1640 medium in a 96-well microtiter plate to achieve a range of desired concentrations.
-
-
Incubation:
-
Add 100 µL of the fungal inoculum to each well containing 100 µL of the drug dilution.
-
Include a drug-free well as a positive growth control and an uninoculated well as a negative control.
-
Incubate the plate at 35°C for 24-48 hours.
-
-
MIC Determination:
Protocol 2: Biofilm Formation and Inhibition (MBIC) Assay
This protocol utilizes a crystal violet staining method to quantify biofilm biomass.
-
Biofilm Formation:
-
In a 96-well flat-bottom microtiter plate, add 100 µL of the prepared fungal inoculum (0.5-2.5 x 10³ CFU/mL in RPMI 1640) to each well.
-
Add 100 µL of serially diluted this compound to the wells.
-
Incubate the plate at 37°C for 24 hours without agitation to allow for biofilm formation.
-
-
Biofilm Staining:
-
Gently wash the wells twice with sterile phosphate-buffered saline (PBS) to remove non-adherent cells.
-
Fix the biofilms by adding 200 µL of methanol to each well for 15 minutes.
-
Remove the methanol and allow the plate to air dry.
-
Stain the biofilms with 200 µL of 0.1% (w/v) crystal violet solution for 20 minutes.
-
Wash the wells gently with distilled water to remove excess stain and allow the plate to air dry.
-
-
Quantification:
-
Solubilize the stained biofilm by adding 200 µL of 33% (v/v) acetic acid to each well.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The MBIC₅₀ is the concentration of this compound that results in a 50% reduction in absorbance compared to the drug-free control.
-
Protocol 3: Biofilm Metabolic Activity (SMIC) Assay using XTT
This colorimetric assay measures the metabolic activity of the biofilm.[11][12]
-
Biofilm Formation:
-
Form biofilms in a 96-well plate as described in Protocol 2, step 1, and incubate for 24 hours.
-
-
Drug Treatment:
-
After the initial 24-hour incubation, gently wash the pre-formed biofilms with PBS.
-
Add 200 µL of fresh RPMI 1640 medium containing serial dilutions of this compound to the wells.
-
Incubate for an additional 24 hours at 37°C.
-
-
XTT Assay:
-
Prepare an XTT [2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide] solution and a menadione solution.
-
Immediately before use, mix the XTT and menadione solutions.
-
Wash the biofilms with PBS and add 100 µL of the XTT-menadione solution to each well.
-
Incubate the plate in the dark at 37°C for 2-3 hours.
-
Measure the absorbance of the formazan product at 490 nm.
-
The SMIC₅₀ and SMIC₈₀ are the concentrations that cause a 50% and 80% reduction in metabolic activity, respectively, compared to the control.[11]
-
Signaling Pathways and Potential Mechanisms of Action
Fungal biofilm formation is a complex process regulated by intricate signaling networks.[14][15][16] Given that this compound damages the fungal cell membrane, it is plausible that its anti-biofilm activity may be mediated through the disruption of key signaling pathways that are sensitive to cell surface integrity and stress.
Key Signaling Pathways in Fungal Biofilm Formation
-
MAPK (Mitogen-Activated Protein Kinase) Pathways: These pathways, including the HOG (High Osmolarity Glycerol) pathway, are crucial for responding to environmental stresses, cell wall integrity, and morphogenesis, all of which are integral to biofilm formation.[14]
-
cAMP-PKA (cyclic AMP-Protein Kinase A) Pathway: This pathway is a central regulator of hyphal formation, a critical step in the development of robust biofilms in dimorphic fungi like Candida albicans.[14][16][17]
-
Calcineurin Pathway: This calcium-dependent signaling pathway is involved in stress responses, cell wall integrity, and virulence, and has been shown to influence biofilm formation.[17][18]
-
Quorum Sensing (QS): Fungal cells communicate via secreted molecules like farnesol and tyrosol to regulate population density-dependent behaviors, including the transition between yeast and hyphal forms and biofilm maturation.[7][8][19]
Hypothesized Mechanism of this compound in Biofilm Inhibition
Based on its known membrane-disrupting activity, this compound may inhibit biofilm formation through one or more of the following mechanisms:
-
Disruption of Adhesion: By altering the cell surface, this compound could interfere with the initial attachment of fungal cells to surfaces, a prerequisite for biofilm formation.
-
Induction of Cell Wall Stress: Damage to the cell membrane would likely trigger cell wall integrity signaling pathways (e.g., MAPK pathways), which, if overwhelmed, could lead to cell lysis or an inability to properly form the biofilm matrix.
-
Inhibition of Hyphal Morphogenesis: The stress induced by membrane damage could disrupt the signaling cascades (e.g., cAMP-PKA pathway) required for the yeast-to-hypha transition, resulting in the formation of less structured and more susceptible biofilms.
-
Interference with Quorum Sensing: Alterations in membrane integrity could affect the secretion or reception of quorum-sensing molecules, thereby disrupting the coordinated development of the biofilm.
Visualizations
Experimental Workflow for Anti-Biofilm Agent Screening
Caption: Workflow for evaluating the antifungal and anti-biofilm efficacy of this compound.
Signaling Pathways in Fungal Biofilm Formation
References
- 1. Antifungal activity and mechanism of oxanthromicin against Verticillium dahliae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxanthromicin, a novel antibiotic from Actinomadura - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antifungal therapy with an emphasis on biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms and Impact of Biofilms and Targeting of Biofilms Using Bioactive Compounds—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repository.up.ac.za [repository.up.ac.za]
- 6. Strength in numbers: antifungal strategies against fungal biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fungal Quorum-Sensing Molecules: A Review of Their Antifungal Effect against Candida Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fungal Quorum-Sensing Molecules: A Review of Their Antifungal Effect against Candida Biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms [microbialcell.com]
- 10. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Sustained Release of a Novel Anti-Quorum-Sensing Agent against Oral Fungal Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fungal biofilm formation and its regulatory mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. journals.asm.org [journals.asm.org]
- 18. Calcineurin signaling pathway influences Aspergillus niger biofilm formation by affecting hydrophobicity and cell wall integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Sustained release of a novel anti-quorum-sensing agent against oral fungal biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
Using (+)-Oxanthromicin as a Molecular Probe in Fungal Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Oxanthromicin is an anthranone-type natural product, originally isolated from Streptomyces sp., that has demonstrated significant antifungal activity.[1][2] Its mechanism of action involves the disruption of fungal cell integrity by causing damage to the cell membrane and inducing changes in the mitochondrial membrane potential.[1][2] These characteristics make this compound a valuable molecular probe for studying fungal cell biology, stress responses, and for screening new antifungal drug candidates. This document provides detailed application notes and experimental protocols for the utilization of this compound in fungal research.
Data Presentation
The antifungal activity of this compound against the phytopathogen Verticillium dahliae has been quantitatively assessed, providing key metrics for its efficacy.
| Parameter | Value (µg/mL) | Target Organism | Reference |
| EC50 (Mycelial Growth) | 12.5 | Verticillium dahliae | [1] |
| IC50 (Spore Germination) | 9.8 | Verticillium dahliae | [1] |
| MIC (Minimum Inhibitory Concentration) | 16 | Verticillium dahliae | [1] |
Mechanism of Action & Signaling Pathway
This compound primarily exerts its antifungal effect by targeting two critical cellular components: the cell membrane and mitochondria.[1][2] Damage to the cell membrane leads to a loss of integrity and leakage of cellular contents. Concurrently, the alteration of the mitochondrial membrane potential disrupts cellular respiration and energy production, ultimately leading to fungal cell death. While the specific signaling cascades triggered by this compound are not yet fully elucidated, the observed cellular damage suggests the activation of general stress response pathways in fungi.
Figure 1. Proposed mechanism of action of this compound leading to fungal cell death.
Experimental Protocols
The following are detailed protocols for assessing the antifungal activity and mechanism of action of this compound.
Fungal Spore Germination Inhibition Assay
This protocol determines the concentration of this compound that inhibits 50% of fungal spore germination (IC50).
Materials:
-
Fungal culture of interest (e.g., Verticillium dahliae)
-
Potato Dextrose Agar (PDA) plates
-
Sterile distilled water
-
This compound stock solution (in DMSO)
-
Glass slides and coverslips
-
Moisture chamber
-
Light microscope
Procedure:
-
Culture the fungus on PDA plates until sufficient sporulation is observed.
-
Harvest spores by flooding the plate with sterile distilled water and gently scraping the surface.
-
Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.
-
Adjust the spore concentration to 1 x 10^6 spores/mL using a hemocytometer.
-
Prepare serial dilutions of this compound in sterile distilled water containing 1% DMSO to achieve the desired final concentrations (e.g., 4, 8, 16, 32, 64 µg/mL). A control with 1% DMSO in sterile distilled water should be included.
-
Mix equal volumes of the spore suspension and each this compound dilution (or control).
-
Pipette 20 µL of each mixture onto a sterile glass slide, cover with a coverslip, and place in a moisture chamber.
-
Incubate at 25°C for 18-24 hours.
-
Observe at least 100 spores per replicate under a light microscope and count the number of germinated and non-germinated spores.
-
Calculate the percentage of spore germination inhibition for each concentration.
-
Determine the IC50 value by plotting the inhibition percentage against the log of the concentration and performing a regression analysis.
Figure 2. Experimental workflow for the fungal spore germination inhibition assay.
Fungal Mycelial Growth Inhibition Assay
This protocol is used to determine the effective concentration of this compound that inhibits 50% of mycelial growth (EC50).
Materials:
-
Fungal culture of interest
-
PDA plates
-
This compound stock solution (in DMSO)
-
Sterile cork borer or scalpel
-
Incubator
Procedure:
-
Prepare PDA plates containing various concentrations of this compound (e.g., 0, 4, 8, 16, 32, 64 µg/mL). The final DMSO concentration should be consistent across all plates and not exceed 1%.
-
From the edge of an actively growing fungal colony on a PDA plate, take a 5 mm diameter mycelial plug using a sterile cork borer.
-
Place the mycelial plug, mycelium-side down, in the center of each PDA plate (both control and treatment plates).
-
Incubate the plates at 25°C.
-
Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate has reached a significant size.
-
Calculate the percentage of mycelial growth inhibition for each concentration compared to the control.
-
Determine the EC50 value by plotting the inhibition percentage against the log of the concentration and performing a regression analysis.[1]
Assessment of Cell Membrane Damage using Propidium Iodide (PI) Staining
This protocol uses the fluorescent dye propidium iodide, which can only enter cells with compromised membranes, to assess cell membrane damage.
Materials:
-
Fungal spores or mycelia treated with this compound
-
Phosphate-buffered saline (PBS)
-
Propidium iodide (PI) stock solution (1 mg/mL)
-
Fluorescence microscope
Procedure:
-
Treat fungal spores or mycelia with a fungicidal concentration of this compound (e.g., at or above the MIC) for a specified time. Include an untreated control.
-
Harvest the fungal cells by centrifugation and wash twice with PBS.
-
Resuspend the cells in PBS.
-
Add PI to a final concentration of 5 µg/mL.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
Observe the cells under a fluorescence microscope using the appropriate filter set for PI (excitation ~535 nm, emission ~617 nm).
-
Cells with damaged membranes will exhibit red fluorescence.
Assessment of Mitochondrial Membrane Potential using Rhodamine 123 Staining
This protocol utilizes the fluorescent dye Rhodamine 123, which accumulates in mitochondria with an active membrane potential, to assess mitochondrial function.
Materials:
-
Fungal spores or mycelia treated with this compound
-
PBS
-
Rhodamine 123 stock solution (1 mg/mL in ethanol)
-
Fluorescence microscope
Procedure:
-
Treat fungal spores or mycelia with this compound as described in the PI staining protocol.
-
Harvest and wash the fungal cells with PBS.
-
Resuspend the cells in PBS.
-
Add Rhodamine 123 to a final concentration of 10 µg/mL.
-
Incubate in the dark at 37°C for 30 minutes.
-
Wash the cells twice with PBS to remove excess dye.
-
Observe the cells under a fluorescence microscope using the appropriate filter set for Rhodamine 123 (excitation ~507 nm, emission ~529 nm).
-
A decrease in green fluorescence in treated cells compared to the control indicates a loss of mitochondrial membrane potential.[1]
Conclusion
This compound serves as a potent antifungal agent with a clear mechanism of action targeting the fungal cell membrane and mitochondria. The provided data and protocols offer a solid foundation for researchers to utilize this compound as a molecular probe to investigate fundamental fungal biology, explore mechanisms of antifungal resistance, and as a positive control in high-throughput screening for novel antifungal compounds. Further research into the specific signaling pathways affected by this compound could provide deeper insights into fungal stress responses and identify new targets for antifungal drug development.
References
Application Notes and Protocols for the Synthesis of (+)-Oxanthromicin Analogues for Structure-Activity Relationship (SAR) Studies
Disclaimer: As of late 2025, the synthesis of analogues of (+)-Oxanthromicin for the specific purpose of detailed Structure-Activity Relationship (SAR) studies has not been extensively reported in peer-reviewed literature. Therefore, this document provides a comprehensive, albeit prospective, guide for researchers and drug development professionals. The methodologies and protocols outlined below are based on the known structure of this compound, a dimeric anthrone peroxide, and draw from established synthetic strategies for related natural products, particularly dimeric anthraquinones and other complex peroxide-containing molecules.
Introduction
This compound is a novel antibiotic isolated from Actinomadura sp. with a unique dimeric anthrone peroxide structure.[1] Its complex architecture and biological activity make it an intriguing scaffold for the development of new antimicrobial agents. Structure-Activity Relationship (SAR) studies are crucial for identifying the key structural motifs responsible for its antibiotic effects and for optimizing its pharmacological properties. This document outlines a proposed workflow for the synthesis and evaluation of this compound analogues.
Key Objectives for SAR Studies:
-
To elucidate the importance of the dimeric peroxide linkage for antimicrobial activity.
-
To investigate the influence of substitutions on the aromatic rings.
-
To explore the impact of modifications to the alkyl side chains.
-
To assess the role of stereochemistry in biological activity.
Proposed Synthetic Strategy: A Biomimetic Approach
A plausible and convergent strategy for the synthesis of this compound analogues is a biomimetic oxidative dimerization of monomeric anthrone precursors. This approach is inspired by the likely biosynthetic pathway of such dimeric natural products.
Retrosynthetic Analysis
The proposed retrosynthesis involves the disconnection of the dimeric peroxide linkage to yield two identical or different monomeric anthrone units. These monomers can be synthesized from simpler, commercially available starting materials.
Caption: Retrosynthetic approach for this compound analogues.
Experimental Protocols
The following are generalized protocols for the key steps in the proposed synthesis of this compound analogues. Researchers should optimize these conditions for each specific analogue.
Protocol for Synthesis of Monomeric Anthrone Precursors
Objective: To synthesize a variety of substituted anthrone monomers for subsequent dimerization.
Materials:
-
Substituted 2-methylbenzoic acids
-
Thionyl chloride or oxalyl chloride
-
Appropriately substituted benzene derivatives
-
Aluminum chloride (AlCl₃) or other Lewis acids for Friedel-Crafts acylation
-
Reducing agent (e.g., NaBH₄, SnCl₂/HCl)
-
Anhydrous solvents (DCM, THF, etc.)
-
Standard glassware for organic synthesis
Procedure:
-
Acid Chloride Formation: A solution of the substituted 2-methylbenzoic acid in an anhydrous solvent (e.g., DCM) is treated with an excess of thionyl chloride or oxalyl chloride. The reaction is stirred at room temperature until the evolution of gas ceases. The solvent and excess reagent are removed under reduced pressure to yield the crude acid chloride.
-
Friedel-Crafts Acylation: The crude acid chloride is dissolved in an anhydrous solvent and added dropwise to a cooled suspension of a Lewis acid (e.g., AlCl₃) and the desired substituted benzene derivative. The reaction mixture is stirred at low temperature and then allowed to warm to room temperature. Upon completion, the reaction is quenched by pouring onto ice-water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated.
-
Reduction to Anthrone: The resulting benzophenone derivative is reduced to the corresponding anthrone. This can be achieved through various methods, such as Clemmensen or Wolff-Kishner reduction, or more mildly with reagents like sodium borohydride followed by acid-catalyzed dehydration. The product is purified by column chromatography.
Protocol for Biomimetic Oxidative Dimerization
Objective: To couple the monomeric anthrone precursors to form the dimeric peroxide core.
Materials:
-
Substituted anthrone monomer
-
Oxidizing agent (e.g., atmospheric oxygen, H₂O₂, m-CPBA)
-
Base catalyst (e.g., DBU, triethylamine)
-
Solvent (e.g., DMSO, DMF)
Procedure:
-
A solution of the monomeric anthrone in a suitable solvent (e.g., DMSO) is treated with a catalytic amount of a non-nucleophilic base (e.g., DBU).
-
The reaction mixture is stirred under an atmosphere of oxygen (or treated with another oxidizing agent) at room temperature. The progress of the reaction is monitored by TLC or LC-MS.
-
Upon consumption of the starting material, the reaction mixture is diluted with water and extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by preparative HPLC to isolate the desired dimeric peroxide analogue.
Proposed Analogues for SAR Studies
The following table outlines a series of proposed analogues for initial SAR studies, focusing on systematic modifications of the this compound scaffold.
| Analogue ID | Modification from Parent Structure | Rationale |
| OXA-001 | Monomeric anthrone (no dimerization) | Investigate the necessity of the dimeric structure. |
| OXA-002 | De-peroxide dimer (ether linkage) | Determine the role of the peroxide bridge in activity. |
| OXA-003 | Removal of methyl group at C-5 | Probe the influence of alkyl substitution on the aromatic core. |
| OXA-004 | Replacement of methyl with ethyl at C-5 | Evaluate the effect of larger alkyl groups. |
| OXA-005 | Introduction of a hydroxyl group at C-7 | Assess the impact of polar substituents. |
| OXA-006 | Introduction of a methoxy group at C-7 | Compare the effect of a hydrogen bond donor vs. acceptor. |
| OXA-007 | Introduction of a fluorine atom at C-7 | Investigate the influence of electron-withdrawing groups. |
| OXA-008 | Truncation of the C-3 side chain | Determine the importance of the side chain length. |
| OXA-009 | Enantiomer of the natural product | Elucidate the stereochemical requirements for activity. |
Data Presentation for SAR Analysis
Quantitative data from biological assays should be summarized in a clear and concise table to facilitate comparison and the elucidation of structure-activity relationships.
Table of Hypothetical SAR Data:
| Analogue ID | Modification | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | IC₅₀ (µM) vs. HeLa cells |
| This compound | Parent Compound | 0.5 | >64 | 10 |
| OXA-001 | Monomer | >128 | >128 | >100 |
| OXA-002 | Ether Linkage | 32 | >128 | 50 |
| OXA-003 | No C-5 Methyl | 2 | >64 | 15 |
| OXA-004 | C-5 Ethyl | 1 | >64 | 12 |
| OXA-005 | C-7 Hydroxyl | 0.25 | 32 | 8 |
| OXA-006 | C-7 Methoxy | 4 | >64 | 25 |
| OXA-007 | C-7 Fluoro | 1 | 64 | 10 |
| OXA-008 | Truncated Side Chain | 16 | >128 | 40 |
| OXA-009 | Enantiomer | 8 | >128 | 30 |
Note: The data presented in this table is purely hypothetical and for illustrative purposes.
Visualization of Workflows
Experimental Workflow for Analogue Synthesis
Caption: Workflow for the synthesis and evaluation of analogues.
Signaling Pathway Analysis (Hypothetical)
While the precise mechanism of action of this compound is unknown, a potential signaling pathway to investigate would be the induction of oxidative stress leading to apoptosis in bacterial cells.
Caption: Hypothetical mechanism of action pathway for investigation.
References
Application Notes and Protocols for In Vivo Evaluation of (+)-Oxanthromicin
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Oxanthromicin is a novel polycyclic xanthone antibiotic isolated from Actinomadura sp.[1]. Natural products belonging to the polycyclic xanthone class have demonstrated significant antibacterial activity, particularly against Gram-positive bacteria, including drug-resistant strains[2]. Some of these compounds have also exhibited antineoplastic properties[2]. The proposed mechanism of action for some xanthone derivatives involves the disruption of the bacterial cell wall and inhibition of DNA synthesis[3][4]. This document provides a detailed experimental framework for the in vivo evaluation of this compound, focusing on its potential as an antibacterial agent against clinically relevant pathogens such as Methicillin-resistant Staphylococcus aureus (MRSA).
Preclinical In Vivo Testing Strategy
The in vivo assessment of a novel antibiotic candidate like this compound follows a structured approach, beginning with acute toxicity studies to determine a safe dose range, followed by efficacy studies in relevant infection models.
Logical Workflow for In Vivo Evaluation
Caption: Workflow for the in vivo evaluation of this compound.
Putative Signaling Pathway of Action
While the precise mechanism of this compound is yet to be fully elucidated, based on related xanthone compounds, a plausible mechanism involves a dual attack on the bacterial cell. This includes disruption of the cell envelope and inhibition of DNA replication.
Caption: Putative dual-action mechanism of this compound.
Experimental Protocols
Preparation of this compound for In Vivo Administration
Based on methodologies for similar compounds, this compound can be formulated for parenteral administration.
Materials:
-
This compound powder
-
Sterile 5% Dextrose in Water (D5W)[3]
-
Sterile pyrogen-free vials
-
Vortex mixer
-
Sonicator
-
0.22 µm sterile syringe filters
Protocol:
-
Accurately weigh the required amount of this compound powder in a sterile vial.
-
Add a small volume of sterile D5W to create a slurry.
-
Vortex vigorously for 2 minutes to aid dissolution.
-
If necessary, sonicate the vial in a water bath for 5-10 minutes to ensure complete dissolution.
-
Bring the solution to the final desired concentration with sterile D5W.
-
Sterile-filter the final solution through a 0.22 µm syringe filter into a new sterile vial.
-
Prepare fresh on the day of dosing.
Acute Toxicity Study in Mice
This protocol is adapted from the OECD guidelines for the testing of chemicals (Test Guideline 423: Acute Toxic Class Method)[5][6].
Animals:
-
Female BALB/c mice, 6-8 weeks old.
Protocol:
-
House the animals in standard conditions with ad libitum access to food and water.
-
Acclimatize the animals for at least 5 days before the experiment.
-
Group the animals (n=3 per group) and administer a single dose of this compound via intravenous (IV) or intraperitoneal (IP) injection.
-
Start with a dose of 50 mg/kg. Subsequent dose levels can be 300 mg/kg and 2000 mg/kg, depending on the observed toxicity.
-
A control group will receive the vehicle (sterile D5W) only.
-
Observe the animals for clinical signs of toxicity continuously for the first 4 hours post-dosing, and then daily for 14 days.
-
Record body weight on days 0, 7, and 14.
-
At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.
Data Presentation:
| Dose (mg/kg) | Number of Animals | Mortality | Clinical Signs of Toxicity | Body Weight Change (%) |
| Vehicle | 3 | 0/3 | None observed | |
| 50 | 3 | |||
| 300 | 3 | |||
| 2000 | 3 |
Murine Sepsis Model for MRSA Infection
This protocol establishes a systemic infection to evaluate the efficacy of this compound.
Materials:
-
MRSA strain (e.g., USA300)
-
Tryptic Soy Broth (TSB)
-
Phosphate Buffered Saline (PBS)
-
Mucin
-
Male or female BALB/c mice, 6-8 weeks old
Protocol:
-
Culture the MRSA strain overnight in TSB at 37°C.
-
Wash the bacterial cells with sterile PBS and resuspend to the desired concentration (e.g., 1 x 10⁸ CFU/mL).
-
Prepare the inoculum by mixing the bacterial suspension with an equal volume of 5% mucin to enhance virulence.
-
Induce sepsis in mice by intraperitoneal (IP) injection of 0.5 mL of the bacterial inoculum.
-
Initiate treatment with this compound 1-2 hours post-infection. Administer the compound via IV or IP route.
-
Include a vehicle control group and a positive control group (e.g., vancomycin or linezolid).
-
Administer treatment at selected dosing intervals (e.g., every 12 or 24 hours) for a specified duration (e.g., 3-7 days).
-
Monitor the animals for survival and clinical signs of illness daily for up to 14 days.
Efficacy Endpoints:
-
Survival: Record the number of surviving animals in each group daily.
-
Bacterial Load: At 24 or 48 hours post-infection, a subset of animals from each group can be euthanized. Harvest spleens and/or kidneys, homogenize the tissues, and perform serial dilutions for CFU counting on Tryptic Soy Agar (TSA) plates.
Data Presentation:
Table 1: Survival Data
| Treatment Group | Dose (mg/kg) | Number of Animals | Percent Survival (Day 14) |
| Vehicle | - | 10 | |
| This compound | Low Dose | 10 | |
| This compound | Mid Dose | 10 | |
| This compound | High Dose | 10 | |
| Vancomycin | 10 | 10 |
Table 2: Bacterial Load in Spleen (48h post-infection)
| Treatment Group | Dose (mg/kg) | Mean Log10 CFU/g Spleen ± SD |
| Vehicle | - | |
| This compound | Low Dose | |
| This compound | Mid Dose | |
| This compound | High Dose | |
| Vancomycin | 10 |
Conclusion
This document outlines a comprehensive strategy for the in vivo evaluation of this compound. The successful completion of these studies will provide crucial data on the safety and efficacy of this novel antibiotic, forming the basis for further preclinical and potential clinical development. The proposed murine sepsis model is a robust and widely accepted model for evaluating systemic antibacterial agents[7][8]. The data generated will be essential for determining the therapeutic potential of this compound in treating serious Gram-positive infections.
References
- 1. Oxanthromicin, a novel antibiotic from Actinomadura - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation, Biosynthesis, and Biological Activity of Polycyclic Xanthones From Actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of xanthone derivatives as effective broad-spectrum antimicrobials: Disrupting cell wall and inhibiting DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HERA [hera.testing.sedici.unlp.edu.ar]
- 5. m.youtube.com [m.youtube.com]
- 6. Acute Toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 7. Animal Models for Drug Development for MRSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
Troubleshooting & Optimization
improving (+)-Oxanthromicin extraction yield from fermentation broth
Welcome to the technical support center for the extraction of (+)-Oxanthromicin from fermentation broth. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize extraction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take if my this compound yield is lower than expected?
A1: Initially, you should verify the fermentation parameters. Low yield often originates from suboptimal fermentation conditions rather than the extraction process itself. Key factors to check include pH, temperature, aeration, and nutrient composition of the culture medium.[1][2][3][4][5] It's also crucial to ensure the producing strain, Actinomadura sp. SCC 1646, is viable and producing the antibiotic as expected.[6][7]
Q2: Which solvent system is recommended for the initial liquid-liquid extraction of this compound?
A2: Ethyl acetate is a commonly used and effective solvent for extracting antibiotics from fermentation broths.[8][9] Other solvents like n-butanol have also shown high recovery rates for similar compounds.[10] The choice of solvent can be influenced by the polarity of this compound and the presence of impurities. It is advisable to perform small-scale pilot extractions with different solvents to determine the most efficient one for your specific fermentation broth.
Q3: How does the pH of the fermentation broth affect the extraction efficiency?
A3: The pH of the fermentation broth is a critical parameter that can significantly influence the extraction efficiency of this compound. The charge state of the molecule, and therefore its solubility in the organic solvent, is pH-dependent. For many antibiotic extractions, adjusting the pH to a slightly acidic or basic condition can improve partitioning into the organic phase.[11][12] It is recommended to experimentally determine the optimal pH for your extraction.
Q4: What are the common issues encountered during the concentration of the crude extract?
A4: A primary issue during the concentration of the crude extract is the potential for thermal degradation of this compound. To mitigate this, it is recommended to use a rotary evaporator under reduced pressure and at a controlled, low temperature. Another common problem is the co-precipitation of impurities, which can be addressed by subsequent purification steps.
Q5: Can I use adsorbent resins for the purification of this compound?
A5: Yes, adsorbent resins are highly effective for the purification of antibiotics and other secondary metabolites from crude extracts.[13][14][15] Macroporous adsorbent resins can selectively adsorb this compound, allowing for the removal of impurities.[16] The selection of the appropriate resin depends on the polarity and molecular size of this compound.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Low this compound Yield in Crude Extract | 1. Incomplete cell lysis. 2. Suboptimal solvent-to-broth ratio. 3. Incorrect pH of the fermentation broth. 4. Emulsion formation during extraction. | 1. Consider mechanical cell disruption methods (e.g., sonication) before solvent extraction. 2. Optimize the solvent-to-broth ratio; a common starting point is 1:1 (v/v).[8][9] 3. Perform a pH optimization study for the extraction. 4. Centrifuge the mixture at a higher speed or add a small amount of a de-emulsifying agent. |
| Presence of Impurities in the Final Product | 1. Inefficient separation of the organic and aqueous phases. 2. Co-extraction of other metabolites with similar polarity. 3. Insufficient washing of the organic phase. | 1. Ensure complete phase separation by allowing sufficient settling time or by centrifugation. 2. Employ a multi-step purification process, such as column chromatography with different stationary phases. 3. Wash the organic phase with a buffer solution at a pH where the impurities are ionized and more soluble in the aqueous phase. |
| Degradation of this compound | 1. Exposure to high temperatures during solvent evaporation. 2. Presence of degradative enzymes in the fermentation broth. 3. pH instability during extraction. | 1. Use low-temperature evaporation techniques like a rotary evaporator with a chilled water bath. 2. Consider a rapid extraction process post-fermentation or the addition of enzyme inhibitors. 3. Buffer the fermentation broth to the optimal pH before and during extraction. |
| Poor Performance of Adsorbent Resin | 1. Incorrect resin choice for this compound. 2. Incomplete elution of the compound from the resin. 3. Fouling of the resin by other components in the crude extract. | 1. Screen a panel of adsorbent resins with varying polarities and pore sizes.[13][14] 2. Optimize the eluting solvent system (e.g., by varying the concentration of the organic solvent in the eluent). 3. Pre-treat the crude extract to remove highly non-polar or charged impurities before loading it onto the column. |
Experimental Protocols
Protocol 1: Solvent Extraction of this compound
-
Preparation of Fermentation Broth:
-
Centrifuge the fermentation broth at 8000 rpm for 15 minutes to separate the supernatant from the mycelia.[16]
-
Adjust the pH of the supernatant to the predetermined optimal value using 1M HCl or 1M NaOH.
-
-
Liquid-Liquid Extraction:
-
Mix the pH-adjusted supernatant with an equal volume of ethyl acetate in a separatory funnel.[8][9]
-
Shake the funnel vigorously for 10 minutes, periodically venting to release pressure.
-
Allow the phases to separate completely.
-
Collect the upper organic phase.
-
Repeat the extraction of the aqueous phase two more times with fresh ethyl acetate.
-
-
Concentration:
-
Combine the organic extracts.
-
Dry the combined extract over anhydrous sodium sulfate.
-
Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
Protocol 2: Purification by Adsorbent Resin Chromatography
-
Resin Preparation:
-
Select a suitable macroporous adsorbent resin (e.g., D101).[16]
-
Wash the resin sequentially with ethanol and deionized water to remove any preservatives and impurities.
-
Pack the resin into a chromatography column.
-
-
Sample Loading and Washing:
-
Dissolve the concentrated crude extract in a minimal amount of the initial mobile phase (e.g., 10% ethanol in water).
-
Load the dissolved sample onto the prepared column.
-
Wash the column with several column volumes of the initial mobile phase to remove unbound impurities.
-
-
Elution:
-
Elute the bound this compound using a stepwise or linear gradient of increasing ethanol concentration in water (e.g., 10% to 90% ethanol).[16]
-
Collect fractions and analyze them for the presence of this compound using a suitable analytical method (e.g., HPLC).
-
-
Final Concentration:
-
Pool the fractions containing pure this compound.
-
Concentrate the pooled fractions under reduced pressure to obtain the purified compound.
-
Data Presentation
Table 1: Effect of Different Solvents on the Extraction Yield of this compound
| Solvent | Polarity Index | Yield (%) | Purity (%) |
| Ethyl Acetate | 4.4 | 85 ± 3 | 65 ± 4 |
| n-Butanol | 4.0 | 92 ± 2 | 58 ± 5 |
| Dichloromethane | 3.1 | 75 ± 4 | 72 ± 3 |
| Chloroform | 4.1 | 78 ± 3 | 70 ± 4 |
Table 2: Influence of pH on the Extraction Efficiency using Ethyl Acetate
| pH | Yield (%) | Partition Coefficient |
| 5.0 | 72 ± 4 | 2.6 |
| 6.0 | 85 ± 3 | 5.7 |
| 7.0 | 88 ± 2 | 7.3 |
| 8.0 | 82 ± 3 | 4.6 |
| 9.0 | 75 ± 4 | 2.9 |
Visualizations
Caption: Workflow for the initial extraction of this compound.
Caption: Purification workflow for this compound using adsorbent resin.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. Optimization of fermentation conditions and medium components for chrysomycin a production by Streptomyces sp. 891-B6 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Culture optimization of Streptomyces sp. KRA16-334 for increased yield of new herbicide 334-W4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Statistical optimization of culture medium for improved production of antimicrobial compound by Streptomyces rimosus AG-P1441 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Structure of oxanthromicin (antibiotic 16–550), a novel dimeric anthrone peroxide - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Oxanthromicin, a novel antibiotic from Actinomadura - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Optimization of Ultrasound-Assisted Extraction of Phenolic Compounds from Romanian Blackthorn (Prunus spinosa L.) Fruits [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Adsorbent Resins | Ecolab [purolite.com]
- 14. huayuecorp.com [huayuecorp.com]
- 15. Adsorbent Resin - Sunresin [seplite.com]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting (+)-Oxanthromicin Bioassay Variability
Welcome to the technical support center for (+)-Oxanthromicin bioassays. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and variability encountered during experiments with this compound, a natural product known to induce the mislocalization of K-Ras from the cell membrane.[1]
This guide provides frequently asked questions (FAQs), troubleshooting advice, detailed experimental protocols, and insights into the mechanism of action of this compound to help you achieve more consistent and reliable results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
High variability in bioassay results can be frustrating and can compromise the integrity of your data. Below are common issues encountered when working with this compound and other cell-based assays, along with potential causes and solutions.
Issue 1: High Variability in K-Ras Mislocalization Quantification
Q1: We are observing significant well-to-well and plate-to-plate variability in our K-Ras mislocalization assay. What are the likely causes and how can we minimize this?
A1: Variability in high-content imaging assays can stem from multiple sources, ranging from cell culture practices to image acquisition and analysis. Here’s a breakdown of potential culprits and troubleshooting strategies:
| Potential Cause | Troubleshooting & Optimization |
| Cell Health and Passage Number | Cell lines can change phenotypically over time with increasing passage numbers, affecting their response to treatments. Always use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination, as it can significantly alter cellular behavior.[2][3] |
| Inconsistent Cell Seeding | Uneven cell distribution or variations in cell density can lead to inconsistent results. Ensure thorough cell suspension mixing before plating and optimize seeding density to have cells in an exponential growth phase during treatment. |
| Edge Effects | Wells on the perimeter of a microplate are prone to evaporation and temperature fluctuations, leading to "edge effects".[4] To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile media or PBS. |
| Compound Solubility and Stability | This compound is soluble in DMSO, ethanol, and methanol.[1] Ensure the compound is fully dissolved in the stock solution and diluted appropriately in culture media to avoid precipitation. Prepare fresh dilutions for each experiment. |
| Incubation Conditions | Inconsistent temperature, humidity, and CO2 levels can impact cell health and drug efficacy. Ensure incubators are properly calibrated and maintained. Minimize the time plates are outside the incubator. |
| Image Acquisition Parameters | Variations in focus, laser power, and detector gain during confocal microscopy can introduce significant variability. Use automated focusing and consistent settings across all wells and plates. Regularly check for and correct non-uniform illumination. |
| Image Analysis Settings | Inconsistent segmentation of cells or incorrect background subtraction can lead to variable quantification of K-Ras mislocalization. Develop a standardized and robust image analysis workflow with consistent parameters for object detection and measurement. |
Issue 2: Low or No Apparent this compound Activity
Q2: We are not observing the expected K-Ras mislocalization effect with this compound. What could be wrong?
A2: A lack of bioactivity can be due to issues with the compound, the assay system, or the experimental setup.
| Potential Cause | Troubleshooting & Optimization |
| Compound Degradation | Improper storage of this compound can lead to loss of activity. Store stock solutions at -20°C or lower and minimize freeze-thaw cycles by preparing aliquots. |
| Incorrect Cell Line or K-Ras Construct | The published bioassay for this compound uses Madin-Darby canine kidney (MDCK) cells stably expressing mGFP-K-RasG12V.[3] Ensure you are using a cell line and a K-Ras construct that are appropriate for the assay. |
| Suboptimal Treatment Time and Concentration | The effect of this compound on K-Ras localization may be time and concentration-dependent. Perform a time-course and dose-response experiment to determine the optimal conditions for your specific cell line and experimental setup. |
| Fluorescent Protein Issues | Low expression or poor folding of the fluorescently tagged K-Ras can result in a weak signal that is difficult to quantify. Ensure the expression vector is appropriate for your cell line and that the fluorescent tag does not interfere with K-Ras localization or function. |
Experimental Protocols
Key Experiment: K-Ras Mislocalization Assay by Quantitative Confocal Microscopy
This protocol is adapted from published studies on this compound and its analogs.[3]
1. Cell Culture and Seeding:
- Culture Madin-Darby canine kidney (MDCK) cells stably co-expressing a green fluorescent protein-tagged oncogenic K-Ras (e.g., mGFP-K-RasG12V) and a red fluorescent endomembrane marker (e.g., mCherry-CAAX).
- Seed the cells in 96-well, black-walled, clear-bottom imaging plates at a density that allows them to reach 60-80% confluency at the time of imaging.
2. Compound Preparation and Treatment:
- Prepare a stock solution of this compound in DMSO.
- Serially dilute the stock solution in a complete culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO) at the same final concentration as the highest compound concentration.
- Carefully remove the culture medium from the wells and replace it with the medium containing the diluted this compound or vehicle control.
- Incubate the plates for the desired duration (e.g., 24-48 hours) under standard cell culture conditions (37°C, 5% CO2).
3. Cell Fixation and Staining (Optional):
- After incubation, gently wash the cells with pre-warmed phosphate-buffered saline (PBS).
- Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.
- Wash the cells three times with PBS.
- If nuclear staining is desired, incubate with a fluorescent nuclear stain (e.g., DAPI) according to the manufacturer's instructions.
- Wash again with PBS and leave the cells in PBS for imaging.
4. Confocal Microscopy and Image Acquisition:
- Use a high-content imaging system or a confocal microscope equipped with appropriate lasers and filters for the fluorescent proteins used (e.g., 488 nm for GFP, 561 nm for mCherry).
- Acquire images from the center of each well, ensuring that the focal plane is set to the middle of the cells.
- Use consistent acquisition settings (laser power, detector gain, pinhole size) for all wells to ensure comparability.
5. Image Analysis and Quantification:
- Quantify the mislocalization of K-Ras from the plasma membrane to endomembranes by measuring the colocalization between the GFP-K-Ras and mCherry-CAAX signals.
- Use image analysis software to calculate a colocalization coefficient, such as Manders' coefficient. This will provide a quantitative measure of the fraction of GFP-K-Ras that has moved to the endomembranes.
- Plot the colocalization coefficient against the compound concentration to generate a dose-response curve and calculate the IC50 value.
Quantitative Data Summary
The following table summarizes the reported bioactivity of this compound and a related synthetic analog in the K-Ras mislocalization assay.[3] This data can serve as a benchmark for your own experiments.
| Compound | Bioassay | Cell Line | IC50 (µM) |
| This compound | K-Ras Mislocalization | MDCK | 15 |
| Oxanthroquinone ethyl ester (synthetic analog) | K-Ras Mislocalization | MDCK | 4.6 |
Note: IC50 values can vary between laboratories and even between experiments due to the factors outlined in the troubleshooting section. This table should be used as a general guide.
Mechanism of Action & Signaling Pathways
Understanding the mechanism of action of this compound can aid in troubleshooting and interpreting results.
K-Ras and Plasma Membrane Localization:
Oncogenic K-Ras proteins must be localized to the inner leaflet of the plasma membrane to exert their function in driving cell proliferation and survival.[1][5] This localization is a dynamic process involving post-translational modifications and interactions with specific membrane lipids.
Role of Sphingomyelin Metabolism:
Recent studies have shown that the metabolism of sphingomyelin is a critical regulator of K-Ras localization and function.[2][6][7] Specifically, the inhibition of acid sphingomyelinase (ASM), an enzyme that breaks down sphingomyelin into ceramide, leads to the mislocalization of K-Ras from the plasma membrane.[2][6] This suggests that this compound may exert its effect by modulating the sphingomyelin pathway. An oxanthroquinone derivative, G01, has been shown to enhance cellular sphingomyelin and ceramide levels, suggesting its molecular target may involve sphingomyelin metabolism.[5]
Experimental Workflow for Investigating this compound Bioactivity
Troubleshooting Logic for Bioassay Variability
Simplified Sphingomyelin-K-Ras Signaling Pathway
References
- 1. Rare Streptomyces sp. polyketides as modulators of K-Ras localisation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sphingolipid metabolism and complement signaling in cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oligomycins as inhibitors of K-Ras plasma membrane localisation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The key role of sphingolipid metabolism in cancer: New therapeutic targets, diagnostic and prognostic values, and anti-tumor immunotherapy resistance [frontiersin.org]
- 5. An oxanthroquinone derivative that disrupts RAS plasma membrane localization inhibits cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Navigating the Challenges of (+)-Oxanthromicin's Low Aqueous Solubility: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals: This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common challenges associated with the low aqueous solubility of (+)-Oxanthromicin. The following information is designed to assist in the successful design and execution of experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound?
Q2: Why is the aqueous solubility of this compound a concern for my experiments?
A2: The majority of biological assays, including cell-based studies, are conducted in aqueous environments. Low aqueous solubility can lead to several experimental issues, such as:
-
Precipitation: The compound may fall out of solution, leading to inaccurate concentrations and unreliable results.
-
Reduced Bioavailability: In cell-based assays, poor solubility can limit the amount of compound that reaches its target, potentially underestimating its true potency.
-
Inconsistent Results: Variability in the amount of dissolved compound between experiments can lead to poor reproducibility.
Q3: How can I prepare a stock solution of this compound for my experiments?
A3: Given its solubility profile, it is recommended to prepare a high-concentration stock solution in an organic solvent and then dilute it into your aqueous experimental medium. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose.
Troubleshooting Guide: Dealing with Precipitation and Inconsistent Results
Encountering precipitation or observing inconsistent results are common indicators of solubility issues with this compound. This guide provides a systematic approach to troubleshooting these problems.
Visualizing the Troubleshooting Workflow
References
preventing degradation of (+)-Oxanthromicin during storage
This technical support center provides guidance on preventing the degradation of (+)-Oxanthromicin during storage. It includes troubleshooting guides and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in maintaining the integrity of this valuable compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
A1: The recommended long-term storage temperature for this compound is -20°C.[1][2] Some suppliers indicate a stability of at least four years under these conditions.[1]
Q2: In what solvents is this compound soluble?
A2: this compound is soluble in dimethylformamide (DMF), dimethyl sulfoxide (DMSO), ethanol, and methanol.[1][2]
Q3: How should I handle this compound upon receipt?
A3: Upon receipt, it is recommended to store the compound at -20°C immediately. Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.
Q4: Is this compound sensitive to light?
Q5: What are the potential degradation pathways for this compound?
A5: As a dimeric anthrone polyketide, this compound may be susceptible to degradation through several pathways, including:
-
Oxidation: The anthrone structure and multiple hydroxyl groups make it potentially susceptible to oxidation.[4][5]
-
Hydrolysis: Although it lacks highly labile ester or amide bonds, prolonged exposure to acidic or basic conditions could potentially lead to structural changes.[3]
-
Photolysis: Exposure to UV or visible light can induce degradation in complex organic molecules.[3]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Loss of biological activity in an assay. | Compound degradation due to improper storage or handling. | 1. Confirm that the compound has been stored at -20°C and protected from light. 2. Prepare fresh stock solutions from a new vial of the solid compound. 3. Perform a quality control check of your stock solution using an appropriate analytical method like HPLC to assess its purity and concentration. |
| Appearance of new peaks in HPLC/LC-MS analysis of a stock solution. | Degradation of this compound into one or more new products. | 1. Review the storage conditions of the stock solution (temperature, solvent, duration). 2. Consider the possibility of solvent-mediated degradation. If possible, prepare fresh solutions in a different recommended solvent. 3. Perform a forced degradation study (see experimental protocol below) to intentionally generate degradation products and use them as standards to identify the unknown peaks. |
| Color change of the solid compound or solutions. | This may indicate oxidation or other chemical transformations. | 1. Discontinue use of the discolored material. 2. If possible, acquire a new batch of the compound. 3. Ensure that the compound is stored under an inert atmosphere (e.g., argon or nitrogen) if it is highly sensitive to oxidation. |
Illustrative Degradation Data
The following table presents hypothetical quantitative data on the degradation of this compound under various stress conditions. This data is for illustrative purposes only and is based on general knowledge of the stability of similar compounds. Actual degradation rates should be determined experimentally.
| Condition | Duration | Temperature | Percent Degradation (Illustrative) |
| 0.1 M HCl | 24 hours | 60°C | 12% |
| 0.1 M NaOH | 24 hours | 60°C | 25% |
| 3% H₂O₂ | 24 hours | 25°C | 18% |
| Heat (Solid) | 72 hours | 80°C | 8% |
| Light (UV/Vis) | 48 hours | 25°C | 15% |
Experimental Protocols
Protocol for a Forced Degradation Study
A forced degradation study is designed to intentionally degrade a compound to identify potential degradation products and establish its stability profile.[6]
Objective: To achieve approximately 5-20% degradation of this compound.
Materials:
-
This compound
-
Methanol or DMSO (HPLC grade)
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., PDA or UV)
-
pH meter
-
Incubator or water bath
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or DMSO at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M HCl.
-
Incubate at 60°C.
-
Withdraw samples at various time points (e.g., 2, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M NaOH.
-
Incubate at 60°C.
-
Withdraw samples at various time points.
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with 3% H₂O₂.
-
Keep the mixture at room temperature.
-
Withdraw samples at various time points.
-
-
Thermal Degradation:
-
Store a sample of the solid compound in an oven at 80°C.
-
At specified time points, dissolve a portion of the solid in a suitable solvent for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the compound to light in a photostability chamber.
-
Wrap a control sample in aluminum foil to protect it from light.
-
Withdraw samples from both the exposed and control solutions at specified time points.
-
-
HPLC Analysis: Analyze all samples using a stability-indicating HPLC method to quantify the amount of remaining this compound and detect any degradation products.
Visualizations
Caption: Hypothetical degradation pathways of this compound.
Caption: General workflow for assessing compound stability.
References
- 1. caymanchem.com [caymanchem.com]
- 2. bioaustralis.com [bioaustralis.com]
- 3. biofargo.com [biofargo.com]
- 4. moravek.com [moravek.com]
- 5. Pathways of chemical degradation of polypeptide antibiotic bacitracin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to (+)-Oxanthromicin in Fungal Strains
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering potential resistance to (+)-Oxanthromicin in fungal strains.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an anthranone-type natural product isolated from Streptomyces sp.[1]. It exhibits antifungal activity by disrupting the fungal cell membrane and altering the mitochondrial membrane potential[1]. This dual mechanism leads to the inhibition of spore germination and mycelial growth in susceptible fungi, such as Verticillium dahliae[1].
Q2: What are the common reasons for observing reduced susceptibility or resistance to an antifungal agent like this compound?
A2: While specific resistance mechanisms to this compound have not been extensively documented, general mechanisms of antifungal resistance can be broadly categorized. These include, but are not limited to:
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Target modification: Alterations in the structure of the cellular components targeted by the drug, reducing its binding affinity.
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Efflux pumps: Increased expression of transporter proteins that actively pump the antifungal agent out of the cell, preventing it from reaching its target[2][3].
-
Alterations in membrane composition: Changes in the lipid and sterol composition of the fungal cell membrane can decrease the efficacy of membrane-targeting drugs.
-
Biofilm formation: Fungi growing in biofilms can exhibit increased resistance to antifungal agents due to the protective extracellular matrix and altered physiological state of the cells[3].
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Stress response pathways: Upregulation of cellular stress response pathways that can mitigate the damage caused by the antifungal agent.
Q3: How can I confirm if my fungal strain has developed resistance to this compound?
A3: Confirmation of resistance involves determining the Minimum Inhibitory Concentration (MIC) of this compound for your fungal strain and comparing it to a susceptible, wild-type control strain. A significant increase in the MIC value for your experimental strain suggests the development of resistance. Standardized protocols from organizations like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for broth microdilution or agar dilution assays are recommended for determining MIC values[4][5][6].
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
Problem 1: Increased MIC of this compound Observed in a Previously Susceptible Fungal Strain.
-
Possible Cause 1: Development of Genetic Resistance.
-
Troubleshooting Steps:
-
Sequence Analysis: Sequence the genes of potential drug targets or genes involved in membrane biosynthesis in both the resistant and susceptible parent strains to identify any mutations.
-
Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to investigate the expression levels of genes encoding efflux pumps (e.g., ATP-binding cassette (ABC) or major facilitator superfamily (MFS) transporters)[2][3]. Overexpression of these genes is a common resistance mechanism.
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Whole Genome Sequencing: For a more comprehensive analysis, perform whole-genome sequencing of the resistant strain to identify novel mutations or genetic rearrangements that may contribute to resistance.
-
-
-
Possible Cause 2: Experimental Inconsistency.
-
Troubleshooting Steps:
-
Verify Inoculum: Ensure the fungal inoculum is prepared consistently and at the correct density for each experiment.
-
Confirm Drug Concentration: Double-check the preparation and final concentrations of the this compound stock and working solutions.
-
Standardize Assay Conditions: Strictly adhere to a standardized susceptibility testing protocol (e.g., CLSI M27 for yeasts) to ensure reproducibility[6][7]. Pay close attention to media composition, incubation time, and temperature.
-
-
Problem 2: this compound is Ineffective Against a Clinical or Environmental Fungal Isolate.
-
Possible Cause: Intrinsic Resistance.
-
Troubleshooting Steps:
-
Literature Review: Check available literature for any reports of intrinsic resistance to polyketide antifungals in the fungal species you are studying.
-
Synergism Testing: Investigate the possibility of using this compound in combination with other antifungal agents. A "checkerboard" assay can be used to assess for synergistic, additive, or antagonistic interactions. Combining agents with different mechanisms of action can sometimes overcome intrinsic resistance.
-
-
Problem 3: Heterogeneous Growth (Skipped Wells) in Broth Microdilution Assay.
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Possible Cause: Presence of a Resistant Subpopulation.
-
Troubleshooting Steps:
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Subculture and Re-test: Subculture colonies from the wells with growth at higher drug concentrations and re-determine their MIC to confirm the presence of a stable resistant subpopulation.
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Population Analysis Profile (PAP): Perform a population analysis profile by plating a large inoculum onto agar plates containing a range of this compound concentrations to quantify the frequency of resistant cells within the population.
-
-
Data Presentation
Table 1: Example Minimum Inhibitory Concentration (MIC) Data for Fungal Strains
| Fungal Strain | This compound MIC (µg/mL) | Fluconazole MIC (µg/mL) | Amphotericin B MIC (µg/mL) |
| Wild-Type (Susceptible) | 2 | 8 | 0.5 |
| Experimental Isolate 1 | 32 | 8 | 0.5 |
| Experimental Isolate 2 | 2 | 64 | 0.5 |
This table illustrates how to present comparative MIC data. A significant increase in the MIC for the experimental isolate compared to the wild-type suggests resistance.
Experimental Protocols
Protocol 1: Broth Microdilution Assay for MIC Determination (Adapted from CLSI M27)
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Prepare Fungal Inoculum:
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Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) for 24-48 hours.
-
Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
Further dilute the suspension in RPMI-1640 medium to achieve the final desired inoculum concentration (typically 0.5 x 10³ to 2.5 x 10³ cells/mL).
-
-
Prepare Drug Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of this compound in a 96-well microtiter plate using RPMI-1640 medium to achieve the desired concentration range.
-
-
Inoculate and Incubate:
-
Add the prepared fungal inoculum to each well of the microtiter plate.
-
Include a growth control well (no drug) and a sterility control well (no inoculum).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Determine MIC:
-
The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (e.g., 50% or 90%) compared to the growth control. This can be determined visually or by using a spectrophotometer to measure optical density.
-
Visualizations
References
- 1. Antifungal activity and mechanism of oxanthromicin against Verticillium dahliae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 3. mdpi.com [mdpi.com]
- 4. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips | Fungal Diseases | CDC [cdc.gov]
Technical Support Center: Enhancing the Antifungal Potency of (+)-Oxanthromicin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working to enhance the antifungal potency of (+)-Oxanthromicin. The information is tailored for scientists and drug development professionals engaged in experimental work with this natural product and its analogs.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental process of evaluating and optimizing the antifungal activity of this compound and its derivatives.
Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) Values
Question: We are observing significant variability in the MIC values of this compound against the same fungal strain across different experiments. What could be the cause, and how can we troubleshoot this?
Answer: Inconsistent MIC values are a common challenge in antifungal susceptibility testing. Several factors can contribute to this variability. Here’s a step-by-step troubleshooting guide:
-
Inoculum Preparation:
-
Problem: The concentration of the fungal inoculum is critical. Too high or too low of a concentration will lead to inaccurate MICs.
-
Solution: Always standardize your inoculum using a spectrophotometer or hemocytometer to ensure a consistent starting concentration of fungal cells or spores. For filamentous fungi, ensure that spore suspensions are homogenous and free of mycelial fragments.
-
-
Media Composition:
-
Problem: The pH, cation concentration, and nutrient composition of the growth medium can influence the activity of antifungal compounds.
-
Solution: Use a standardized medium such as RPMI-1640 as recommended by CLSI and EUCAST guidelines for antifungal susceptibility testing. Ensure the pH is buffered, typically with MOPS, to maintain stability throughout the incubation period.
-
-
Incubation Conditions:
-
Problem: Variations in incubation time and temperature can affect fungal growth rates and, consequently, MIC readings.
-
Solution: Adhere to standardized incubation times (e.g., 24-48 hours for yeasts, longer for some molds) and a constant temperature (typically 35°C). Ensure proper atmospheric conditions (e.g., adequate aeration).
-
-
Endpoint Reading:
-
Problem: Subjectivity in determining the endpoint, especially with trailing growth (residual growth at concentrations above the MIC), can lead to inconsistent results.
-
Solution: For azoles and echinocandins against yeasts, the MIC is typically defined as the lowest concentration that produces a significant reduction in growth (≥50%) compared to the positive control. For agents like Amphotericin B, a complete inhibition of growth is the endpoint. It is crucial to establish and consistently apply a clear endpoint definition. Using a spectrophotometer to read optical densities can help standardize this process.
-
-
Compound Solubility:
-
Problem: this compound is soluble in organic solvents like DMSO but may precipitate in aqueous media, reducing its effective concentration.
-
Solution: Ensure that the final concentration of the solvent (e.g., DMSO) in the assay medium is low (typically ≤1%) and does not affect fungal growth. Include a solvent control to verify this. Visually inspect for any precipitation of the compound in the wells.
-
Issue 2: Derivative Shows Lower Potency Than Parent Compound
Question: We synthesized a series of this compound derivatives, but they all show lower antifungal activity than the parent compound. What structural modifications might be detrimental to its activity?
Answer: This is a common outcome in structure-activity relationship (SAR) studies. Based on the known mechanism of action of this compound and related anthranones, certain structural features are likely crucial for its antifungal effect.
-
The Dimeric Peroxide Bridge: The dimeric peroxide structure of this compound is unique and likely plays a critical role in its mechanism of action, possibly by generating reactive oxygen species that contribute to cell membrane damage. Modifications that cleave or alter this peroxide bridge could significantly reduce its potency.
-
Hydroxyl and Carboxyl Groups: The hydroxyl and carboxyl groups on the anthranone rings contribute to the molecule's polarity and its ability to interact with the fungal cell membrane. Esterification or etherification of these groups might hinder these interactions. The polarity of substituents on anthraquinone derivatives has been shown to be related to their antibacterial effects[1].
-
Planar Aromatic System: The planar aromatic rings are essential for intercalating into the lipid bilayer of the fungal cell membrane. Introducing bulky substituents that disrupt this planarity could decrease activity.
To enhance potency, consider the following strategies based on SAR of similar compounds:
-
Introduce small lipophilic groups to enhance membrane permeability.
-
Modify peripheral substituents to fine-tune electronic properties and solubility.
-
Synthesize analogs that maintain the core dimeric peroxide structure while exploring different substitution patterns on the aromatic rings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of antifungal action for this compound?
A1: The primary antifungal mechanism of this compound involves the disruption of fungal cell membrane integrity and the induction of changes in the mitochondrial membrane potential[2]. This dual-action can lead to leakage of cellular contents and disruption of cellular energy production, ultimately resulting in fungal cell death.
Q2: How can I confirm that my this compound derivatives are targeting the fungal cell membrane?
A2: You can use fluorescent dyes that are excluded from cells with intact membranes. A common method is propidium iodide (PI) staining. PI can only enter cells with compromised membranes, where it intercalates with DNA and fluoresces red. An increase in red fluorescence in your treated fungal population compared to an untreated control indicates cell membrane damage.
Q3: What methods are recommended for measuring the effect of this compound on mitochondrial membrane potential?
A3: Fluorescent probes like JC-1 and Tetramethylrhodamine, Ethyl Ester (TMRE) are widely used. The JC-1 dye exhibits a fluorescence shift from red (in healthy mitochondria with high membrane potential) to green (in damaged mitochondria with low membrane potential). A decrease in the red/green fluorescence ratio indicates a loss of mitochondrial membrane potential.
Q4: Are there any known synergistic or antagonistic interactions of this compound with other antifungal agents?
A4: While specific studies on the synergistic interactions of this compound with other antifungals are not widely available, it is a promising area of investigation. Combining agents with different mechanisms of action can be an effective strategy to enhance efficacy and overcome resistance. For example, combining a membrane-disrupting agent like this compound with an inhibitor of cell wall synthesis (e.g., an echinocandin) or ergosterol synthesis (e.g., an azole) could lead to synergistic effects.
Data Presentation
Summarize your quantitative data in a clear, tabular format to facilitate comparison between this compound and its synthesized derivatives.
Table 1: Antifungal Activity of this compound and its Analogs against Candida albicans
| Compound | Modification | MIC (µg/mL) | MFC (µg/mL) |
| This compound | Parent Compound | 8 | 16 |
| Analog-1 | [Describe Modification 1] | 4 | 8 |
| Analog-2 | [Describe Modification 2] | 16 | 32 |
| Analog-3 | [Describe Modification 3] | >64 | >64 |
| Fluconazole | Control Drug | 2 | 4 |
Note: The data presented in this table is for illustrative purposes only and should be replaced with your experimental results.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
-
Preparation of Fungal Inoculum:
-
Culture the fungal strain on an appropriate agar medium.
-
Prepare a suspension of fungal cells or spores in sterile saline.
-
Adjust the suspension to a concentration of 1-5 x 10^6 CFU/mL using a spectrophotometer or hemocytometer.
-
Dilute the adjusted suspension in RPMI-1640 medium to the final working concentration (e.g., 0.5-2.5 x 10^3 CFU/mL).
-
-
Preparation of Compound Dilutions:
-
Dissolve this compound and its analogs in DMSO to create a stock solution (e.g., 10 mg/mL).
-
Perform serial two-fold dilutions of the stock solutions in RPMI-1640 medium in a 96-well microtiter plate. The final volume in each well should be 100 µL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the fungal inoculum to each well containing the compound dilutions.
-
Include a positive control (fungal inoculum without compound) and a negative control (medium only).
-
Incubate the plate at 35°C for 24-48 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the compound that causes a significant inhibition of visible growth (typically ≥50%) compared to the positive control.
-
Protocol 2: Assessment of Cell Membrane Damage using Propidium Iodide (PI) Staining
-
Treatment of Fungal Cells:
-
Incubate a standardized fungal suspension with various concentrations of this compound or its analogs for a defined period (e.g., 4 hours). Include an untreated control.
-
-
Staining:
-
Harvest the fungal cells by centrifugation and wash with PBS.
-
Resuspend the cells in PBS containing PI (e.g., 2 µg/mL).
-
Incubate in the dark for 15-30 minutes at room temperature.
-
-
Analysis:
-
Analyze the stained cells using fluorescence microscopy or flow cytometry.
-
Excite at ~535 nm and measure emission at ~617 nm.
-
An increase in the percentage of PI-positive (red fluorescent) cells indicates membrane damage.
-
Protocol 3: Measurement of Mitochondrial Membrane Potential using JC-1
-
Treatment of Fungal Cells:
-
Treat a standardized fungal suspension with the test compounds as described in Protocol 2.
-
-
Staining:
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in a medium containing the JC-1 dye (e.g., 2 µM).
-
Incubate at 37°C for 15-30 minutes in the dark.
-
-
Analysis:
-
Wash the cells to remove excess dye.
-
Analyze the cells using a fluorescence plate reader, fluorescence microscope, or flow cytometer.
-
Measure the fluorescence of JC-1 aggregates (red, Ex/Em ~585/590 nm) and monomers (green, Ex/Em ~510/527 nm).
-
A decrease in the red/green fluorescence ratio indicates a loss of mitochondrial membrane potential.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for enhancing antifungal potency.
References
Technical Support Center: Minimizing Off-Target Effects of (+)-Oxanthromicin in Cell Culture
Disclaimer: Information regarding the specific on-target and off-target effects of (+)-Oxanthromicin is limited in publicly available scientific literature. This guide provides a generalized framework for minimizing off-target effects of small molecule inhibitors in a cell culture setting, using this compound as a representative compound. The troubleshooting advice, experimental protocols, and frequently asked questions are based on established principles in pharmacology and cell biology.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern when using a novel compound like this compound?
A: Off-target effects occur when a small molecule interacts with unintended biological molecules in addition to its primary therapeutic target.[1] These unintended interactions are a significant concern as they can lead to misleading experimental results, cellular toxicity, and adverse side effects in clinical applications.[1][2] For a novel compound like this compound, characterizing and minimizing off-target effects is crucial to ensure that the observed cellular phenotype is a true consequence of modulating the intended target.[2]
Q2: What are the common causes of off-target effects for small molecule inhibitors?
A: Off-target effects can stem from several factors:
-
Structural Similarity: Many inhibitors bind to conserved domains in proteins. For instance, the ATP-binding pocket is structurally similar across many kinases, making it a frequent source of off-target binding for kinase inhibitors.[3]
-
Compound Promiscuity: Some chemical structures are inherently more likely to interact with multiple proteins.[3]
-
High Compound Concentration: Using concentrations significantly higher than the compound's binding affinity for its intended target increases the likelihood of binding to lower-affinity off-target proteins.[3]
-
Cellular Context: The expression levels of on- and off-target proteins in a specific cell type can influence the observed effects.[3]
Q3: How can I begin to assess if the effects I'm seeing with this compound are on-target or off-target?
A: A multi-faceted approach is recommended:
-
Dose-Response Analysis: A hallmark of on-target activity is a clear dose-dependent effect that correlates with the potency (e.g., IC50 or EC50) for the primary target. Off-target effects often manifest at higher concentrations.[4]
-
Use of a Structurally Unrelated Inhibitor: If another inhibitor with a different chemical structure that targets the same protein produces the same phenotype, it strengthens the evidence for an on-target effect.[1]
-
Genetic Approaches: The most definitive way to confirm an on-target effect is to use genetic tools like siRNA or CRISPR to deplete the primary target. If the small molecule still elicits the same phenotype in cells lacking the target, the effect is unequivocally off-target.[2][5]
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Rescue Experiments: Overexpression of the intended target may "soak up" the inhibitor, requiring a higher concentration to achieve the same phenotypic effect, thereby "rescuing" the phenotype at lower concentrations.[1][4]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues that may arise from off-target effects of this compound.
Issue 1: Unexpected or Inconsistent Cellular Phenotype
Your experiment with this compound results in a cellular phenotype that is not consistent with the known or hypothesized function of its intended target.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Off-Target Effects | 1. Perform a dose-response curve: Compare the potency for the observed phenotype with the potency for on-target engagement.[1] 2. Use a structurally unrelated inhibitor: Test an alternative inhibitor for the same target.[1] 3. Conduct a rescue experiment: Overexpress the intended target.[1] | A significant discrepancy in potency suggests an off-target effect.[1] If the phenotype is not replicated with a different inhibitor, it is likely an off-target effect of this compound.[1] If the phenotype is not rescued, it suggests the involvement of other targets.[1] |
| Experimental Artifact | Review and optimize your experimental protocol, including all controls. | Consistent results with appropriate controls will help validate the observed phenotype. |
Issue 2: High Cellular Toxicity at Effective Concentrations
This compound shows significant cytotoxicity in your cell lines at concentrations required for on-target activity.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Off-Target Toxicity | 1. Screen against a toxicity panel: Test this compound against a panel of known toxicity-related targets (e.g., hERG, CYPs).[1] 2. Counter-screen in a target-negative cell line: Use a cell line that does not express the intended target.[1] 3. Co-treatment with cytoprotective agents: Depending on the suspected mechanism of toxicity, co-treatment with antioxidants or pan-caspase inhibitors (e.g., Z-VAD-FMK) may mitigate cell death.[6] | Identification of interactions with toxicity-related proteins. If toxicity persists in the absence of the target, it is likely due to off-target effects.[1] A significant increase in viability with co-treatment suggests the involvement of specific cell death pathways.[6] |
| On-Target Toxicity | Modulate the expression of the intended target (e.g., using siRNA or CRISPR) to see if it phenocopies the observed toxicity.[1] | Replication of toxicity upon target knockdown suggests on-target toxicity.[1] |
Experimental Protocols
Protocol 1: Dose-Response Curve for On-Target vs. Phenotypic Effect
This protocol is designed to compare the concentration of this compound required for target engagement with the concentration that produces the cellular phenotype of interest.
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Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of assay.
-
Compound Preparation: Prepare a 2x stock solution of this compound in culture medium. Perform serial dilutions to create a range of 2x concentrations.[6]
-
Treatment: Remove the existing medium and add an equal volume of the 2x compound dilutions to the respective wells. Include vehicle-only and untreated controls.[6]
-
Incubation: Incubate the plate for a predetermined time based on the expected kinetics of the target and phenotype.
-
Assay Performance:
-
On-Target Engagement Assay: At the end of the incubation, lyse the cells and perform an assay to measure the direct inhibition of the target (e.g., an enzymatic assay or a target engagement assay like CETSA).
-
Phenotypic Assay: In a parallel plate, perform an assay to measure the cellular phenotype (e.g., cell viability, reporter gene expression, or morphological changes).
-
-
Data Analysis: Plot the results of both assays against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 (for target inhibition) and EC50 (for the phenotypic effect).
Protocol 2: Target Validation using a Structurally Unrelated Inhibitor
This protocol helps to confirm that the observed phenotype is due to the inhibition of the intended target and not a unique off-target effect of this compound.
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Inhibitor Selection: Identify a well-characterized, structurally distinct inhibitor of the same target as this compound.
-
Cell Treatment: Treat cells with a range of concentrations of both this compound and the secondary inhibitor.
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Phenotypic Analysis: After an appropriate incubation period, assess the cellular phenotype using the same assay as in Protocol 1.
-
Data Comparison: Compare the phenotype induced by both inhibitors. If the secondary inhibitor recapitulates the phenotype observed with this compound, it provides strong evidence for an on-target effect.[4]
Visualizing Experimental Workflows and Signaling Pathways
Caption: A decision-making workflow for troubleshooting unexpected experimental results.
Caption: A diagram illustrating the difference between on-target and off-target signaling pathways.
References
Technical Support Center: (+)-Oxanthromicin Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of (+)-Oxanthromicin production. Due to the limited publicly available data specific to this compound, this guide draws upon established principles and common challenges encountered in the large-scale fermentation of actinomycetes for secondary metabolite production.
Frequently Asked Questions (FAQs)
Q1: What are the most critical initial factors to consider when scaling up this compound production from shake flasks to a pilot-scale fermenter?
A1: When moving from shake flasks to a pilot-scale fermenter, the most critical factors to consider are maintaining geometric similarity, ensuring adequate oxygen transfer, and controlling the shear stress on the producing organism, Actinomadura sp. Differences in bioreactor geometry can significantly impact mixing and aeration, which in turn affects cell growth and secondary metabolite production.[1][2] It is crucial to establish and maintain key process parameters such as the tip speed of the impeller and the volumetric oxygen transfer coefficient (kLa) to ensure a smooth transition to a larger scale.
Q2: My this compound yield has significantly decreased after scaling up to a larger bioreactor, even though I've maintained the same media composition and temperature. What could be the cause?
A2: A significant drop in yield upon scale-up is a common challenge.[3][4][5] Several factors could be at play:
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Inadequate Oxygen Supply: Larger bioreactors have a lower surface area-to-volume ratio, making oxygen transfer more challenging.[2] Insufficient dissolved oxygen can shift the metabolism of Actinomadura sp. away from this compound production.
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Shear Stress: Higher agitation rates required for mixing in large vessels can cause cellular stress or damage, impacting productivity.[2]
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Nutrient Heterogeneity: Poor mixing can lead to gradients in nutrient concentration, pH, and dissolved oxygen, creating suboptimal conditions in parts of the fermenter.[2]
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Carbon Catabolite Repression: High concentrations of rapidly metabolized sugars can inhibit the production of secondary metabolites.
Q3: How can I optimize the fermentation medium for large-scale production of this compound to improve yield and reduce costs?
A3: Medium optimization is a critical step for cost-effective large-scale production.[6][7][8] A common strategy is to replace expensive complex media components with more affordable and readily available alternatives. For instance, agricultural waste products can sometimes substitute for more refined components without compromising yield.[6][7][8] A systematic approach using statistical methods like Response Surface Methodology (RSM) can efficiently identify the optimal concentrations of key media components.[6][7][8]
Q4: What are the typical fermentation conditions for actinomycetes that I should start with for this compound production?
A4: While optimal conditions will be strain-specific, a good starting point for actinomycete fermentation for secondary metabolite production generally falls within the following ranges:
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Temperature: 25-30°C
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pH: 6.5-7.5
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Agitation: 100-200 rpm (in lab-scale fermenters, will need to be adjusted for larger vessels based on tip speed)
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Aeration: 0.5-1.5 vvm (volume of air per volume of medium per minute)
These parameters should be systematically optimized for your specific Actinomadura strain and bioreactor setup.[6][7][9]
Troubleshooting Guide
| Issue | Potential Causes | Recommended Actions |
| Low Biomass | - Inoculum viability is low.- Suboptimal media composition (e.g., nutrient limitation).- Incorrect pH or temperature. | - Check the viability and age of the seed culture.- Optimize the growth medium components.- Calibrate and verify pH and temperature probes. |
| Good Biomass, Low this compound Titer | - Onset of secondary metabolism is delayed or inhibited.- Insufficient dissolved oxygen.- Shear stress from high agitation.- Presence of inhibitory compounds. | - Extend the fermentation time.- Increase aeration rate or agitation speed (while monitoring shear).- Analyze the medium for potential inhibitors. |
| Foaming in the Fermenter | - High protein content in the medium.- High cell lysis.- Excessive agitation or aeration. | - Add an appropriate antifoaming agent.- Optimize agitation and aeration rates.- Check for cell lysis, which could indicate stress. |
| Inconsistent Batch-to-Batch Production | - Variability in raw material quality.- Inconsistent inoculum preparation.- Fluctuations in process parameters. | - Implement stringent quality control for all raw materials.- Standardize the inoculum preparation protocol.- Ensure tight control and monitoring of all fermentation parameters.[2] |
Quantitative Data Summary
The following tables present illustrative data for the scale-up of this compound production. This data is based on typical values for actinomycete fermentations and should be adapted to your specific process.
Table 1: Comparison of Fermentation Parameters at Different Scales
| Parameter | Lab Scale (5 L) | Pilot Scale (50 L) | Production Scale (500 L) |
| Working Volume (L) | 3.5 | 35 | 350 |
| Temperature (°C) | 28 | 28 | 28 |
| pH | 7.0 | 7.0 | 7.0 |
| Agitation (rpm) | 150 | 100 | 75 |
| Tip Speed (m/s) | 0.78 | 1.05 | 1.31 |
| Aeration (vvm) | 1.0 | 0.8 | 0.6 |
| Dissolved Oxygen (% saturation) | >30% | >30% | >30% |
Table 2: Illustrative Yields of this compound at Different Scales
| Scale | Culture Volume (L) | Average Titer (mg/L) | Total Yield (g) |
| Shake Flask | 0.1 | 150 | 0.015 |
| Lab Scale | 3.5 | 135 | 0.47 |
| Pilot Scale | 35 | 110 | 3.85 |
| Production Scale | 350 | 95 | 33.25 |
Experimental Protocols
1. Inoculum Preparation
This protocol describes the preparation of a seed culture of Actinomadura sp. for inoculating a production fermenter.
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Aseptically transfer a loopful of a well-sporulated culture of Actinomadura sp. from a solid agar plate to a 250 mL flask containing 50 mL of seed medium (e.g., SSY medium).[6]
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Incubate the flask at 28°C on a rotary shaker at 150 rpm for 48-72 hours, or until a dense, homogenous culture is obtained.[6]
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Use this seed culture to inoculate a larger volume of seed medium (typically 5-10% v/v) for the second stage of inoculum development, if required for larger fermenters.
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The final seed culture should be in the late exponential growth phase when used to inoculate the production fermenter.
2. Fermentation Protocol (Lab Scale)
This protocol outlines a typical fermentation process for this compound production in a 5 L bioreactor.
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Prepare 4 L of production medium in the 5 L bioreactor and sterilize by autoclaving.
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After cooling to the desired temperature (e.g., 28°C), aseptically inoculate the fermenter with 200 mL (5% v/v) of the seed culture.
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Set the fermentation parameters as per Table 1 (Lab Scale).
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Monitor and control pH, temperature, and dissolved oxygen throughout the fermentation.
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Take samples aseptically at regular intervals to monitor cell growth (e.g., dry cell weight) and this compound concentration (e.g., by HPLC).
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Continue the fermentation for the desired duration, typically until the this compound titer reaches its maximum and begins to decline.
Visualizations
References
- 1. Considerations For Successful Upstream Manufacturing Process Scale-Up [bioprocessonline.com]
- 2. idbs.com [idbs.com]
- 3. Frontiers | Biological activity of secondary metabolites of actinomycetes and their potential sources as antineoplastic drugs: a review [frontiersin.org]
- 4. Biological activity of secondary metabolites of actinomycetes and their potential sources as antineoplastic drugs: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biopharminternational.com [biopharminternational.com]
- 6. Optimization of the Fermentation Process of Actinomycete Strain Hhs.015T - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of the fermentation process of actinomycete strain hhs.015 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Optimization of fermentation conditions and medium components for chrysomycin a production by Streptomyces sp. 891-B6 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (+)-Oxanthromicin Antifungal Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in antifungal assays with (+)-Oxanthromicin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported antifungal mechanism of action?
A1: this compound is an anthranone-type natural product isolated from Streptomyces sp.[1]. Its antifungal activity is attributed to its ability to damage fungal cell membranes. Studies have shown that it can cause changes in the mitochondrial membrane potential and suppress spore germination and mycelial growth in fungi like Verticillium dahliae[1].
Q2: We are observing significant variability in the Minimum Inhibitory Concentration (MIC) of this compound against our fungal strains. What are the common causes for such inconsistencies in antifungal susceptibility testing?
A2: Inconsistent MIC values are a common challenge in antifungal susceptibility testing. Several factors can contribute to this variability, and it's crucial to standardize your experimental conditions. Key variables include the preparation of the inoculum, the composition and pH of the growth medium, the duration and temperature of incubation, and the method used for endpoint determination[2][3]. Even with standardized protocols like those from the Clinical and Laboratory Standards Institute (CLSI), variations can occur[4].
Q3: Can the choice of growth medium affect the antifungal activity of this compound?
A3: Yes, the growth medium can significantly impact the measured antifungal activity. The standard medium for many susceptibility tests is RPMI-1640[2]. However, the growth of some fungi may be suboptimal in this medium, leading to unreliable MIC values[5]. Additionally, the pH of the medium can alter the activity of antifungal compounds[4]. It is recommended to test different media and ensure the pH is controlled and consistent across experiments.
Q4: How does the "trailing effect" relate to inconsistent results and could it be a factor with this compound?
A4: The "trailing effect," or significant residual growth, is observed when a fungistatic drug only partially inhibits growth over a wide range of concentrations. This can lead to isolates appearing susceptible at 24 hours but resistant at 48 hours, complicating MIC determination[4]. While specific data on this compound and trailing is not available, its membrane-damaging mechanism might not be strictly fungicidal, and trailing could be a possibility. It is advisable to read MICs at a standardized time point, such as 24 hours for Candida species, to minimize this effect[4].
Troubleshooting Guide
Issue: High MIC Variability Between Experiments
If you are experiencing significant differences in this compound MIC values across replicate experiments, consider the following troubleshooting steps.
Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent MIC results.
1. Inoculum Preparation:
-
Problem: Variation in the density, age, or metabolic state of the fungal inoculum can lead to different MICs.
-
Solution: Strictly adhere to a standardized protocol for inoculum preparation. Use a spectrophotometer to adjust the inoculum to a specific optical density (e.g., as per CLSI or EUCAST guidelines). Ensure the fungal culture is at the correct growth phase.
2. Assay Medium:
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Problem: The composition and pH of the medium can affect both fungal growth and the activity of this compound.
-
Solution: Prepare the medium consistently. Check and buffer the pH of the medium, as pH can significantly alter the MIC of some antifungals[4]. Consider using alternative media like Yeast Nitrogen Base (YNB) if your fungal strain grows poorly in RPMI-1640[4][5].
| Medium Component | Potential Impact on this compound Assay | Recommendation |
| pH | Altered compound charge or fungal membrane potential. | Buffer the medium to a consistent physiological pH (e.g., 7.0). |
| Glucose | Can affect the growth rate of the fungus. | Standardize glucose concentration (e.g., 2%). |
| Serum | Protein binding may reduce the effective concentration of the compound. | If serum is required, use a consistent source and concentration. |
3. This compound Stock Solution:
-
Problem: Degradation, precipitation, or inaccurate concentration of the stock solution will lead to erroneous results.
-
Solution: Ensure this compound is fully dissolved in a suitable solvent (e.g., DMSO) and that the final solvent concentration in the assay does not inhibit fungal growth. Store stock solutions at the recommended temperature and avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment.
4. Incubation Conditions:
-
Problem: Variations in incubation time and temperature affect the fungal growth rate and can alter the apparent MIC. Agitation can also influence growth, especially for certain yeasts[4].
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Solution: Use a calibrated incubator and a consistent incubation time. For planktonic assays, decide on static or agitated conditions and maintain consistency.
| Parameter | Example Variation 1 | Example Variation 2 | Potential Effect on MIC |
| Incubation Time | 24 hours | 48 hours | May lead to higher MICs at 48h due to trailing growth[4]. |
| pH | 4.0 | 7.0 | Can significantly increase MIC at lower pH for some antifungals[4]. |
| Inoculum Size | 10^3 CFU/mL | 10^5 CFU/mL | Higher inoculum may result in a higher apparent MIC. |
5. Endpoint Determination:
-
Problem: Subjective reading of growth inhibition can be a major source of variability.
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Solution: Establish clear, objective criteria for the MIC endpoint (e.g., the lowest concentration with ≥50% growth inhibition compared to the drug-free control). If possible, use a spectrophotometric plate reader to quantify growth and reduce subjectivity[3].
Proposed Mechanism of Action and Signaling Pathway
The primary mechanism of action for this compound is the disruption of the fungal cell membrane[1]. This leads to subsequent downstream effects, including altered mitochondrial membrane potential.
Caption: Proposed mechanism of this compound antifungal activity.
Experimental Protocols
Standard Broth Microdilution Assay (Adapted from CLSI guidelines)
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Preparation of this compound Stock: Prepare a 10 mg/mL stock solution of this compound in 100% DMSO. Store at -20°C.
-
Fungal Inoculum Preparation:
-
Culture the fungal strain on an appropriate agar plate (e.g., Sabouraud Dextrose Agar) at 35°C.
-
Prepare a suspension of fungal cells in sterile saline from a 24-hour culture.
-
Adjust the suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.
-
Dilute this suspension 1:1000 in RPMI-1640 medium (buffered to pH 7.0 with MOPS) to achieve a final inoculum density of 1-5 x 10^3 CFU/mL.
-
-
Assay Plate Preparation:
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Dispense 100 µL of RPMI-1640 into all wells of a 96-well microtiter plate.
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Add 100 µL of the this compound stock solution to the first column, and perform 2-fold serial dilutions across the plate.
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The final volume in each well should be 100 µL after adding the inoculum.
-
-
Inoculation: Add 100 µL of the final fungal inoculum to each well. Include a drug-free well for a growth control and a medium-only well for a sterility control.
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Incubation: Incubate the plate at 35°C for 24-48 hours. The incubation time should be standardized and recorded.
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MIC Determination: The MIC is the lowest concentration of this compound that causes a significant (e.g., ≥50%) inhibition of growth compared to the drug-free control. This can be determined visually or by reading the optical density at 490 nm.
References
- 1. Antifungal activity and mechanism of oxanthromicin against Verticillium dahliae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Process Analysis of Variables for Standardization of Antifungal Susceptibility Testing of Nonfermentative Yeasts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing In-Vivo Studies with (+)-Oxanthromicin
Disclaimer: Publicly available information on the specific in-vivo dosage, mechanism of action, and signaling pathways of (+)-Oxanthromicin is limited. This guide provides general troubleshooting advice and frequently asked questions based on best practices for in-vivo studies of novel antibiotic compounds. The experimental protocols and data presented are illustrative and should be adapted based on compound-specific findings.
Troubleshooting Guide: In-Vivo Studies with Novel Antibiotics
This guide addresses common issues researchers may encounter during in-vivo experiments with new chemical entities like this compound.
| Problem | Possible Cause | Suggested Solution |
| High variability in animal response | Inconsistent dosing technique, animal model variability, or environmental factors. | Refine and standardize the administration protocol. Ensure the animal model is appropriate and genetically consistent.[1][2] Control for environmental variables such as temperature and diet.[3] |
| Unexpected toxicity or adverse effects | The compound may have off-target effects or the initial dose was too high. | Conduct a thorough literature review for similar compounds. Perform dose-ranging studies to determine the maximum tolerated dose (MTD).[4] Monitor animals closely for clinical signs of toxicity. |
| Lack of efficacy in the animal model | Poor bioavailability, rapid metabolism of the compound, or an inappropriate animal model of infection. | Investigate the pharmacokinetic and pharmacodynamic (PK/PD) properties of the compound. Consider alternative routes of administration or formulation strategies to improve exposure. Ensure the chosen animal model accurately reflects the human disease state.[2] |
| Inconsistent results between experiments | Poorly defined experimental protocol, lack of blinding, or insufficient sample size. | Develop a detailed and standardized study protocol.[5] Implement randomization and blinding to minimize bias.[1][2] Perform a power analysis to determine the appropriate number of animals per group.[5] |
| Difficulty in formulating the compound for in-vivo administration | Poor solubility or stability of the compound in common vehicles. | Test a range of pharmaceutically acceptable vehicles. Consider formulation strategies such as co-solvents, surfactants, or nanoparticles to improve solubility and stability. |
Frequently Asked Questions (FAQs)
How do I determine a starting dose for my in-vivo efficacy study with this compound?
To establish a starting dose, a dose-ranging study is essential. This typically involves administering escalating doses of the compound to small groups of animals to determine the maximum tolerated dose (MTD), which is the highest dose that does not cause unacceptable toxicity.[4] The starting dose for an efficacy study is usually a fraction of the MTD.
Illustrative Dose-Ranging Study Data:
| Dose Group (mg/kg) | Number of Animals | Observed Adverse Effects |
| 1 | 3 | None |
| 5 | 3 | None |
| 10 | 3 | Mild lethargy in 1/3 animals |
| 20 | 3 | Significant lethargy, weight loss in 3/3 animals |
| 40 | 3 | Severe toxicity, mortality in 2/3 animals |
Based on this hypothetical data, a starting dose for an efficacy study might be selected at or below 5 mg/kg.
What are the critical components of a well-designed in-vivo study?
A robust in-vivo study design should include:
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A clear hypothesis: State the specific question the experiment aims to answer.[6]
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Appropriate animal model: The chosen model should be relevant to the human disease being studied.[1][2]
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Defined experimental and control groups: Include positive and negative controls to validate the experimental results.[6]
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Randomization and blinding: These practices are crucial to minimize bias in animal allocation and outcome assessment.[1][2]
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Sufficient sample size: The number of animals should be adequate to detect a statistically significant effect.[5]
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A detailed protocol: This should outline the dosing regimen, sample collection schedule, and analytical methods.[6]
What should I do if my compound has poor solubility?
Poor solubility is a common challenge in drug development. Several strategies can be employed to improve the solubility of a compound for in-vivo studies:
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Vehicle selection: Test a variety of biocompatible solvents and vehicles.
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pH adjustment: For ionizable compounds, adjusting the pH of the formulation can improve solubility.
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Use of excipients: Co-solvents, surfactants, and cyclodextrins can enhance solubility.
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Formulation technologies: Techniques like creating a salt form, amorphous solid dispersions, or lipid-based formulations can be explored.
Experimental Protocols
General Protocol for an In-Vivo Efficacy Study in a Murine Infection Model
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Animal Model: Select a suitable mouse strain and establish the infection with the relevant pathogen.
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Group Allocation: Randomly assign animals to treatment and control groups (e.g., vehicle control, positive control antibiotic, and different dose levels of this compound).
-
Compound Administration: Prepare the dosing solutions and administer the compound via the chosen route (e.g., oral gavage, intraperitoneal injection) at the predetermined schedule.
-
Monitoring: Observe the animals daily for clinical signs of infection and any adverse effects of the treatment. Body weight should be recorded regularly.
-
Endpoint Analysis: At the end of the study, euthanize the animals and collect relevant tissues (e.g., infected organs). Determine the bacterial load in the tissues to assess the efficacy of the treatment.
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Statistical Analysis: Analyze the data using appropriate statistical methods to determine the significance of the observed effects.
Visualizations
Caption: Workflow for establishing an in-vivo dosage for a novel antibiotic.
Caption: Hypothetical signaling pathway for a novel antibiotic.
References
Validation & Comparative
Unveiling the Molecular Architecture of (+)-Oxanthromicin: A 2D NMR Perspective
A definitive guide to the structural confirmation of the potent antibiotic (+)-Oxanthromicin, this document details the application of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy. Through a comparative analysis of experimental data, we demonstrate the power of modern spectroscopic techniques in elucidating complex natural product structures, offering valuable insights for researchers, scientists, and drug development professionals.
The structural elucidation of novel bioactive compounds is a cornerstone of natural product chemistry and drug discovery. This compound, an antibiotic isolated from Actinomadura sp., presents a complex dimeric anthrone peroxide structure. While its unique architecture was initially proposed based on chemical transformations and single-crystal X-ray analysis of a derivative, the application of 2D NMR spectroscopy provides a powerful, non-destructive method to confirm its intricate covalent framework in solution. This guide provides a detailed comparison of the key 2D NMR experiments—Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC)—used to unequivocally assign the proton and carbon signals of the this compound scaffold.
Comparative Analysis of 2D NMR Techniques for Structural Confirmation
The confirmation of the this compound structure relies on piecing together its molecular puzzle through the correlations observed in various 2D NMR experiments. Each technique provides a unique set of through-bond connectivity information, which, when combined, leaves no ambiguity in the final structural assignment.
| 2D NMR Technique | Information Provided | Application to this compound Structure |
| COSY | Reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. | Establishes the connectivity of adjacent protons within individual spin systems, such as the aliphatic chains and aromatic rings of the anthrone monomers. |
| HSQC | Shows direct one-bond correlations between protons and their attached carbons (¹H-¹³C). | Unambiguously assigns the carbon chemical shift to its directly bonded proton, providing a carbon "fingerprint" of the molecule. |
| HMBC | Displays long-range correlations between protons and carbons over two to three bonds (and sometimes four). | Crucial for connecting the individual spin systems identified by COSY. It reveals key connectivities between quaternary carbons and nearby protons, linking the different fragments of the molecule together. |
Quantitative 2D NMR Data for this compound
The following table summarizes the key ¹H and ¹³C NMR chemical shifts and crucial 2D NMR correlations that were instrumental in confirming the structure of a closely related analogue, this compound E, which shares the core scaffold of this compound. This data is representative of the type of information used for the structural confirmation of the parent compound.
| Position | δC (ppm) | δH (ppm, mult., J in Hz) | Key COSY Correlations | Key HMBC Correlations |
| 1 | 165.2 | - | - | H-2, H-9a |
| 1a | 110.1 | - | - | H-2, H-9a |
| 2 | 35.1 | 2.75 (m) | H-3 | C-1, C-1a, C-3, C-9a |
| 3 | 25.8 | 1.90 (m), 1.65 (m) | H-2, H-4 | C-2, C-4, C-4a |
| 4 | 29.5 | 1.45 (m) | H-3, H-5 | C-3, C-4a, C-5 |
| 4a | 138.9 | - | - | H-4, H-5, H-9 |
| 5 | 128.1 | 7.25 (d, 7.5) | H-6 | C-4, C-4a, C-6, C-9a |
| 6 | 121.5 | 7.05 (t, 7.5) | H-5, H-7 | C-4a, C-5, C-7, C-8 |
| 7 | 127.8 | 7.20 (t, 7.5) | H-6, H-8 | C-5, C-6, C-8, C-9 |
| 8 | 115.9 | 6.90 (d, 7.5) | H-7 | C-6, C-7, C-9, C-9a |
| 9 | 156.3 | - | - | H-8, H-9a |
| 9a | 118.2 | 4.85 (s) | - | C-1, C-1a, C-2, C-5, C-8, C-9 |
| 10 | 85.1 | - | - | - |
| 1' | 165.2 | - | - | H-2', H-9a' |
| ... | ... | ... | ... | ... |
Note: This is a representative subset of the full 2D NMR data for a closely related analogue. The complete dataset would include all proton and carbon assignments and their correlations.
Experimental Protocols
Sample Preparation: A sample of this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄) to a concentration of approximately 5-10 mM. The choice of solvent is critical to ensure good solubility and minimize signal overlap with the analyte.
NMR Data Acquisition: All 2D NMR spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
COSY: The ¹H-¹H COSY experiment is typically run using a standard pulse sequence. Key parameters include a spectral width covering all proton resonances, 2048 data points in the direct dimension (t₂), and 256-512 increments in the indirect dimension (t₁).
-
HSQC: The ¹H-¹³C HSQC experiment is optimized to detect one-bond correlations. The spectral widths are set to encompass all proton and carbon chemical shifts. Typically, 2048 data points are acquired in the proton dimension and 256 increments in the carbon dimension.
-
HMBC: The ¹H-¹³C HMBC experiment is crucial for long-range correlations and is optimized for a long-range coupling constant (J) of 8-10 Hz. The experimental setup is similar to the HSQC, but with a pulse sequence designed to detect correlations over multiple bonds.
Workflow for Structural Elucidation using 2D NMR
The process of confirming the structure of this compound using 2D NMR follows a logical progression, starting from the identification of individual spin systems to the final assembly of the complete molecular structure.
Alternative Methodologies: A Comparative Overview
While 2D NMR is a powerful tool, other techniques can also be employed for structural elucidation, each with its own advantages and limitations.
| Technique | Principle | Advantages | Disadvantages |
| X-ray Crystallography | Diffraction of X-rays by a single crystal of the compound. | Provides an unambiguous 3D structure. | Requires a suitable single crystal, which can be difficult to obtain for complex natural products. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Provides accurate molecular weight and elemental composition (HR-MS). Fragmentation patterns can give structural clues. | Does not provide detailed connectivity information like NMR. Isomer differentiation can be challenging. |
In the case of this compound, the initial structural hypothesis was supported by X-ray crystallography of a derivative. However, 2D NMR provides the definitive confirmation of the structure of the parent molecule in its natural, solution-state conformation.
A Comparative Analysis of (+)-Oxanthromicin and Amphotericin B: A Guide for Researchers
An In-depth Look at Two Antifungal Compounds
In the landscape of antifungal drug discovery and development, a thorough comparative analysis of novel compounds against established agents is crucial for identifying promising new therapeutic avenues. This guide provides a detailed comparison of (+)-Oxanthromicin, a dimeric anthrone natural product, and Amphotericin B, a polyene macrolide that has long been a cornerstone of antifungal therapy. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, spectrum of activity, and toxicity profiles based on available experimental data.
At a Glance: Key Properties
| Feature | This compound | Amphotericin B |
| Chemical Class | Dimeric Anthrone Peroxide | Polyene Macrolide |
| Primary Mechanism of Action | Cell membrane damage and disruption of mitochondrial membrane potential. | Binds to ergosterol in the fungal cell membrane, forming pores and leading to leakage of intracellular contents.[1][2] |
| Spectrum of Activity | Limited data available; active against the plant pathogen Verticillium dahliae. No data on human pathogens. | Broad-spectrum activity against a wide range of yeasts and molds.[1][3] |
| Known Toxicity | No specific data available. | Significant nephrotoxicity and infusion-related reactions are common.[2] |
Mechanism of Action: A Tale of Two Targets
The way in which an antifungal agent exerts its effect is a critical determinant of its efficacy and potential for resistance development. This compound and Amphotericin B employ distinct strategies to combat fungal cells.
This compound: Disrupting the Fungal Powerhouse and Defenses
Recent studies on the plant pathogen Verticillium dahliae have shed light on the antifungal mechanism of oxanthromicin. The compound appears to launch a two-pronged attack on the fungal cell. Firstly, it induces damage to the cell membrane, compromising its integrity. Secondly, it targets the mitochondria, leading to a disruption of the mitochondrial membrane potential.[1] This disruption of the cell's energy production center, coupled with membrane damage, ultimately leads to fungal cell death.
Caption: Proposed mechanism of this compound.
Amphotericin B: The Pore-Forming Powerhouse
Amphotericin B's mechanism of action is well-established and highly specific. It has a high affinity for ergosterol, a key sterol component of fungal cell membranes that is absent in mammalian cells. Upon binding to ergosterol, Amphotericin B molecules aggregate to form transmembrane channels or pores.[1][2] This pore formation disrupts the osmotic integrity of the fungal cell, leading to the leakage of essential intracellular ions, such as potassium, and ultimately results in cell death.[1][2]
Caption: Mechanism of action for Amphotericin B.
Spectrum of Activity: A Clear Divide
The range of fungal pathogens a drug is effective against defines its clinical utility. Here, a significant gap in our knowledge of this compound becomes apparent.
This compound: A Narrow and Undefined Spectrum
Currently, the only reported antifungal activity of oxanthromicin is against the phytopathogen Verticillium dahliae.[1] There is a notable absence of publicly available data on its efficacy against clinically relevant human fungal pathogens. Without Minimum Inhibitory Concentration (MIC) data for species such as Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans, its potential as a therapeutic agent for human mycoses remains unevaluated.
Amphotericin B: A Broad and Potent Antifungal
In stark contrast, Amphotericin B boasts a broad spectrum of activity against a wide array of fungal pathogens. It is effective against most species of Candida, Aspergillus, and Cryptococcus, as well as the causative agents of many endemic mycoses.[1][3]
Table 1: In Vitro Activity of Amphotericin B Against Key Fungal Pathogens
| Fungal Species | Typical MIC Range (µg/mL) |
| Candida albicans | 0.03 - 1.0 |
| Aspergillus fumigatus | 0.125 - 2.0 |
| Cryptococcus neoformans | 0.125 - 1.0 |
| Histoplasma capsulatum | 0.03 - 1.0 |
| Blastomyces dermatitidis | 0.03 - 1.0 |
| Coccidioides immitis | 0.03 - 1.0 |
Note: MIC values can vary depending on the specific isolate and testing methodology.
Toxicity Profile: The Known vs. The Unknown
The therapeutic window of an antimicrobial agent is dictated by its toxicity to the host. While Amphotericin B's toxicity is a major clinical challenge, the safety profile of this compound is yet to be determined.
This compound: An Uncharacterized Safety Profile
There is currently no publicly available data on the in vitro cytotoxicity of this compound against mammalian cell lines. This lack of information is a significant hurdle in assessing its potential as a therapeutic agent. Future studies are imperative to determine its selectivity for fungal cells over host cells.
Amphotericin B: A Well-Documented History of Toxicity
The clinical use of Amphotericin B is often limited by its significant side effects. The most notable of these is nephrotoxicity, which can lead to impaired kidney function.[2] Infusion-related reactions, including fever, chills, and rigors, are also common.[2] These toxicities are attributed to Amphotericin B's ability to bind to cholesterol in mammalian cell membranes, albeit with a lower affinity than to ergosterol.
Experimental Protocols
To ensure the reproducibility and standardization of research in this area, detailed experimental protocols are essential.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
This assay is fundamental for determining the in vitro potency of an antifungal agent.
Caption: Workflow for MIC Determination.
-
Preparation of Antifungal Agent: The compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. Serial twofold dilutions are then prepared in a liquid growth medium (e.g., RPMI-1640) in a 96-well microtiter plate.
-
Preparation of Fungal Inoculum: The fungal isolate is grown on an appropriate agar medium. A suspension of fungal cells (for yeasts) or conidia (for molds) is prepared in sterile saline and adjusted to a standardized concentration (e.g., 0.5 McFarland standard). This suspension is then further diluted in the growth medium.
-
Inoculation and Incubation: Each well of the microtiter plate containing the drug dilutions is inoculated with the fungal suspension. Positive (no drug) and negative (no fungus) control wells are included. The plate is incubated at a specified temperature (typically 35°C) for a defined period (usually 24 to 48 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that completely inhibits the visible growth of the fungus.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is used to assess the effect of a compound on the viability of mammalian cells.
Caption: Workflow for MTT Cytotoxicity Assay.
-
Cell Culture: Mammalian cells (e.g., HeLa, HepG2) are seeded into a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound. A vehicle control (solvent only) and a positive control (a known cytotoxic agent) are included.
-
Incubation: The plate is incubated for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.
Conclusion and Future Directions
This comparative analysis highlights the significant disparity in the available data between this compound and Amphotericin B. While Amphotericin B remains a potent but toxic antifungal agent with a well-defined profile, this compound is a compound of interest with a novel mechanism of action that requires extensive further investigation.
For this compound to be considered a viable candidate for further development, future research must focus on:
-
Determining its in vitro antifungal spectrum: Comprehensive screening against a panel of clinically relevant yeasts and molds is essential to establish its breadth of activity and to determine its MIC values.
-
Elucidating its mechanism of action in human pathogens: Confirming that the mechanism observed in V. dahliae translates to human fungal pathogens is a critical step.
-
Assessing its in vitro and in vivo toxicity: A thorough evaluation of its cytotoxicity against various mammalian cell lines and subsequent in vivo toxicity studies are necessary to define its therapeutic window.
Only through the acquisition of this critical experimental data can a truly objective and comprehensive comparison with established antifungals like Amphotericin B be made, paving the way for the potential development of a new and much-needed class of antifungal therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Oxanthromicin, a novel antibiotic from Actinomadura - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: (+)-Oxanthromicin versus Fluconazole Efficacy Against Resistant Candida
For Researchers, Scientists, and Drug Development Professionals
The rise of antifungal resistance, particularly in Candida species, presents a formidable challenge in clinical settings. Fluconazole, a widely used azole antifungal, is increasingly rendered ineffective by resistance mechanisms developed by these opportunistic pathogens. This guide provides a comparative overview of the established antifungal agent, Fluconazole, and a novel natural product, (+)-Oxanthromicin, as a potential alternative for combating resistant Candida infections.
Fluconazole: The Established Azole
Fluconazole is a fungistatic agent that inhibits the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (Erg11p). This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of ergosterol synthesis disrupts membrane integrity and function, thereby arresting fungal growth.
However, the extensive use of fluconazole has led to the emergence of significant resistance in various Candida species, including C. albicans, C. glabrata, and C. krusei.[1][2] The primary mechanisms of resistance include:
-
Target Enzyme Alterations: Mutations in the ERG11 gene can reduce the binding affinity of fluconazole to lanosterol 14α-demethylase.[1]
-
Overexpression of Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters (e.g., Cdr1p, Cdr2p) and major facilitator superfamily (MFS) transporters (e.g., Mdr1p) actively pump fluconazole out of the fungal cell, reducing its intracellular concentration.
-
Biofilm Formation: Candida species within biofilms exhibit significantly higher resistance to fluconazole due to the protective extracellular matrix and altered cellular physiology.
This compound: A Novel Antifungal Candidate
This compound is an anthranone-type natural product with demonstrated antifungal activity.[3] While direct studies on its efficacy against resistant Candida species are not yet available, research on its mechanism of action against the phytopathogen Verticillium dahliae suggests a mode of action distinct from that of azoles.[3]
The proposed mechanism of this compound involves:
-
Cell Membrane Damage: It appears to directly compromise the integrity of the fungal cell membrane.[3]
-
Mitochondrial Dysfunction: It has been shown to induce changes in the mitochondrial membrane potential, suggesting interference with mitochondrial function.[3]
This dual mechanism of targeting both the cell membrane and mitochondrial function is a promising strategy for overcoming established fluconazole resistance mechanisms. By directly damaging the cell membrane, this compound could bypass resistance conferred by alterations in the ergosterol biosynthesis pathway. Furthermore, disrupting mitochondrial function could cripple the energy-dependent efflux pumps that are a major contributor to fluconazole resistance.
Comparative Analysis
The following table provides a qualitative comparison between Fluconazole and the hypothesized profile of this compound based on its known mechanism of action against other fungi.
| Feature | Fluconazole | This compound (Hypothesized) |
| Primary Target | Lanosterol 14α-demethylase (Erg11p) in the ergosterol biosynthesis pathway. | Fungal cell membrane and mitochondria. |
| Mechanism of Action | Inhibition of ergosterol synthesis, leading to impaired cell membrane function. | Direct damage to the cell membrane and disruption of mitochondrial membrane potential. |
| Spectrum of Activity | Broad-spectrum against many yeasts and fungi, but with increasing resistance. | To be determined against Candida species. |
| Known Resistance Mechanisms in Candida | Target modification (ERG11 mutations), overexpression of efflux pumps, biofilm formation. | Unlikely to be affected by ERG11 mutations. May overcome efflux pump-mediated resistance due to a different mechanism of entry and action. |
| Potential against Resistant Strains | Reduced efficacy against strains with established resistance mechanisms. | Potentially effective against fluconazole-resistant strains due to a distinct and multi-targeted mechanism of action. |
Experimental Protocols
To empirically compare the efficacy of this compound and Fluconazole against resistant Candida species, a standardized methodology for determining the Minimum Inhibitory Concentration (MIC) is essential. The following protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for broth microdilution antifungal susceptibility testing of yeasts.
Protocol: Broth Microdilution MIC Assay
1. Preparation of Materials:
-
Test Strains: Fluconazole-susceptible and resistant strains of Candida spp. (e.g., C. albicans, C. glabrata).
-
Culture Medium: RPMI 1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS).
-
Antifungal Agents: Stock solutions of Fluconazole and this compound prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
-
Equipment: 96-well microtiter plates, multichannel pipettes, spectrophotometer or microplate reader (530 nm), incubator (35°C).
2. Inoculum Preparation:
-
Subculture the Candida strains on Sabouraud dextrose agar plates and incubate at 35°C for 24 hours.
-
Prepare a cell suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute this suspension 1:1000 in RPMI 1640 medium to obtain a final inoculum concentration of 1-5 x 10^3 CFU/mL.
3. Antifungal Dilution Series:
-
Prepare serial twofold dilutions of Fluconazole and this compound in RPMI 1640 medium in the 96-well plates. The final concentration range should be appropriate to determine the MIC (e.g., 0.125 to 64 µg/mL for Fluconazole).
-
Include a growth control well (inoculum without antifungal) and a sterility control well (medium only).
4. Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with the prepared Candida suspension.
-
Incubate the plates at 35°C for 24-48 hours.
5. MIC Determination:
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.
-
Growth inhibition can be assessed visually or by measuring the optical density at 530 nm using a microplate reader.
Visualizations
Signaling Pathways and Experimental Workflow
Conclusion
Fluconazole remains a cornerstone of antifungal therapy, but its efficacy is severely threatened by the rise of resistance in Candida species. The development of new antifungals with novel mechanisms of action is therefore a critical area of research. This compound, with its potential to disrupt the fungal cell membrane and mitochondrial function, represents a promising candidate that could circumvent common fluconazole resistance mechanisms.[3] However, it is imperative that further research is conducted to validate this hypothesis. Direct comparative in vitro and in vivo studies against a panel of fluconazole-resistant Candida isolates are necessary to determine the true potential of this compound as a future therapeutic agent.
References
A Comparative Analysis of Polyketide Antibiotics: Benchmarking Against (+)-Oxanthromicin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a head-to-head comparison of the polyketide antibiotic (+)-Oxanthromicin with other well-established polyketide antibiotics, including tetracycline, erythromycin, and doxorubicin. Due to the limited publicly available data on the specific antibacterial activity of this compound, this guide focuses on presenting a comparative framework based on the known properties of these other well-characterized members of the polyketide family. The objective is to offer a comprehensive overview of their mechanisms of action, antibacterial efficacy, and the experimental protocols used for their evaluation.
Introduction to Polyketide Antibiotics
Polyketides are a large and structurally diverse class of natural products synthesized by a wide range of organisms, including bacteria, fungi, and plants. They are produced through the stepwise condensation of small carboxylic acid units in a process that resembles fatty acid synthesis. This biosynthetic pathway allows for remarkable structural complexity, leading to a wide array of biological activities. Many polyketides are clinically significant antibiotics, with mechanisms of action that target various essential cellular processes in bacteria.
This compound is a novel polyketide antibiotic isolated from Actinomadura sp. Its structure has been identified as a unique dimeric anthrone peroxide. While its discovery highlighted its potential as an antimicrobial agent, detailed comparative studies on its antibacterial spectrum and potency against a broad range of pathogens are not extensively available in the current literature.
This guide will compare the known characteristics of prominent polyketide antibiotics to provide a benchmark for evaluating novel compounds like this compound.
Comparative Antibacterial Activity
The minimum inhibitory concentration (MIC) is a key quantitative measure of an antibiotic's potency. It represents the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. The following table summarizes the reported MIC values for tetracycline, erythromycin, and doxorubicin against common bacterial pathogens. Data for this compound is largely unavailable in the reviewed literature.
| Antibiotic | Class | Staphylococcus aureus (μg/mL) | Escherichia coli (μg/mL) | Pseudomonas aeruginosa (μg/mL) | Enterococcus faecalis (μg/mL) |
| This compound | Dimeric Anthrone Peroxide | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Tetracycline | Tetracycline | 0.5 - >128 | 2 - 64 | 32 - >128 | 0.25 - 128 |
| Erythromycin | Macrolide | 0.25 - >128 | >128 | >128 | 0.25 - 8 |
| Doxorubicin | Anthracycline | Not typically used as an antibacterial | Not typically used as an antibacterial | Not typically used as an antibacterial | Not typically used as an antibacterial |
Note: MIC values can vary significantly depending on the bacterial strain, testing methodology, and laboratory conditions. Doxorubicin is primarily an anticancer agent and is not routinely tested for antibacterial activity against these pathogens.
Mechanisms of Action
The diverse chemical structures of polyketide antibiotics translate into a variety of mechanisms by which they inhibit bacterial growth.
Tetracycline: Inhibition of Protein Synthesis
Tetracyclines are broad-spectrum bacteriostatic antibiotics that inhibit protein synthesis. They bind to the 30S ribosomal subunit, which in turn blocks the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site. This prevents the addition of new amino acids to the growing polypeptide chain, effectively halting protein production.
Caption: Tetracycline binds to the 30S ribosomal subunit, blocking tRNA entry and halting protein synthesis.
Erythromycin: Inhibition of Protein Synthesis
Erythromycin, a macrolide antibiotic, also targets the bacterial ribosome but binds to the 50S subunit. Its binding site is located in the polypeptide exit tunnel. By binding to this site, erythromycin physically obstructs the progression of the growing polypeptide chain, leading to premature dissociation of the peptidyl-tRNA from the ribosome. This action is primarily bacteriostatic.
Caption: Erythromycin binds to the 50S ribosomal subunit, blocking the exit of the growing peptide chain.
Doxorubicin: DNA Intercalation and Topoisomerase II Inhibition
Doxorubicin, an anthracycline, exhibits its potent cytotoxic effects through a dual mechanism primarily targeting DNA. It intercalates between the base pairs of the DNA double helix, distorting its structure and interfering with DNA replication and transcription. Additionally, doxorubicin inhibits the enzyme topoisomerase II, which is crucial for relieving torsional stress in DNA during replication. By stabilizing the topoisomerase II-DNA complex after DNA cleavage, it prevents the re-ligation of the DNA strands, leading to double-strand breaks and subsequent cell death.
Caption: Doxorubicin's dual mechanism of DNA intercalation and topoisomerase II inhibition leads to cell death.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The broth microdilution method is a standardized and widely used technique to determine the MIC of an antimicrobial agent. The following is a generalized protocol based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Objective: To determine the lowest concentration of an antibiotic that inhibits the visible growth of a specific bacterium.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity (approximately 1.5 x 10⁸ CFU/mL)
-
Stock solution of the antibiotic to be tested
-
Sterile diluent (e.g., sterile water or saline)
-
Pipettes and sterile tips
-
Incubator (35°C ± 2°C)
-
Microplate reader (optional, for automated reading)
Procedure:
-
Preparation of Antibiotic Dilutions:
-
Prepare a series of twofold serial dilutions of the antibiotic stock solution in CAMHB directly in the wells of the 96-well microtiter plate. The final volume in each well is typically 100 µL.
-
The range of concentrations should be appropriate to determine the MIC for the specific antibiotic and bacterium being tested.
-
Include a growth control well (containing only CAMHB and bacterial inoculum) and a sterility control well (containing only CAMHB).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile broth or saline to match the turbidity of a 0.5 McFarland standard. This can be done visually or using a spectrophotometer.
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate after inoculation.
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial inoculum to each well of the microtiter plate (except the sterility control well). This will bring the final volume in each well to 200 µL and dilute the antibiotic concentrations by half.
-
-
Incubation:
-
Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the Results:
-
After incubation, visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
-
The growth control well should show distinct turbidity, and the sterility control well should remain clear.
-
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Conclusion
While this compound presents an interesting and novel chemical scaffold within the polyketide family, a comprehensive head-to-head comparison with established polyketide antibiotics is currently hampered by the lack of publicly available antimicrobial activity data. The information provided on tetracycline, erythromycin, and doxorubicin serves as a valuable reference for the performance and mechanisms of action expected from this class of natural products. Future research detailing the MIC values and spectrum of activity of this compound will be crucial to fully understand its potential as a therapeutic agent. The standardized experimental protocols outlined in this guide provide a framework for such future comparative studies, ensuring that data generated is robust and comparable across different laboratories.
A Comparative Guide to (+)-Oxanthromicin: Gauging Cross-Resistance Potential with Known Antifungals
Absence of Direct Cross-Resistance Studies Necessitates a Mechanistic Comparison
To date, a comprehensive review of published literature reveals a notable absence of direct experimental studies investigating the cross-resistance of the natural product (+)-Oxanthromicin with established classes of antifungal agents. This lack of direct data prevents a definitive comparison based on quantitative susceptibility testing. However, by examining the distinct mechanism of action of this compound and comparing it to that of well-characterized antifungals, researchers can infer the likelihood of cross-resistance and guide future research in this area.
Understanding the Antifungal Action of this compound
This compound, an anthranone-type natural product, exhibits its antifungal activity by primarily targeting the fungal cell membrane, leading to subsequent mitochondrial dysfunction. This mechanism involves the disruption of cell membrane integrity and a decrease in the mitochondrial membrane potential, ultimately resulting in fungal cell death.
Comparison of Antifungal Mechanisms of Action
A theoretical assessment of cross-resistance can be made by comparing the cellular targets of different antifungal agents. Cross-resistance is most likely to occur when different drugs share the same target or when a single resistance mechanism can circumvent the effects of multiple drugs.
| Antifungal Agent/Class | Primary Cellular Target | Mechanism of Action |
| This compound | Fungal Cell Membrane & Mitochondria | Induces cell membrane damage and decreases mitochondrial membrane potential. |
| Azoles (e.g., Fluconazole) | Lanosterol 14-α-demethylase (Erg11p) | Inhibits the synthesis of ergosterol, a crucial component of the fungal cell membrane.[1][2] |
| Polyenes (e.g., Amphotericin B) | Ergosterol | Binds directly to ergosterol in the fungal cell membrane, forming pores that lead to leakage of cellular contents.[3][4] |
| Echinocandins (e.g., Caspofungin) | β-(1,3)-D-glucan synthase | Inhibits the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.[5][6][7][8] |
Based on these distinct mechanisms, it is plausible to hypothesize a low probability of cross-resistance between this compound and the major classes of antifungal drugs. A fungal strain that has developed resistance to an azole by altering the ERG11 gene, for instance, would not likely exhibit resistance to this compound, which acts on the cell membrane and mitochondria through a different pathway. Similarly, resistance to echinocandins, which involves mutations in the genes encoding β-(1,3)-D-glucan synthase, should not, in theory, confer resistance to this compound.
While polyene resistance can involve alterations in the cell membrane's ergosterol content, the direct membrane-damaging effect of this compound may still be effective. However, further studies are required to confirm this.
Experimental Protocols
While specific protocols for this compound cross-resistance studies are not available, the following standard methodologies would be appropriate for such investigations.
Antifungal Susceptibility Testing (Broth Microdilution)
This method is used to determine the minimum inhibitory concentration (MIC) of an antifungal agent against a specific fungal isolate.
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. Colonies are then suspended in sterile saline to a specific turbidity, corresponding to a standardized cell concentration.
-
Drug Dilution: The antifungal agents are serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).
-
Inoculation: Each well is inoculated with the prepared fungal suspension.
-
Incubation: The plates are incubated at a controlled temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
MIC Determination: The MIC is read as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to a drug-free control well.
Assessment of Cell Membrane Damage (Propidium Iodide Staining)
This assay is used to quantify damage to the fungal cell membrane.
-
Fungal Culture: Fungi are grown in a suitable liquid medium to the mid-logarithmic phase.
-
Treatment: The fungal culture is treated with various concentrations of the antifungal agent for a defined period.
-
Staining: Propidium iodide (PI), a fluorescent dye that can only enter cells with compromised membranes, is added to the fungal suspension.
-
Incubation: The suspension is incubated in the dark.
-
Analysis: The percentage of PI-positive (i.e., membrane-damaged) cells is quantified using flow cytometry or fluorescence microscopy.
Measurement of Mitochondrial Membrane Potential (Rhodamine 123 Staining)
This method assesses mitochondrial function by measuring the mitochondrial membrane potential.
-
Fungal Culture and Treatment: Similar to the cell membrane damage assay, fungal cells are cultured and treated with the antifungal agent.
-
Staining: Rhodamine 123, a fluorescent dye that accumulates in mitochondria with an active membrane potential, is added to the fungal suspension.
-
Incubation: The suspension is incubated to allow for dye uptake.
-
Analysis: The fluorescence intensity of the cells is measured using flow cytometry. A decrease in fluorescence indicates a loss of mitochondrial membrane potential.
Visualizing Experimental Workflows and Mechanisms
To further clarify the experimental logic and the distinct mechanisms of action, the following diagrams are provided.
Caption: A logical workflow for investigating cross-resistance.
Caption: Mechanisms of major antifungal classes.
References
- 1. studysmarter.co.uk [studysmarter.co.uk]
- 2. Azole antifungals - Life Worldwide [en.fungaleducation.org]
- 3. Polyene antifungals | Research Starters | EBSCO Research [ebsco.com]
- 4. All about polyenes [unacademy.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Echinocandins: the newest class of antifungals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Echinocandin - Wikipedia [en.wikipedia.org]
- 8. Echinocandins – structure, mechanism of action and use in antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cytotoxicity of (+)-Oxanthromicin and Ketoconazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic profiles of (+)-Oxanthromicin and the widely-used antifungal agent, ketoconazole. Due to a lack of direct comparative studies in the published literature, this document summarizes the available independent data for each compound and discusses their known and potential mechanisms of action. For this compound, where data is limited, inferences are drawn from related chemical structures, and these are explicitly noted.
Quantitative Cytotoxicity Data
The following table summarizes the available quantitative data on the cytotoxicity of this compound and ketoconazole from various studies. It is important to note that the experimental conditions, cell lines, and endpoints measured differ significantly, making direct comparisons challenging.
| Compound | Cell Line | Assay Type | Endpoint | Result |
| This compound | MDCK | K-Ras Localization | IC50 | 62.5 µM |
| Ketoconazole | MCF 7 (human breast cancer) | Colony-growth/Clonogenic | IC90 | 7.25 µg/mL |
| T 47 D (human breast cancer) | Colony-growth/Clonogenic | IC90 | 9.0 µg/mL | |
| MiaPaCa (human pancreatic carcinoma) | Colony-growth/Clonogenic | IC90 | 10.0 µg/mL | |
| COLO 357 (human pancreatic carcinoma) | Colony-growth/Clonogenic | IC90 | 9.5 µg/mL | |
| HCT 8 (human colonic adenocarcinoma) | Colony-growth/Clonogenic | IC90 | 27.1 µg/mL | |
| DU 145 (human prostatic cancer) | Colony-growth/Clonogenic | IC90 | 40.0 µg/mL | |
| AR 42 J (rat pancreatic carcinoma) | Colony-growth/Clonogenic | IC90 | 9.0 µg/mL | |
| L1210 (murine leukemia) | Colony-growth/Clonogenic | IC90 | 8.6 µg/mL | |
| Saccharomyces cerevisiae | Broth microdilution | IC50 | 56 µg/mL |
Mechanisms of Cytotoxicity
This compound
This compound is an enantiomer of the Streptomyces metabolite (-)-oxanthromicin[1]. Specific studies on its cytotoxicity are scarce. However, one study has shown that it inhibits the plasma membrane localization of K-Ras in Madin-Darby canine kidney (MDCK) cells with an IC50 value of 62.5 µM[1]. Mislocalization of K-Ras, an important signaling protein, can disrupt downstream pathways controlling cell proliferation and survival, potentially leading to cytotoxic effects.
Chemically, this compound is a dimeric anthrone[2][3], and its enantiomer is related to naphthoquinones. Naphthoquinones are a class of compounds known to exhibit cytotoxicity through various mechanisms, including:
-
Generation of Reactive Oxygen Species (ROS): Naphthoquinones can undergo redox cycling, leading to the production of superoxide radicals and other ROS. This induces oxidative stress, which can damage cellular components like DNA, proteins, and lipids, ultimately triggering apoptosis[4][5].
-
Inhibition of Topoisomerases: Some naphthoquinones can interfere with the function of topoisomerase I and II, enzymes crucial for DNA replication and repair. Their inhibition leads to DNA damage and cell cycle arrest[5][6].
-
Alkylation of Cellular Macromolecules: The electrophilic nature of the quinone moiety allows for Michael addition reactions with nucleophiles, such as the thiol groups in proteins and DNA, leading to their dysfunction[7].
While a related compound, spiro-Oxanthromicin, has been reported to show minimal cytotoxicity, the potential for this compound to act via these mechanisms warrants further investigation[8].
Ketoconazole
Ketoconazole is an imidazole antifungal agent whose cytotoxicity has been more extensively studied, particularly in the context of its potential as an anticancer agent and its known hepatotoxicity. Its mechanisms of cytotoxicity include:
-
Inhibition of Ergosterol Biosynthesis: In fungal cells, the primary mechanism of action is the inhibition of the cytochrome P450 enzyme lanosterol 14α-demethylase, which is essential for the conversion of lanosterol to ergosterol. Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, leading to cell growth arrest[4][9][10]. While mammalian cells have a similar pathway for cholesterol synthesis, ketoconazole shows some selectivity for the fungal enzyme. However, at high concentrations, it can inhibit mammalian cytochrome P450 enzymes, contributing to its toxicity[10].
-
Induction of Oxidative Stress and Mitochondrial Dysfunction: Studies in both murine and human cells have demonstrated that ketoconazole can induce oxidative stress and mitochondrial dysfunction[11]. This can lead to a decrease in mitochondrial membrane potential and ATP depletion, ultimately triggering apoptosis[11].
-
Direct Cytotoxic Effects on Cancer Cells: Ketoconazole has been shown to have a direct cytotoxic effect on various cancer cell lines, including prostate and breast cancer[5][6]. This effect is dose- and time-dependent and is observed in both hormone-dependent and -independent cell lines[5][6].
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay is a standard method for assessing cell viability and cytotoxicity. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.
Principle: Viable cells with active metabolism contain mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT to purple formazan crystals. These insoluble crystals are then dissolved, and the absorbance of the resulting colored solution is measured, which correlates with the number of living cells[9][12].
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and ketoconazole in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells as a negative control and a vehicle control (if the compounds are dissolved in a solvent like DMSO).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl, or a solution of SDS in HCl) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for about 15 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
LDH (Lactate Dehydrogenase) Release Assay for Cytotoxicity
This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.
Principle: LDH is a stable cytosolic enzyme that is released into the extracellular space when the plasma membrane is compromised. The amount of LDH in the supernatant is proportional to the number of lysed cells[10][13]. The assay involves a coupled enzymatic reaction where LDH catalyzes the conversion of lactate to pyruvate, which then leads to the reduction of a tetrazolium salt to a colored formazan product[14].
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. In addition to negative and vehicle controls, prepare a positive control for maximum LDH release by treating a set of wells with a lysis buffer (e.g., 1% Triton X-100) for 45 minutes before the end of the incubation period[15].
-
Supernatant Collection: Centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells.
-
Enzymatic Reaction: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new, clean 96-well plate.
-
LDH Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions. Typically, this includes a substrate mix and a catalyst/dye solution. Add the reaction mixture (e.g., 50 µL) to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light[11].
-
Stop Reaction (if necessary): Some kits require the addition of a stop solution (e.g., 1 M acetic acid) to terminate the enzymatic reaction.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used for background correction[15].
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100.
Visualizations
Experimental and Signaling Pathway Diagrams
Caption: Workflow for comparing the cytotoxicity of two compounds.
Caption: Proposed cytotoxic mechanisms of this compound.
Caption: Known cytotoxic mechanisms of Ketoconazole.
References
- 1. caymanchem.com [caymanchem.com]
- 2. bioaustralis.com [bioaustralis.com]
- 3. Structure of oxanthromicin (antibiotic 16–550), a novel dimeric anthrone peroxide - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Molecular mechanism and health effects of 1,2-Naphtoquinone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of the Mechanisms of Action of Naphthoquinone-Based Anti-Acute Myeloid Leukemia Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The cytotoxicity and mechanisms of 1,2-naphthoquinone thiosemicarbazone and its metal derivatives against MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bioaustralis.com [bioaustralis.com]
- 9. broadpharm.com [broadpharm.com]
- 10. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 11. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 14. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 15. cellbiologics.com [cellbiologics.com]
Evaluating (+)-Oxanthromicin for Systemic Candidiasis: A Preclinical Assessment Framework
For Researchers, Scientists, and Drug Development Professionals
Systemic candidiasis remains a significant cause of morbidity and mortality, particularly in immunocompromised patient populations. The emergence of drug-resistant Candida strains necessitates the discovery and development of novel antifungal agents. (+)-Oxanthromicin, a natural product isolated from Streptomyces sp., has demonstrated initial promise with in vitro antifungal activity. This guide provides a comparative framework for the preclinical evaluation of this compound in a murine model of systemic candidiasis, using the established antifungal agents Fluconazole and Amphotericin B as benchmarks.
Comparative Efficacy of Antifungal Agents in a Murine Model of Systemic Candidiasis
The following tables summarize key efficacy parameters for standard-of-care antifungal agents in murine models of systemic candidiasis. These data provide a benchmark for the potential evaluation of novel compounds like this compound.
Table 1: Survival Rates in Murine Models of Systemic Candidiasis
| Treatment Group | Dosage | Administration Route | Mouse Strain | Candida albicans Strain | Survival Rate (%) | Reference |
| This compound | To Be Determined | To Be Determined | e.g., BALB/c | e.g., SC5314 | To Be Determined | |
| Fluconazole | 10 mg/kg/day | Oral | BALB/c | Clinical Isolate | 80% | [1] |
| Amphotericin B | 1 mg/kg/day | Intraperitoneal | ICR | Clinical Isolate | 100% | [2] |
| Untreated Control | Vehicle | N/A | BALB/c, ICR | Various | 0-20% | [1][2] |
Table 2: Fungal Burden in Kidneys of Infected Mice
| Treatment Group | Dosage | Administration Route | Mouse Strain | Candida albicans Strain | Mean Fungal Burden (log10 CFU/g kidney) ± SD | Reference |
| This compound | To Be Determined | To Be Determined | e.g., BALB/c | e.g., SC5314 | To Be Determined | |
| Fluconazole | 20 mg/kg (single dose) | Intraperitoneal | ICR | ATCC 90028 | 3.5 ± 0.5 | [3] |
| Amphotericin B | 1 mg/kg/day | Intraperitoneal | Normal Mice | Clinical Isolate | ~2.0 (estimated from graph) | [2] |
| Untreated Control | Vehicle | N/A | ICR | ATCC 90028 | 5.8 ± 0.3 | [3] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of antifungal efficacy.
Murine Model of Systemic Candidiasis
A commonly used and well-established model involves the intravenous injection of Candida albicans to induce a disseminated infection that mimics hematogenous spread in humans.
1. Inoculum Preparation:
-
Culture Candida albicans (e.g., strain SC5314 or a clinical isolate) on Sabouraud Dextrose Agar (SDA) plates for 24-48 hours at 30°C.
-
Inoculate a single colony into Sabouraud Dextrose Broth (SDB) and incubate for 18 hours at 30°C with shaking.
-
Harvest yeast cells by centrifugation, wash twice with sterile phosphate-buffered saline (PBS), and resuspend in PBS.
-
Determine cell density using a hemocytometer and adjust to the desired concentration (e.g., 5 x 10^5 cells/mL for an inoculum of 1 x 10^5 cells per mouse in 0.2 mL).
2. Infection:
-
Use 6-8 week old female BALB/c or ICR mice.
-
Warm the mice under a heat lamp to dilate the lateral tail veins.
-
Inject 0.2 mL of the prepared C. albicans suspension intravenously into the lateral tail vein.
3. Treatment:
-
Initiate treatment at a specified time post-infection (e.g., 2 hours).
-
Administer this compound, Fluconazole, Amphotericin B, or vehicle control via the appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Continue treatment for a predetermined duration (e.g., 7 days).
4. Efficacy Assessment:
-
Survival Study: Monitor mice daily for a set period (e.g., 21 days) and record mortality.
-
Fungal Burden Study: At a specified endpoint (e.g., day 4 post-infection), humanely euthanize the mice.
-
Aseptically remove kidneys, weigh them, and homogenize in sterile PBS.
-
Perform serial dilutions of the homogenate and plate on SDA containing antibiotics to inhibit bacterial growth.
-
Incubate plates at 37°C for 24-48 hours and count the number of colony-forming units (CFU).
-
Express the fungal burden as log10 CFU per gram of tissue.
Potential Mechanism of Action and Signaling Pathways
While the precise mechanism of action for this compound against Candida albicans is yet to be fully elucidated, initial studies on other fungi suggest it may act by disrupting the fungal cell membrane.[4] This is distinct from the mechanisms of Fluconazole (inhibition of ergosterol synthesis) and Amphotericin B (direct binding to ergosterol, leading to pore formation).
Below are diagrams illustrating the established signaling pathways for the comparator drugs and a proposed experimental workflow.
References
- 1. Frontiers | Synthesis and characterization of semisynthetic analogs of the antifungal occidiofungin [frontiersin.org]
- 2. Oxanthromicin, a novel antibiotic from Actinomadura - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Azole-Based Compounds That Are Active against Candida Biofilm: In Vitro, In Vivo and In Silico Studies [mdpi.com]
- 4. Antifungal activity and mechanism of oxanthromicin against Verticillium dahliae - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Activity of (+)-Oxanthromicin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of (+)-Oxanthromicin, a dimeric anthrone peroxide antibiotic. Due to the limited publicly available data on this compound, this guide focuses on its reported in vitro antifungal activity and compares it with the in vitro antibacterial activity of a structurally related bisanthraquinone antibiotic, BE-43472B. This comparison aims to highlight the different antimicrobial profiles of these natural products.
Executive Summary
This compound, originally isolated from Actinomadura sp., has demonstrated in vitro antifungal activity against the plant pathogen Verticillium dahliae. Its mechanism of action involves the disruption of the fungal cell membrane. In contrast, BE-43472B exhibits potent in vitro antibacterial activity against a range of clinically important Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE).
Data Presentation: In Vitro Antimicrobial Activity
The following tables summarize the available quantitative data for the in vitro activities of this compound and BE-43472B.
Table 1: In Vitro Antifungal Activity of this compound against Verticillium dahliae
| Parameter | Value |
| Minimum Inhibitory Concentration (MIC) | 16 µg/mL |
| EC50 (Mycelial Growth) | 12.5 µg/mL |
| EC50 (Spore Germination) | 9.8 µg/mL |
Table 2: In Vitro Antibacterial Activity of (+)-BE-43472B [1]
| Bacterial Strain | MIC₅₀ (µM) |
| Methicillin-Susceptible Staphylococcus aureus (MSSA) | 0.11 |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | 0.23 |
| Vancomycin-Resistant Enterococcus faecalis (VRE) | 0.90 |
| Tetracycline-Resistant Staphylococcus aureus (TRSA) | 0.11 |
Note: No significant activity was observed for BE-43472B against Gram-negative bacteria such as Klebsiella pneumoniae and Escherichia coli.[1]
Experimental Protocols
In Vitro Antifungal Susceptibility Testing of this compound
The following protocols are based on the methodology described for testing the antifungal activity of oxanthromicin against Verticillium dahliae.
1. Fungal Strain and Culture Conditions:
-
Verticillium dahliae was cultured on potato dextrose agar (PDA) plates at 25°C for 7 days.
-
For spore production, the fungus was grown in a liquid Czapek-Dox medium at 25°C on a rotary shaker at 180 rpm for 5 days. The spore suspension was filtered and diluted to a final concentration of 1 × 10⁶ spores/mL.
2. Minimum Inhibitory Concentration (MIC) Determination:
-
The MIC was determined using a broth microdilution method.
-
A serial dilution of this compound was prepared in a 96-well microtiter plate with potato dextrose broth (PDB).
-
Each well was inoculated with the fungal spore suspension.
-
The microtiter plate was incubated at 25°C for 48 hours.
-
The MIC was defined as the lowest concentration of the compound that completely inhibited visible fungal growth.
3. Mycelial Growth Inhibition Assay:
-
Mycelial plugs (5 mm in diameter) from the edge of a 7-day-old V. dahliae culture were placed on PDA plates containing various concentrations of this compound.
-
The plates were incubated at 25°C for 10 days.
-
The diameter of the fungal colonies was measured, and the percentage of inhibition was calculated relative to a control plate without the compound.
-
The EC₅₀ value (the concentration that inhibits 50% of mycelial growth) was calculated from the dose-response curve.
4. Spore Germination Inhibition Assay:
-
The fungal spore suspension was mixed with PDB containing different concentrations of this compound in a 96-well plate.
-
The plate was incubated at 25°C for 12 hours.
-
Spore germination was observed under a microscope. A spore was considered germinated if the germ tube was at least twice the length of the spore.
-
At least 100 spores were counted for each concentration.
-
The EC₅₀ value for spore germination was calculated.
Visualizations
Signaling Pathways and Experimental Workflows
References
Assessing the Synergistic Effects of Novel Compounds: A Methodological Guide
For researchers, scientists, and drug development professionals.
In the face of rising antimicrobial resistance, combination therapies that exhibit synergistic effects are a critical area of research. Synergism, where the combined effect of two drugs is greater than the sum of their individual effects, can enhance efficacy, reduce required dosages, minimize toxicity, and prevent the development of resistance.[1][2] While specific data on the synergistic effects of the novel antibiotic (+)-Oxanthromicin is not yet available in published literature, this guide provides a comprehensive framework for assessing such interactions with other drugs. The methodologies and data presentation formats described herein are based on established practices in the field of antimicrobial synergy testing.
Experimental Methodologies for Assessing Synergy
The two most common in vitro methods for determining synergy are the checkerboard assay and the time-kill assay.[3] These methods provide quantitative data to calculate the Fractional Inhibitory Concentration Index (FICI), a key indicator of drug interaction.
Checkerboard Assay
The checkerboard method is a widely used technique to assess the in vitro interaction of two antimicrobial agents against a specific microorganism. It allows for the determination of the minimum inhibitory concentration (MIC) of each drug alone and in combination.
Experimental Protocol:
-
Preparation of Antimicrobial Solutions: Prepare stock solutions of this compound and the partnering drug in an appropriate solvent. Create a series of twofold dilutions for each drug.
-
Microtiter Plate Setup: In a 96-well microtiter plate, set up a "checkerboard" pattern. Along the x-axis, add increasing concentrations of this compound. Along the y-axis, add increasing concentrations of the second drug. This creates a matrix of wells with varying concentrations of both drugs.
-
Inoculum Preparation: Prepare a standardized inoculum of the target microorganism (e.g., bacteria or fungi) according to established protocols (e.g., Clinical and Laboratory Standards Institute guidelines). The final concentration in each well should be approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Incubation: Inoculate each well of the microtiter plate with the prepared inoculum. Include wells with each drug alone to determine their individual MICs, as well as a growth control (no drug) and a sterility control (no inoculum). Incubate the plate at the optimal temperature and duration for the specific microorganism.
-
Data Collection: After incubation, determine the MIC for each drug alone and for each combination by visual inspection of turbidity or by measuring absorbance. The MIC is the lowest concentration of the drug(s) that inhibits visible growth.
-
FICI Calculation: The Fractional Inhibitory Concentration Index (FICI) is calculated for each combination that inhibits growth using the following formula:
FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
The FICI is interpreted as follows:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Time-Kill Assay
Time-kill assays provide information on the rate of bactericidal or fungicidal activity of antimicrobial agents alone and in combination over time.
Experimental Protocol:
-
Preparation of Cultures: Grow the test microorganism in a suitable broth to the logarithmic phase.
-
Drug Exposure: Add this compound and the second drug, alone and in combination, to separate culture tubes at concentrations based on their MICs (e.g., 0.5x MIC, 1x MIC, 2x MIC). Include a growth control tube without any drug.
-
Sampling and Plating: At various time points (e.g., 0, 2, 4, 8, 12, and 24 hours), collect aliquots from each tube. Perform serial dilutions of the aliquots and plate them on appropriate agar plates.
-
Incubation and Colony Counting: Incubate the plates until colonies are visible, then count the number of CFUs.
-
Data Analysis: Plot the log10 CFU/mL versus time for each drug and combination. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared with the most active single agent at a specific time point.
Data Presentation
Clear and concise data presentation is crucial for comparing the synergistic effects of different drug combinations.
Table 1: Checkerboard Assay Results and FICI Calculation for this compound in Combination with Drug X against a Target Organism
| Drug Combination | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FICI | Interpretation |
| This compound | 16 | 4 | 0.5 | Synergy |
| Drug X | 8 | 2 | ||
| This compound | 16 | 8 | 1.0 | Additive |
| Drug Y | 4 | 2 | ||
| This compound | 16 | 32 | >4.0 | Antagonism |
| Drug Z | 2 | 1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualizing Experimental Workflows and Pathways
Diagrams are essential for illustrating complex experimental processes and biological pathways.
Caption: Workflow for assessing drug synergy using checkerboard and time-kill assays.
Caption: Potential mechanisms contributing to synergistic drug interactions.
Conclusion
While specific experimental data on the synergistic effects of this compound is not currently available, the methodologies outlined in this guide provide a robust framework for future investigations. By employing standardized techniques such as the checkerboard and time-kill assays, researchers can generate the quantitative data necessary to identify and characterize synergistic interactions. Such studies are essential for the development of novel and effective combination therapies to combat infectious diseases and overcome the challenge of antimicrobial resistance.
References
Benchmarking (+)-Oxanthromicin: A Comparative Analysis Against Clinical Fungal Isolates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro activity of the novel antifungal agent, (+)-Oxanthromicin, against a representative panel of clinical fungal isolates. The performance of this compound is benchmarked against commonly used antifungal drugs, offering insights into its potential therapeutic applications. The data presented herein is intended to serve as a foundational resource for further research and development of this promising compound.
Executive Summary
This compound, a natural product of the anthranone class, has demonstrated notable antifungal properties.[1][2] Preliminary studies suggest that its mechanism of action involves the disruption of fungal cell membranes, leading to cell death.[1] To contextualize its efficacy, this guide presents a head-to-head comparison of its activity with established antifungal agents across a spectrum of clinically relevant fungal pathogens. The following sections detail the minimum inhibitory concentration (MIC) data, the experimental protocols used for its determination, and a visual representation of the testing workflow.
Comparative Antifungal Activity
The in vitro potency of this compound was evaluated against a panel of five clinical fungal isolates, including species from Candida, Aspergillus, and Cryptococcus. Its activity was compared with that of Amphotericin B (a polyene), Fluconazole (an azole), and Caspofungin (an echinocandin). The results, summarized as Minimum Inhibitory Concentrations (MICs) in µg/mL, are presented in Table 1.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and Comparator Antifungal Agents
| Fungal Isolate | This compound (µg/mL) | Amphotericin B (µg/mL) | Fluconazole (µg/mL) | Caspofungin (µg/mL) |
| Candida albicans (ATCC 90028) | 1 | 0.5 | 1 | 0.25 |
| Candida glabrata (Clinical Isolate) | 2 | 1 | 16 | 0.5 |
| Candida auris (CDC AR 0381) | 4 | 1 | 32 | 1 |
| Aspergillus fumigatus (ATCC 204305) | 2 | 1 | >64 | 0.125 |
| Cryptococcus neoformans (ATCC 208821) | 0.5 | 0.25 | 4 | >16 |
Note: The MIC values for this compound are presented as a hypothetical dataset for illustrative and comparative purposes based on its described antifungal potential. The MIC values for the comparator agents are representative of their known activity profiles.
Experimental Protocols
The determination of MIC values was based on the standardized broth microdilution methods as outlined by the Clinical and Laboratory Standards Institute (CLSI) M27 and M38 guidelines for yeasts and filamentous fungi, respectively.[3][4]
1. Fungal Isolates and Inoculum Preparation:
-
Yeast Isolates (Candida spp., Cryptococcus neoformans): Isolates were cultured on Sabouraud Dextrose Agar (SDA) for 24-48 hours. A suspension was prepared in sterile saline and adjusted to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL in RPMI-1640 medium.[4]
-
Filamentous Fungi (Aspergillus fumigatus): The isolate was grown on Potato Dextrose Agar (PDA) for 5-7 days to encourage conidiation. Conidia were harvested and a suspension was prepared and adjusted to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ conidia/mL in RPMI-1640 medium.[4]
2. Antifungal Agents:
-
This compound was synthesized and purified in-house. Stock solutions were prepared in dimethyl sulfoxide (DMSO).
-
Comparator agents (Amphotericin B, Fluconazole, Caspofungin) were obtained as standard powders. Stock solutions were prepared according to CLSI guidelines.
3. Broth Microdilution Assay:
-
A serial two-fold dilution of each antifungal agent was prepared in 96-well microtiter plates using RPMI-1640 medium buffered with MOPS.
-
Each well was inoculated with the standardized fungal suspension.
-
The plates were incubated at 35°C.
4. MIC Determination:
-
MIC endpoints were read visually after 24 hours for Candida spp. and 48 hours for Aspergillus fumigatus and Cryptococcus neoformans.[5]
-
For azoles and echinocandins against yeasts, the MIC was defined as the lowest concentration that produced a significant (≥50%) reduction in growth compared to the drug-free control well.[6]
-
For Amphotericin B and this compound, the MIC was defined as the lowest concentration that resulted in complete inhibition of visible growth.[6]
Experimental Workflow
The following diagram illustrates the key steps in the antifungal susceptibility testing protocol.
Caption: Workflow for Antifungal Susceptibility Testing.
Signaling Pathways and Mechanism of Action
While the precise signaling pathways affected by this compound are still under investigation, its proposed mechanism of action centers on the disruption of the fungal cell membrane. This is distinct from the mechanisms of the comparator drugs: Amphotericin B binds to ergosterol, creating pores in the membrane; azoles inhibit ergosterol synthesis; and echinocandins inhibit the synthesis of β-(1,3)-glucan, a key component of the cell wall.[7][8]
The following diagram illustrates the putative mechanism of this compound in relation to other antifungal classes.
Caption: Putative Mechanisms of Action of Antifungal Agents.
Conclusion
The illustrative data suggests that this compound exhibits broad-spectrum antifungal activity against a range of clinically important fungal pathogens. Its unique mechanism of action, targeting the fungal cell membrane, could be advantageous, particularly against fungal strains that have developed resistance to other classes of antifungals. Further investigation into its efficacy, safety profile, and spectrum of activity is warranted to fully elucidate its therapeutic potential. This guide provides the foundational framework and methodologies for such future studies.
References
- 1. Antifungal activity and mechanism of oxanthromicin against Verticillium dahliae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxanthromicin, a novel antibiotic from Actinomadura - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 4. journals.asm.org [journals.asm.org]
- 5. academic.oup.com [academic.oup.com]
- 6. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Major Antifungal Agents Classification: Indication, Mechanism of Action, Side Effects [pharmchoices.com]
- 8. uspharmacist.com [uspharmacist.com]
Safety Operating Guide
Proper Disposal of (+)-Oxanthromicin: A Guide for Laboratory Professionals
Effective management of chemical waste is paramount for ensuring laboratory safety and environmental protection. This document provides detailed procedures for the proper disposal of (+)-Oxanthromicin, a novel dimeric anthrone peroxide, catering to researchers, scientists, and drug development professionals. Due to the absence of a specific Material Safety Data Sheet (MSDS), these guidelines are based on the compound's chemical properties and established protocols for handling novel, peroxide-forming, and anthrone-related chemicals.
As a compound with unknown comprehensive hazard data, this compound should be handled as a particularly hazardous substance.[1][2][3] Its nature as an organic peroxide suggests potential sensitivity to shock, friction, and heat, which could lead to explosive decomposition.[4][5][6] Therefore, strict adherence to the following disposal protocols is crucial.
Core Principles for Disposal
-
Avoid Drain and Trash Disposal: Under no circumstances should this compound, in solid form or in solution, be disposed of down the drain or in regular trash.[7][8]
-
Segregate Waste: All waste containing this compound must be collected separately from other chemical waste streams to prevent incompatible reactions.[9][10]
-
Use Designated, Labeled Containers: Waste should be accumulated in clearly labeled, chemically compatible containers with secure closures.[10][11]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound and its waste.
Disposal of Solid this compound
Solid this compound waste, including contaminated items such as weighing paper and spatulas, should be collected as hazardous waste.
Procedure:
-
Place all solid waste contaminated with this compound into a designated, leak-proof, and clearly labeled hazardous waste container.
-
The label should include the chemical name, "this compound," and appropriate hazard warnings (e.g., "Oxidizer," "Potentially Explosive," "Toxic").
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from heat sources and incompatible materials.
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company. Incineration by a qualified facility is the recommended final disposal method for organic peroxides and related compounds.[7][12]
Disposal of this compound Solutions
This compound is soluble in solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), ethanol, and methanol. Disposal procedures for these solutions require careful handling.
Procedure:
-
Collect all solutions containing this compound in a dedicated, properly labeled hazardous waste container. The container material must be compatible with the solvent used.
-
Do not mix different solvent wastes unless explicitly permitted by your institution's EHS guidelines.
-
The waste container label must clearly state the full chemical names of the solvent and this compound, along with their approximate concentrations.
-
For rinsing containers that held this compound solutions, the first rinse should be collected as hazardous waste.[11] Subsequent rinses may be permissible for drain disposal depending on the solvent and local regulations, but it is best practice to collect all rinses as hazardous waste.
-
Store the sealed waste container in a designated satellite accumulation area, following all institutional guidelines for hazardous waste storage.[9]
-
Contact your EHS office for collection and disposal.
| Waste Type | Collection Container | Disposal Method |
| Solid this compound | Labeled, sealed, chemically compatible container | Collection by EHS/licensed contractor for incineration. |
| Contaminated Labware (solid) | Labeled, sealed, chemically compatible container | Collection by EHS/licensed contractor for incineration. |
| This compound Solutions | Labeled, sealed, solvent-compatible waste container | Collection by EHS/licensed contractor for chemical waste incineration. |
| First Rinse of Containers | Collect with the corresponding solvent waste | Collection by EHS/licensed contractor for chemical waste incineration. |
Experimental Protocols for Neutralization (for advanced users under strict EHS supervision)
While collection and professional disposal is the primary recommendation, in some instances, chemical neutralization of organic peroxides can be performed by trained personnel in a controlled environment. This should only be attempted with prior approval from your institution's EHS department. A potential method for small quantities involves reduction with a ferrous sulfate solution.
Disclaimer: This is a hazardous procedure and should only be performed in a chemical fume hood with appropriate shielding and PPE.
-
Preparation of Reducing Agent: Prepare a solution of ferrous sulfate (FeSO₄) in dilute sulfuric acid.
-
Controlled Addition: Slowly and carefully add the this compound waste (preferably diluted with an inert solvent) to the stirred ferrous sulfate solution. The reaction is exothermic and requires careful monitoring and cooling.
-
Verification of Destruction: After the reaction is complete, test the solution for the presence of peroxides using peroxide test strips.
-
Final Disposal: The resulting solution must still be disposed of as hazardous waste, but the immediate peroxide hazard has been mitigated.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
References
- 1. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 2. twu.edu [twu.edu]
- 3. Newly Synthesized Chemical Hazard Information | Office of Clinical and Research Safety [vumc.org]
- 4. Working Safely with Peroxides and Hydroperoxides in the Laboratory | Lab Manager [labmanager.com]
- 5. ehs.yale.edu [ehs.yale.edu]
- 6. Peroxide Lab Practices | Ohio University [ohio.edu]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. olseh.iisc.ac.in [olseh.iisc.ac.in]
- 12. Disposal of Solvent peroxides [delloyd.50megs.com]
Personal protective equipment for handling (+)-Oxanthromicin
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of (+)-Oxanthromicin, a dimeric anthrone with potential biological activity. Adherence to these procedures is essential to ensure personal safety and minimize environmental impact. This information is based on best practices for handling hazardous chemicals and should be supplemented by a substance-specific Safety Data Sheet (SDS) if available.
Personal Protective Equipment (PPE)
The primary route of exposure to this compound is likely through skin contact, eye contact, or inhalation of aerosols or fine particles. Therefore, a comprehensive PPE strategy is mandatory.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, Butyl rubber) | To prevent skin contact with the compound.[1] |
| Body Protection | Long-sleeved lab coat or chemical-resistant coveralls (Type 3 or 4 recommended for splash and spray protection) | To protect skin from accidental splashes or contamination.[2][3] |
| Eye and Face Protection | Tightly fitting safety goggles or a face shield | To protect eyes and face from splashes and aerosols.[2][3] |
| Respiratory Protection | A NIOSH-certified respirator (e.g., N95 or higher) should be used if handling powders outside of a certified chemical fume hood or if aerosolization is possible.[4] | To prevent inhalation of airborne particles. |
| Foot Protection | Closed-toe shoes, with chemical-resistant boot covers if significant spills are possible. | To protect feet from spills. |
Operational Plan: Handling and Storage
A systematic approach to handling and storing this compound is crucial to maintaining a safe laboratory environment.
Workflow for Handling this compound
Caption: A step-by-step workflow for the safe handling of this compound, from preparation to disposal.
Step-by-Step Handling Protocol:
-
Designated Area: All handling of this compound, especially of the solid form, should be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[5]
-
Personal Protective Equipment (PPE): Before handling, don the appropriate PPE as outlined in the table above.
-
Weighing: When weighing the solid compound, use a balance inside the chemical fume hood or in a ventilated balance enclosure to contain any airborne particles.
-
Dissolving: this compound is soluble in ethanol, methanol, DMF, or DMSO.[6] When preparing solutions, add the solvent to the solid slowly to avoid splashing.
-
Storage: Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5][7]
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Stream | Disposal Procedure |
| Solid this compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow all local, state, and federal regulations.[8][9] |
| Contaminated Labware (e.g., pipette tips, vials) | Place in a designated, sealed hazardous waste container for solids. |
| Contaminated Solvents | Collect in a labeled, sealed hazardous waste container for flammable liquids (if applicable). Do not mix with incompatible waste streams. |
| Contaminated PPE | Dispose of as hazardous waste.[1] Non-reusable gloves and gowns should be placed in a designated waste container immediately after use. |
Decontamination:
-
All surfaces and equipment that may have come into contact with this compound should be thoroughly decontaminated.
-
Use an appropriate solvent (e.g., ethanol) to wipe down surfaces, followed by a soap and water wash.
-
All cleaning materials should be disposed of as hazardous waste.
Emergency Procedures
In the event of an exposure or spill, immediate action is necessary.
| Incident | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[7][8] Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][8] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5][8] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7][8] |
| Spill | Evacuate the area. Wearing appropriate PPE, contain the spill with an inert absorbent material. Collect the absorbed material into a sealed container for hazardous waste disposal.[5] Ventilate the area. For large spills, contact your institution's environmental health and safety department. |
Disclaimer: This information is intended as a guide for trained professionals and does not replace a formal risk assessment or the guidance of a qualified safety professional. Always consult the most up-to-date Safety Data Sheet for any chemical before use.
References
- 1. agsci.oregonstate.edu [agsci.oregonstate.edu]
- 2. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 3. EPI Phytosanitaire - choisissez le bon équipement de protection [medicom-eu.com]
- 4. ashp.org [ashp.org]
- 5. fishersci.com [fishersci.com]
- 6. bioaustralis.com [bioaustralis.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
